molecular formula C7H5Cl2NO B1590912 1-(3,5-Dichloropyridin-4-yl)ethan-1-one CAS No. 402561-66-4

1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Cat. No.: B1590912
CAS No.: 402561-66-4
M. Wt: 190.02 g/mol
InChI Key: AWJCMJFTASVFIB-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJCMJFTASVFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573733
Record name 1-(3,5-Dichloropyridin-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402561-66-4
Record name 1-(3,5-Dichloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a halogenated pyridine derivative, is a key structural motif and a versatile intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the unique electronic properties conferred by the dichloropyridine ring, which provides a scaffold for the synthesis of complex, biologically active molecules. The presence of two chlorine atoms enhances reactivity and offers multiple points for synthetic elaboration, making it a valuable building block for drug discovery programs.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its pivotal role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their synthetic and medicinal chemistry endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of this compound in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 402561-66-4[2][3]
Molecular Formula C₇H₅Cl₂NO[2][3]
Molecular Weight 190.03 g/mol [3]
IUPAC Name 1-(3,5-dichloropyridin-4-yl)ethanone[3]
Appearance Solid[3]
Purity ≥98% (typical)[2]
Storage Store at room temperature[3]

Safety and Hazard Information:

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies. A plausible and effective method involves a Grignard reaction with a suitable precursor, 3,5-Dichloro-4-pyridinecarbonitrile.

Core Synthetic Protocol: Grignard Reaction with 3,5-Dichloro-4-pyridinecarbonitrile

This protocol details the synthesis of this compound from 3,5-Dichloro-4-pyridinecarbonitrile and a methyl Grignard reagent. The causality behind this experimental choice lies in the robust and well-established nature of Grignard reactions for the formation of carbon-carbon bonds and the synthesis of ketones from nitriles.

Materials:

  • 3,5-Dichloro-4-pyridinecarbonitrile

  • Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous solution of hydrochloric acid (e.g., 3M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 3,5-Dichloro-4-pyridinecarbonitrile in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting nitrile.

  • Hydrolysis (Workup): The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C. This step hydrolyzes the intermediate imine salt to the desired ketone.

  • Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 3,5-Dichloro-4-pyridinecarbonitrile Grignard Methylmagnesium Bromide (in anhydrous THF, 0 °C to RT) Start->Grignard 1. Hydrolysis Aqueous Acidic Workup (e.g., 3M HCl) Grignard->Hydrolysis 2. Extraction Extraction with Ethyl Acetate Hydrolysis->Extraction 3. Purification Column Chromatography or Recrystallization Extraction->Purification 4. Product This compound Purification->Product 5.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by the presence of the ketone functional group and the electron-deficient dichloropyridine ring.

  • Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations. For instance, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol, 1-(3,5-dichloropyridin-4-yl)ethanol. This alcohol is a known intermediate in the synthesis of more complex molecules.

  • Alpha-Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations, allowing for further functionalization at the alpha-position.

  • Dichloropyridine Ring: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the conditions required may be harsh. This provides an avenue for the introduction of other functional groups onto the pyridine core.

Spectroscopic Analysis (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.6Pyridine H (2H, s)
~2.6-CH₃ (3H, s)

Note: Predictions are based on computational models and may vary slightly from experimental values. The solvent used for prediction is typically CDCl₃.

Expected IR Spectral Features:

  • ~1700 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ketone.

  • ~1550-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

  • ~800-900 cm⁻¹: C-Cl stretching vibrations.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl group.

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 190, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

Applications in Drug Discovery: A Cornerstone for Kinase Inhibitors

The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective therapeutic agents.[1] this compound, and its derivatives, serve as critical building blocks in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

A prominent example is the use of the 1-(3,5-dichloropyridin-4-yl)ethoxy moiety in the development of potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Aberrant FGFR signaling is a known driver in the development and progression of various cancers.[5][6]

The (R)-21c compound series, which features a 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole core structure, has demonstrated excellent in vitro inhibitory activity against a panel of FGFR-amplified cell lines.[1] Furthermore, these compounds have shown significant in vivo efficacy in tumor growth inhibition in xenograft mouse models.[1] The 3,5-dichloropyridine moiety in these inhibitors plays a crucial role in binding to the kinase active site and contributing to the overall potency and selectivity of the molecule.

Diagram of the Role in FGFR Inhibitor Synthesis:

FGFR_Inhibitor Ketone This compound Reduction Reduction (e.g., NaBH₄) Ketone->Reduction Alcohol 1-(3,5-Dichloropyridin-4-yl)ethanol Reduction->Alcohol Coupling Coupling with Indazole Core Alcohol->Coupling FGFR_Inhibitor Potent pan-FGFR Inhibitor ((R)-21c series) Coupling->FGFR_Inhibitor

Caption: Role of the target ketone in FGFR inhibitor synthesis.

The versatility of the 3,5-dichloropyridine scaffold also extends to the development of inhibitors for other kinases, such as c-Met, and antagonists for receptors like P2X7, which are implicated in inflammatory diseases.[7][8]

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an attractive starting material for the synthesis of complex molecular architectures. The demonstrated importance of the 3,5-dichloropyridine scaffold in potent kinase inhibitors underscores the continued relevance of this compound in the pursuit of novel therapeutics. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively utilize this key building block in their scientific endeavors.

References

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies required for the structure elucidation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a halogenated pyridine derivative of interest. This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline, but a deep dive into the causality behind experimental choices and data interpretation. By integrating multi-faceted spectroscopic techniques, we present a self-validating system for structural confirmation, grounded in authoritative principles of analytical chemistry.

Introduction: The Imperative of Structural Integrity

The biological activity of any molecule is intrinsically linked to its three-dimensional structure. Therefore, the precise determination of a molecule's constitution and connectivity is a non-negotiable prerequisite in the progression of a drug discovery pipeline. This compound (Molecular Formula: C₇H₅Cl₂NO, Molecular Weight: 190.03 g/mol ) presents a unique analytical challenge due to the electronic effects of its dichlorinated pyridine ring on the adjacent acetyl group.[1][2] This guide will systematically deconstruct the molecule's structural features through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is associated with GHS07 (Harmful) pictograms and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times, and all manipulations should be conducted within a certified chemical fume hood.

The Analytical Workflow: A Multi-pronged Approach

Caption: A logical workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide unambiguous evidence of its structure.

Experimental Protocol: NMR

A standardized protocol for NMR analysis ensures reproducibility and data quality.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Record the ¹³C NMR spectrum on the same instrument.

    • Employ proton decoupling to obtain a spectrum with single lines for each unique carbon.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • For complex structures or to confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, the ¹H NMR spectrum is expected to exhibit two distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.7Singlet2HH-2, H-6 (Pyridine)The two protons on the pyridine ring are chemically equivalent and are deshielded by the electronegative nitrogen atom and chlorine atoms. The lack of adjacent protons results in a singlet.
~ 2.6Singlet3H-CH₃ (Acetyl)The methyl protons are adjacent to a carbonyl group, which deshields them. The absence of neighboring protons leads to a singlet.

The simplicity of the predicted spectrum is a direct consequence of the molecule's symmetry.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five unique carbon environments:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 198C=O (Ketone)The carbonyl carbon is highly deshielded and typically appears in this downfield region.
~ 150C-2, C-6 (Pyridine)These carbons are attached to the electronegative nitrogen and are deshielded.
~ 145C-4 (Pyridine)This is a quaternary carbon attached to the acetyl group and two chlorinated carbons.
~ 130C-3, C-5 (Pyridine)These carbons are directly bonded to chlorine atoms, leading to a downfield shift.
~ 28-CH₃ (Acetyl)The methyl carbon is in a typical upfield region for an acetyl group.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: EI-MS

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to display several key features:

m/z ValueInterpretationRationale
189/191/193Molecular Ion (M⁺) The presence of two chlorine atoms will result in a characteristic isotopic pattern. The M⁺ peak will be at m/z 189 (with two ³⁵Cl atoms), the M+2 peak at m/z 191 (with one ³⁵Cl and one ³⁷Cl) will be approximately 66% of the M⁺ peak, and the M+4 peak at m/z 193 (with two ³⁷Cl atoms) will be about 10% of the M⁺ peak.
174/176/178[M - CH₃]⁺Loss of a methyl radical (15 Da) from the molecular ion, a common fragmentation for acetyl groups.
146/148/150[M - COCH₃]⁺Cleavage of the bond between the pyridine ring and the acetyl group, resulting in the dichloropyridinyl cation.
43[CH₃CO]⁺The acetyl cation, a very common and stable fragment.

digraph "MS_Fragmentation" {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"M_ion" [label="Molecular Ion (M⁺)\nm/z 189/191/193", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fragment_1" [label="[M - CH₃]⁺\nm/z 174/176/178"]; "Fragment_2" [label="[M - COCH₃]⁺\nm/z 146/148/150"]; "Fragment_3" [label="[CH₃CO]⁺\nm/z 43", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"M_ion" -> "Fragment_1" [label="- •CH₃"]; "M_ion" -> "Fragment_2" [label="- •COCH₃"]; "M_ion" -> "Fragment_3" [label=" "]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the spectrum on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring:

Wavenumber (cm⁻¹)VibrationRationale
~ 1700C=O Stretch (Ketone)A strong, sharp absorption band characteristic of an aromatic ketone.
~ 1550-1600C=C & C=N Stretches (Pyridine Ring)Multiple sharp bands of variable intensity are expected for the aromatic ring vibrations.
~ 3000-3100C-H Stretch (Aromatic)Weak to medium intensity absorptions from the C-H bonds on the pyridine ring.
~ 2900-3000C-H Stretch (Aliphatic)Weak absorptions from the methyl group.
~ 800-900C-Cl StretchAbsorptions in the fingerprint region corresponding to the carbon-chlorine bonds.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of this compound is a testament to the power of a multi-technique analytical approach. The predicted ¹H and ¹³C NMR data establish the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides key fragmentation information, and the IR spectrum identifies the characteristic functional groups. The convergence of these independent lines of evidence provides a high degree of confidence in the proposed structure. This guide serves as a robust framework for the structural characterization of this and similar molecules, emphasizing the importance of a logical, evidence-based approach in modern chemical research.

References

A Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core, coupled with a reactive ketone functional group, makes it a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the compound's physicochemical properties, explores the nuanced challenges and strategies for its synthesis, details its chemical reactivity, and outlines standard protocols for its characterization and handling. The content is tailored for researchers and professionals engaged in drug discovery and development, offering field-proven insights into leveraging this valuable synthetic intermediate.

Physicochemical and Structural Profile

This compound is a solid at room temperature, possessing the core structural features of a pyridine ring substituted with two chlorine atoms and an acetyl group.[1] The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom significantly influences the reactivity of both the aromatic ring and the ketone moiety.

Table 1: Physicochemical Properties

Property Value Source(s)
IUPAC Name 1-(3,5-dichloro-4-pyridinyl)ethanone [1]
CAS Number 402561-66-4 [1][2]
Molecular Formula C₇H₅Cl₂NO [2]
Molecular Weight 190.03 g/mol [1]
Physical Form Solid [1]
Purity Typically ≥98% [1][2]
InChI Key AWJCMJFTASVFIB-UHFFFAOYSA-N [1]

| Storage | Store at room temperature |[1] |

Synthesis and Mechanistic Considerations

The synthesis of acylpyridines is not as straightforward as their carbocyclic analogs due to the electronic properties of the pyridine ring. This section details the challenges and presents a logical, multi-step synthetic pathway.

The Challenge of Direct Acylation

Direct Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is generally ineffective for pyridine and its derivatives.[3] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates preferentially with the lone pair of electrons on the basic pyridine nitrogen. This forms a positively charged pyridinium salt, which deactivates the ring toward further electrophilic attack, rendering the reaction untenable.[3][4] Consequently, alternative strategies that bypass this deactivation pathway are required.

A Proposed Synthetic Pathway

A robust synthesis of this compound involves a multi-step approach starting from more accessible precursors. The workflow below outlines a plausible route based on established chemical transformations.

G cluster_0 Step 1: Reductive Dechlorination cluster_1 Step 2: Directed Ortho-Metalation & Formylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Acyl Chloride Formation cluster_4 Step 5: Acylation PCP Polychloropyridine (e.g., 2,3,5,6-Tetrachloropyridine) DCP 3,5-Dichloropyridine PCP->DCP  Zn, Acidic Compound  (e.g., Acetic Acid) Aldehyde 3,5-Dichloro-4-formylpyridine DCP->Aldehyde  1. LDA, THF, -78 °C  2. DMF LDA LDA / n-BuLi DMF DMF Acid 3,5-Dichloropyridine-4-carboxylic acid Aldehyde->Acid  KMnO₄ or CrO₃ AcylChloride 3,5-Dichloropyridine-4-carbonyl chloride Acid->AcylChloride  SOCl₂ or (COCl)₂ Target This compound AcylChloride->Target  Organometallic Reagent Organometallic CH₃MgBr or (CH₃)₂Cd

Caption: Proposed multi-step synthesis of the target ketone.

Causality Behind Experimental Choices:

  • Step 1: The synthesis begins with a more commercially available polychlorinated pyridine. Reductive dechlorination using zinc metal in an acidic medium is an effective method to selectively remove chlorine atoms at the α-positions (2 and 6) to yield 3,5-dichloropyridine.[5][6]

  • Step 2: Directing groups are crucial for regioselective functionalization. The chlorine atoms at positions 3 and 5 direct metalation to the C4 position. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) deprotonates the C4 position, creating a nucleophilic pyridyl anion.[7] This anion is then quenched with an electrophile like N,N-Dimethylformamide (DMF) to install the formyl group.[7]

  • Step 3 & 4: The aldehyde is a versatile handle but the acyl chloride is a more reactive species for the final acylation. Standard oxidation of the aldehyde yields the corresponding carboxylic acid, which is then readily converted to the highly reactive 3,5-dichloropyridine-4-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8]

  • Step 5: The final C-C bond formation is achieved by reacting the acyl chloride with a suitable organometallic reagent. A Grignard reagent like methylmagnesium bromide or, for a milder reaction, dimethylcadmium (prepared from a Grignard reagent and CdCl₂) can serve as the source of the methyl nucleophile to form the desired ketone.

Chemical Reactivity and Application as a Synthetic Intermediate

The primary value of this compound in drug discovery lies in the synthetic versatility of its ketone group. This functional group serves as an electrophilic site, enabling a wide array of transformations to build molecular complexity. A particularly important application is its use as a precursor for chiral amines and alcohols, which are prevalent motifs in modern pharmaceuticals.[9][10][11]

Key Transformation: Asymmetric Reductive Amination

The conversion of the ketone to a chiral amine is a high-value transformation. This can be achieved via asymmetric reductive amination, a process that forms a C-N bond and sets a stereocenter in a single strategic operation.

G start Start: This compound + Amine Source (e.g., NH₄OAc) step1 Step 1: Imine Formation - Solvent (e.g., Methanol) - Stir at RT, 1-2h start->step1 step2 Step 2: Asymmetric Reduction - Add Chiral Catalyst/Ligand - Add Reducing Agent (e.g., Hantzsch ester) step1->step2 step3 Step 3: Reaction - Stir at specified temp (e.g., 40°C) - Monitor by TLC/LC-MS (24-48h) step2->step3 step4 Step 4: Work-up - Quench reaction - Aqueous/Organic Extraction step3->step4 step5 Step 5: Purification - Column Chromatography step4->step5 end Product: (S)- or (R)-1-(3,5-Dichloropyridin-4-yl)ethanamine step5->end

References

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a halogenated pyridine derivative, is a key building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the presence of two chlorine atoms flanking the acetyl group on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and characteristic reactivity, to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource
CAS Number 402561-66-4[1]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol
IUPAC Name 1-(3,5-dichloro-4-pyridinyl)ethanone
Physical Form Solid
Purity Typically ≥98%[1]
Storage Store at room temperature

Spectral Characterization: A Guide to Identification

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for this compound are not widely published, this section provides predicted spectral data and an interpretation based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, exhibiting two distinct signals:

  • A singlet in the aromatic region (δ 8.5-8.7 ppm) corresponding to the two equivalent protons on the pyridine ring (H-2 and H-6). The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atom and the chlorine substituents.

  • A singlet in the aliphatic region (δ 2.5-2.7 ppm) corresponding to the three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework:

  • A signal for the carbonyl carbon (C=O) is expected to appear significantly downfield (δ ~195-205 ppm).

  • Signals for the aromatic carbons will be observed in the range of δ 120-160 ppm. The carbons bearing the chlorine atoms (C-3 and C-5) will be shifted downfield, as will the carbon attached to the acetyl group (C-4). The C-2 and C-6 carbons will also be in this region.

  • A signal for the methyl carbon of the acetyl group will appear in the upfield region (δ ~25-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

  • A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

  • Bands in the 1550-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

  • C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl protons (below 3000 cm⁻¹).

  • C-Cl stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 189 and 191, with an intensity ratio of approximately 9:6:1, characteristic of a molecule containing two chlorine atoms. A prominent fragment ion would be expected at m/z 174 and 176, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Another significant fragment would be the acylium ion [M-Cl]⁺.

Synthesis and Reactivity

The synthesis and reactivity of this compound are dictated by the electronic nature of the dichloropyridine ring.

Synthetic Approaches

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation . However, the electron-deficient nature of the pyridine ring makes it less susceptible to this type of electrophilic substitution. A more viable approach would involve the use of a pre-functionalized pyridine derivative. One potential synthetic route is the reaction of 3,5-dichloropyridine with a suitable acetylating agent under conditions that promote nucleophilic attack on the pyridine ring, or via a metal-catalyzed cross-coupling reaction.

G cluster_synthesis Potential Synthetic Pathway 3,5-Dichloropyridine 3,5-Dichloropyridine Conditions Reaction Conditions (e.g., Grignard formation followed by acylation) 3,5-Dichloropyridine->Conditions Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) Acetylating_Agent->Conditions Product This compound Conditions->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) . The chlorine atoms are potential leaving groups, and their substitution by various nucleophiles (e.g., amines, alkoxides, thiolates) can be a powerful tool for diversification. The position of substitution will be influenced by the directing effects of the nitrogen atom and the acetyl group.

Furthermore, the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex derivatives.

G cluster_reactivity Key Reactivity Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Pd Catalyst, Boronic Acid, etc. Product_SNAr Substituted Pyridine Derivatives SNAr->Product_SNAr Product_CrossCoupling Biaryl or Heteroaryl Derivatives CrossCoupling->Product_CrossCoupling

Caption: Major reaction pathways for the functionalization of the title compound.

Experimental Protocols: A Practical Guide

While specific protocols for this exact compound are scarce, the following general procedures for spectroscopic characterization and a representative nucleophilic aromatic substitution can be adapted by researchers.

Protocol 1: General Procedure for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 eq.).

  • Solvent Addition: Add a dry, aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Safety and Handling

This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery and materials science. While some of its fundamental physical properties require experimental determination, its predicted spectral characteristics and known reactivity patterns of related dichloropyridines provide a solid foundation for its use in research. The susceptibility of this compound to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the generation of novel and potentially bioactive compounds. This guide serves as a foundational resource for scientists to effectively utilize this important chemical intermediate.

References

1-(3,5-Dichloropyridin-4-yl)ethan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway, discuss methods for its analytical characterization, and contextualize its potential applications, particularly as a versatile building block in drug discovery and development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound's chemistry and utility.

Introduction: The Significance of the Dichloropyridine Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, such as chlorine, onto this ring system profoundly modifies its electronic properties and lipophilicity. Specifically, the 3,5-dichloropyridine motif is a key structural feature in various biologically active molecules. A notable example is the role of the related compound, 4-Amino-3,5-dichloropyridine, as a critical intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used for treating chronic obstructive pulmonary disease (COPD)[1][2].

This compound emerges as a valuable building block within this chemical space. The ketone functionality at the 4-position serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. This makes the compound an attractive starting material for constructing more complex molecular architectures and for use in fragment-based drug discovery programs. This guide aims to consolidate the known information about this compound and provide expert insights into its synthesis and application.

Physicochemical and Safety Data

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in a laboratory setting. All quantitative data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(3,5-dichloro-4-pyridinyl)ethanone[3]
CAS Number 402561-66-4[3][4]
Molecular Formula C₇H₅Cl₂NO[3][4]
Molecular Weight 190.03 g/mol [3]
Appearance Solid[3]
Purity Typically ≥98%[3][4]
InChI Key AWJCMJFTASVFIB-UHFFFAOYSA-N[3]
Safety and Handling

As a chlorinated organic compound, this compound requires careful handling in a laboratory setting.

  • GHS Pictogram: GHS07 (Harmful)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].

Expert Insight: The presence of dichloropyridine and a ketone functional group necessitates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and effective strategy for acylating electron-deficient pyridine rings involves organometallic intermediates. A plausible and robust laboratory-scale synthesis is proposed below.

Proposed Synthetic Workflow: Grignard-based Acylation

This pathway involves the formation of a Grignard reagent from a halogenated precursor, followed by acylation.

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification A 3,5-Dichloro-4-iodopyridine C Anhydrous THF, -15°C to 0°C A->C Reactant B Isopropylmagnesium Chloride (iPrMgCl) B->C Reagent D 3,5-Dichloropyridin-4-ylmagnesium Chloride C->D Intermediate Product F Reaction with Grignard Reagent D->F E Acetyl Chloride or Acetic Anhydride E->F Acylating Agent G This compound F->G Final Product H Aqueous Quench (e.g., NH4Cl) G->H I Extraction with Organic Solvent H->I J Column Chromatography I->J K Purified Product J->K

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol
  • Preparation of the Grignard Reagent: To a solution of 3,5-dichloro-4-iodopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) cooled to -15°C under a nitrogen atmosphere, add isopropylmagnesium chloride (1.1 equiv) dropwise, maintaining the internal temperature below 0°C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete halogen-metal exchange.

  • Acylation Reaction: In a separate flask, prepare a solution of acetyl chloride (1.2 equiv) in anhydrous THF. Cool this solution to -15°C. Slowly add the prepared Grignard reagent from Step 1 to the acetyl chloride solution via cannula, ensuring the temperature does not exceed 0°C.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cautiously quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Causality and Experimental Choices:

  • Why Halogen-Metal Exchange? Direct formation of a Grignard reagent from 3,4,5-trichloropyridine is challenging. A halogen-metal exchange using a more reactive starting material like 3,5-dichloro-4-iodopyridine and a strong Grignard reagent like iPrMgCl is a more reliable method for generating the required organometallic intermediate.

  • Why Low Temperature? Organometallic reagents, especially those derived from pyridines, can be unstable at higher temperatures. Maintaining low temperatures (-15°C to 0°C) is critical to prevent decomposition and side reactions.

  • Why an Aqueous Quench? The quench with a mild acid source like NH₄Cl serves to neutralize any remaining reactive species and hydrolyze the intermediate metal-alkoxide complex to form the desired ketone.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. A singlet should appear in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two chemically equivalent protons at the C2 and C6 positions of the pyridine ring. A second singlet will be observed in the aliphatic region (typically δ 2.5-3.0 ppm) for the three protons of the acetyl methyl group.

    • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Expected signals include a carbonyl carbon (δ > 190 ppm), carbons of the pyridine ring (with those bearing chlorine atoms shifted downfield), and a methyl carbon signal (δ 20-30 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would reveal the molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern for two chlorine atoms (an M, M+2, M+4 pattern with an approximate ratio of 9:6:1), confirming the presence of the dichloro-substitution.

  • Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band around 1690-1710 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch for an aryl ketone.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate.

G cluster_0 Functional Group Transformations cluster_1 Resulting Scaffolds A This compound (Starting Material) B Reduction (e.g., NaBH4) A->B C Reductive Amination A->C D Alpha-Halogenation (e.g., with Br2) A->D E Condensation Reactions (e.g., Aldol, Claisen) A->E F Chiral Alcohols B->F G Secondary Amines C->G H α-Halo Ketones D->H I Heterocyclic Rings E->I J Diverse Library of Bioactive Molecules F->J Leads to Kinase Inhibitors, Chiral Ligands G->J H->J I->J

Caption: Potential synthetic transformations of the title compound in drug discovery.

The ketone functional group can be readily transformed into a variety of other functionalities:

  • Reduction: Reduction of the ketone, for instance with sodium borohydride (NaBH₄), yields the corresponding secondary alcohol. This alcohol can be a precursor for chiral ligands or can act as a hydrogen bond donor in a drug-target interaction.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines, which are common motifs in pharmacologically active compounds.

  • Alpha-Functionalization: The α-carbon can be halogenated (e.g., brominated) to produce an α-halo ketone[5]. This product is a powerful electrophile, ideal for creating covalent inhibitors or for use in substitution reactions to build more complex side chains.

  • Condensation Reactions: The ketone can participate in various condensation reactions to form new carbon-carbon bonds, enabling the construction of larger, more elaborate molecular frameworks.

Given the established importance of the dichloropyridine core in pharmaceuticals[2], this compound represents a key starting point for synthesizing libraries of novel compounds for high-throughput screening against various biological targets, including kinases, ion channels, and enzymes.

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, coupled with a robust and accessible synthetic route, make it a valuable tool for chemists. The true potential of this compound is realized through the versatility of its ketone group, which opens a gateway to a diverse array of molecular structures relevant to modern drug discovery. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful intermediate into their synthetic programs.

References

An In-depth Technical Guide to the Key Spectral Data of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Dichloropyeidin-4-yl)ethan-1-one, with the CAS Number 402561-66-4, is a halogenated heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its structural features, a pyridine ring substituted with two chlorine atoms and an acetyl group, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed analysis of the key spectral data for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of its interpretation and the experimental protocols for its acquisition.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectral properties. The pyridine ring is an aromatic heterocycle, and the two chlorine atoms are strong electron-withdrawing groups, which will significantly influence the chemical environment of the ring protons and carbons. The acetyl group introduces a carbonyl functionality and a methyl group, both of which will give rise to characteristic spectral signals.

G cluster_0 ¹H NMR Acquisition Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis G Molecular Ion (M⁺) Molecular Ion (M⁺) Fragment Ion 1 Fragment Ion 1 Molecular Ion (M⁺)->Fragment Ion 1 - •CH₃ Fragment Ion 2 Fragment Ion 2 Molecular Ion (M⁺)->Fragment Ion 2 - •COCH₃ Fragment Ion 3 Fragment Ion 3 Molecular Ion (M⁺)->Fragment Ion 3 Formation of [CH₃CO]⁺

A Technical Guide to the Research Applications of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a heterocyclic ketone with significant potential as a foundational scaffold in modern drug discovery. The document elucidates the compound's key physicochemical properties and explores its strategic importance as a versatile starting material. The primary focus is on its application in the synthesis of novel kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases. By leveraging its reactive ketone functionality and the unique electronic properties of the dichloropyridinyl ring, researchers can generate diverse libraries of chiral alcohols and amines. These derivatives are primed for interaction with the ATP-binding pocket of various kinases. This guide offers detailed synthetic protocols, screening workflows, and expert insights into the causal relationships between molecular structure and biological activity, positioning this compound as a high-value tool for medicinal chemists and drug development professionals.

Chapter 1: Physicochemical and Structural Properties

This compound is a solid organic compound whose utility in medicinal chemistry is underpinned by its distinct structural features. The molecule consists of a central pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an acetyl group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 402561-66-4[1]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol
IUPAC Name 1-(3,5-dichloro-4-pyridinyl)ethanone
Physical Form Solid
Purity ≥98% (typical)[1]

The core of its reactivity lies in two key areas: the electrophilic acetyl group and the electron-deficient dichloropyridine ring. The carbonyl carbon of the acetyl group is an excellent electrophile, readily undergoing nucleophilic attack. This allows for straightforward chemical modifications, such as reduction to a secondary alcohol or conversion to an amine via reductive amination. These transformations are critical as they introduce a chiral center, a feature known to be pivotal for achieving specific and high-affinity interactions with biological targets.[2]

The pyridine ring, inherently electron-deficient, is made more so by the presence of two electron-withdrawing chlorine atoms. This electronic nature influences the reactivity of the entire molecule and provides opportunities for advanced synthetic modifications, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at the chloro-positions, enabling the construction of more complex molecular architectures.

Caption: Structure of this compound.

Chapter 2: Strategic Importance in Kinase Inhibitor Design

The pyridine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it an ideal building block for molecules designed to interact with protein active sites. Within the field of oncology, the pyridyl moiety is a cornerstone of many successful kinase inhibitors.[3][4] Kinases are a family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases.[4]

The this compound scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The strategic placement of the dichloropyridinyl group allows it to function as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.[4]

A compelling example of this scaffold's potential is found in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a pro-carcinogenic kinase.[2] A study revealed that chiral derivatives derived from the corresponding alcohol of our title compound exhibit potent and stereospecific inhibition of FGFR1. Specifically, the (R)-enantiomer was found to be over 10 times more potent than the (S)-enantiomer.[2] This dramatic difference in activity underscores the importance of the chiral center created from the ketone, which correctly orients the rest of the molecule within the binding pocket to maximize favorable interactions, such as van der Waals forces and additional hydrogen bonds.[2]

Chapter 3: Core Application: A Scaffold for Novel Kinase Inhibitors

The primary and most promising research application of this compound is as a versatile starting material for the synthesis of kinase inhibitor libraries. The ketone functionality serves as a synthetic linchpin, allowing for the creation of key chiral intermediates.

Synthetic Workflow: Generation of Chiral Intermediates

The conversion of the prochiral ketone to chiral alcohols or amines is a fundamental step in leveraging this scaffold. These reactions are typically high-yielding and can be performed using standard laboratory reagents.

workflow start This compound reduction Asymmetric Reduction (e.g., NaBH₄, (S)-CBS catalyst) start->reduction amination Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) start->amination alcohol (S)-1-(3,5-Dichloropyridin-4-yl)ethanol (Chiral Alcohol) reduction->alcohol amine (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine (Chiral Amine) amination->amine coupling Further Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) alcohol->coupling amine->coupling

Caption: Synthetic pathways from the ketone to key chiral intermediates.

Experimental Protocol 1: Asymmetric Reduction to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

  • Rationale: This protocol utilizes a chiral catalyst (Corey-Bakshi-Shibata, or CBS, catalyst) to stereoselectively reduce the ketone, yielding the chiral alcohol. The choice of the (S)-CBS catalyst directs the hydride attack to produce the (S)-enantiomer of the alcohol.[5]

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq). Stir for 15 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral alcohol.

Experimental Protocol 2: Reductive Amination to N-Substituted 1-(3,5-Dichloropyridin-4-yl)ethanamines

  • Rationale: This one-pot procedure first forms an imine intermediate between the ketone and a primary amine, which is then immediately reduced in situ by a mild reducing agent, sodium triacetoxyborohydride. This reductant is selective for the iminium ion over the starting ketone.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.1 eq) in dichloroethane (DCE).

    • Add acetic acid (1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature and monitor by TLC. Upon completion (typically 4-12 hours), quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by flash column chromatography to yield the target secondary amine.[6]

Screening Cascade for Kinase Inhibitor Discovery

Once a library of derivatives is synthesized, a systematic screening process is required to identify active compounds and characterize their potency and selectivity.

screening lib Synthesized Compound Library primary Primary Screen (Single High Concentration vs. Target Kinase) lib->primary hits Initial Hits (% Inhibition > 50%) primary->hits dose Dose-Response Assay (IC₅₀ Determination) hits->dose potent Potent Compounds (Low μM to nM IC₅₀) dose->potent selectivity Selectivity Profiling (Panel of Off-Target Kinases) potent->selectivity cellular Cell-Based Assays (Target Engagement & Anti-proliferative Activity) selectivity->cellular lead Lead Candidate cellular->lead

Caption: Workflow for identifying and validating kinase inhibitors.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Rationale: This is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. The amount of light generated is inversely proportional to kinase activity, providing a robust method for screening inhibitors.

  • Procedure:

    • Kinase Reaction: In a 384-well plate, add the kinase, the test compound (dissolved in DMSO, final concentration typically 10 µM for primary screen), the appropriate kinase substrate, and ATP in a buffered solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent to simultaneously convert the newly formed ADP to ATP and measure the new ATP level using a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response experiments, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter equation to determine the IC₅₀ value.

Chapter 4: Expanding Horizons: Other Potential Research Applications

While its application in kinase inhibition is the most prominent, the this compound scaffold may serve as a starting point for other biologically active molecules. The inherent features of the dichloropyridine ring and the versatile ketone handle allow for entry into diverse chemical spaces. For instance, substituted pyridines and related heterocyclic systems have been investigated for a range of therapeutic areas:

  • Antimycobacterial Agents: The core structures of certain antimycobacterial compounds feature piperidin-4-one motifs, which can be synthesized through multi-component reactions involving ketone precursors.[7]

  • General Anticancer and Antibacterial Agents: The hybridization of pyridine rings with other pharmacophores, such as 1,3,4-oxadiazoles, has yielded compounds with potent cytotoxic activity against cancer cell lines and promising antibacterial properties.[8][9] The ethanone moiety can be elaborated into such heterocyclic systems.

These areas represent underexplored but potentially fruitful avenues for future research originating from this versatile starting material.

Chapter 5: Conclusion and Future Directions

This compound is far more than a simple chemical reagent; it is a strategic platform for the discovery of high-value therapeutics. Its true potential is realized through its role as a precursor to chiral alcohols and amines, which are key intermediates for potent and selective kinase inhibitors. The demonstrated success of its derivatives against targets like FGFR1 validates the scaffold's utility and provides a clear roadmap for future research.[2]

Future work should focus on several key areas:

  • Library Expansion: Synthesizing a broader array of derivatives by exploring diverse amines in reductive amination and utilizing the chlorine atoms as handles for cross-coupling reactions.

  • Target Deconvolution: Screening optimized compounds against wider panels of kinases to identify novel targets and understand selectivity profiles.

  • Structure-Based Design: Using co-crystal structures of lead compounds bound to their target kinases to guide the next generation of more potent and specific inhibitors.

  • Exploration of New Disease Areas: Investigating the potential of synthesized libraries against other therapeutic targets where pyridine-based scaffolds have shown promise.

By applying the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this compound in the ongoing quest for novel and effective medicines.

References

The Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the dichloropyridine core, substituted with an acetyl group, provides a versatile scaffold for further chemical modifications. This in-depth technical guide provides a comprehensive review of the synthesis of this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a discussion of alternative synthetic strategies.

The Strategic Importance of this compound

The unique electronic properties of the 3,5-dichloropyridine ring, combined with the reactivity of the acetyl group, make this compound a valuable precursor in medicinal chemistry and agrochemical research. The chlorine atoms enhance the lipophilicity and metabolic stability of derivative compounds, while the acetyl group offers a reactive handle for a wide range of chemical transformations, including but not limited to, reduction to the corresponding alcohol, conversion to oximes and hydrazones, and alpha-halogenation to introduce further functionalization.

Core Synthetic Strategy: Directed Ortho-Metalation (DoM)

The most direct and efficient route for the synthesis of this compound is a two-step process commencing with the directed ortho-metalation (DoM) of 3,5-dichloropyridine, followed by acylation.

Causality Behind the Experimental Choices

The pyridine ring is generally electron-deficient and therefore, susceptible to nucleophilic attack rather than electrophilic substitution. The presence of two electron-withdrawing chlorine atoms further deactivates the ring towards traditional electrophilic acylation methods like the Friedel-Crafts reaction. Consequently, a strategy that enhances the nucleophilicity of the pyridine ring is required.

Directed ortho-metalation (DoM) is a powerful technique that addresses this challenge. In this approach, a heteroatom-containing directing group on an aromatic ring directs the deprotonation of an adjacent ortho-proton by a strong base, typically an organolithium reagent. In the case of 3,5-dichloropyridine, the two chlorine atoms cooperatively direct the deprotonation of the C-4 proton, which is the most acidic proton on the ring due to the inductive effect of the adjacent chlorine atoms. This regioselective lithiation generates a potent nucleophile, 4-lithio-3,5-dichloropyridine, which can then be intercepted by an appropriate electrophile.

For the introduction of the acetyl group, an acylating agent is employed as the electrophile. While acetyl chloride is a common choice, N,N-dimethylacetamide offers advantages in terms of reactivity and handling.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

The following protocol is adapted from a patented procedure and represents a robust method for the preparation of this compound.

Step 1: Directed Ortho-Metalation of 3,5-Dichloropyridine

  • Materials:

    • 3,5-Dichloropyridine

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Anhydrous tetrahydrofuran (THF)

    • N,N-dimethylacetamide

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Low-temperature thermometer

    • Magnetic stirrer

    • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A solution of 3,5-dichloropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a three-necked round-bottom flask under an inert atmosphere.

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the cooled solution via a dropping funnel, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio-3,5-dichloropyridine intermediate.

Step 2: Acylation of 4-Lithio-3,5-dichloropyridine

  • N,N-dimethylacetamide (1.2 equivalents) is added dropwise to the solution of 4-lithio-3,5-dichloropyridine at -78 °C.

  • The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Summary of Reaction Parameters for Directed Ortho-Metalation Route

ParameterValue
Starting Material3,5-Dichloropyridine
Basen-Butyllithium
Acylating AgentN,N-dimethylacetamide
SolventTetrahydrofuran
Lithiation Temperature-78 °C
Acylation Temperature-78 °C
Quenching AgentSaturated aq. NH₄Cl

Diagram 1: Synthetic Workflow for this compound via DoM

G cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Acylation 3,5-Dichloropyridine 3,5-Dichloropyridine n-BuLi, THF, -78 C n-BuLi, THF, -78 C 3,5-Dichloropyridine->n-BuLi, THF, -78 C 4-Lithio-3,5-dichloropyridine 4-Lithio-3,5-dichloropyridine n-BuLi, THF, -78 C->4-Lithio-3,5-dichloropyridine N,N-dimethylacetamide, -78 C N,N-dimethylacetamide, -78 C 4-Lithio-3,5-dichloropyridine->N,N-dimethylacetamide, -78 C Quench (aq. NH4Cl) Quench (aq. NH4Cl) N,N-dimethylacetamide, -78 C->Quench (aq. NH4Cl) This compound This compound Quench (aq. NH4Cl)->this compound

Caption: Workflow of the DoM synthesis of the target compound.

Alternative Synthetic Strategies

While the directed ortho-metalation route is the most established method, other modern synthetic methodologies could potentially be employed for the synthesis of this compound. These include palladium-catalyzed cross-coupling reactions such as the Stille and Suzuki couplings.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide in the presence of a palladium catalyst. For the synthesis of the target compound, this could involve the coupling of 4-(tributylstannyl)-3,5-dichloropyridine with acetyl chloride.

Suzuki Coupling

The Suzuki coupling utilizes an organoboron compound, typically a boronic acid or ester, which couples with an organohalide under palladium catalysis. The synthesis of this compound via a Suzuki coupling could be envisioned by reacting 3,5-dichloropyridine-4-boronic acid with an acetylating agent or by coupling 4-halo-3,5-dichloropyridine with an acetyl-containing boronic acid derivative.

While these cross-coupling reactions are powerful tools for C-C bond formation, their application for the synthesis of this compound is not as well-documented as the directed ortho-metalation approach. The synthesis of the required organometallic precursors (stannanes or boronic acids) would add extra steps to the overall synthetic sequence.

Precursor Synthesis: Preparation of 3,5-Dichloropyridine

The availability of the starting material, 3,5-dichloropyridine, is crucial for the overall efficiency of the synthesis. 3,5-Dichloropyridine can be prepared from various precursors, with the reductive dechlorination of more highly chlorinated pyridines being a common industrial method.

Reductive Dechlorination of Polychlorinated Pyridines

A prevalent method involves the reaction of pentachloropyridine or a tetrachloropyridine isomer with a reducing agent, such as zinc powder in the presence of an acid.

Table 2: Comparison of Precursor Synthesis Routes for 3,5-Dichloropyridine

Starting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Water81-8230 hours~61
2,3,4,5-TetrachloropyridineZinc, Ammonium Chloride, Water/Dioxane90-928 hoursHigh

Diagram 2: Logical Relationship of Synthetic Pathways

G cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_alternatives Alternative Routes Polychlorinated Pyridines Polychlorinated Pyridines Reductive Dechlorination Reductive Dechlorination Polychlorinated Pyridines->Reductive Dechlorination 3,5-Dichloropyridine 3,5-Dichloropyridine Reductive Dechlorination->3,5-Dichloropyridine DoM & Acylation DoM & Acylation 3,5-Dichloropyridine->DoM & Acylation Cross-Coupling Reactions Cross-Coupling Reactions 3,5-Dichloropyridine->Cross-Coupling Reactions This compound This compound DoM & Acylation->this compound Cross-Coupling Reactions->this compound

Caption: Overview of synthetic routes to the target molecule.

Conclusion

The synthesis of this compound is most effectively achieved through a directed ortho-metalation of 3,5-dichloropyridine followed by acylation. This method is highly regioselective and efficient, leveraging the directing effect of the two chlorine atoms. This guide has provided a detailed overview of this key synthetic transformation, including the underlying chemical principles and a comprehensive experimental protocol. A thorough understanding of this synthesis is invaluable for researchers and scientists engaged in the development of novel pharmaceuticals and agrochemicals that incorporate this versatile chemical intermediate.

The Emerging Therapeutic Potential of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(3,5-Dichloropyridin-4-yl)ethan-1-one Scaffold - A Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyridine nucleus, have consistently demonstrated a broad spectrum of biological activities. The pyridine ring is a key structural motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other crucial molecular interactions. This guide focuses on the burgeoning potential of a specific subclass: derivatives of this compound. The unique electronic properties conferred by the dichloro-substitution pattern on the pyridine ring make this scaffold a compelling starting point for the design of novel therapeutics. This document provides an in-depth exploration of the known and potential biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the mechanistic insights, structure-activity relationships (SAR), and the experimental methodologies that underpin this promising area of research.

Anticancer Activity: Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)

One of the most significant and well-elucidated biological activities of a this compound derivative is its potent and specific inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and angiogenesis.[4] Aberrant FGFR1 signaling, through mutations, gene amplification, or overexpression, is implicated in the progression of various cancers, including lung, breast, and prostate cancer.[4]

A landmark study investigated the enantiomers of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole, revealing a striking difference in their inhibitory potency against FGFR1.[1][2][3] This highlights the critical role of stereochemistry in drug design.

Mechanism of Action: Chirality as a Key Determinant of Potency

The study demonstrated that the R-enantiomer (R-21c) was 10.44 times more potent than the S-enantiomer (S-21c).[1][2][3] This significant difference in activity is attributed to the distinct binding modes of the two enantiomers within the FGFR1 active site. Computational modeling and binding analysis revealed that the R-enantiomer induces a favorable conformational change in the P-loop of the kinase domain.[1][2] This optimal positioning allows for stronger and more stable interactions with key amino acid residues.

Key interactions for the highly potent R-enantiomer include:

  • Hydrogen Bonding: Two strong NH-N hydrogen bonds are formed with Arg570 and Pro663.[1]

  • π-Alkyl Interaction: An interaction is observed with Pro663.[1]

  • Stabilization of Benzimidazole Motifs: Interactions with Phe489 and Arg629 stabilize the two benzimidazole motifs of the inhibitor.[1]

In contrast, the less active S-enantiomer, due to its rigid S-configuration, is unable to extend as effectively into the active site, preventing these crucial interactions.[1] The primary driving force for the binding of both enantiomers was found to be van der Waals interactions.[1]

FGFR1_Inhibition cluster_R_enantiomer R-Enantiomer (High Potency) cluster_S_enantiomer S-Enantiomer (Low Potency) R_Inhibitor R-Enantiomer FGFR1_Active_Site_R FGFR1 Active Site (Favorable Conformation) R_Inhibitor->FGFR1_Active_Site_R Induces conformational change Interactions_R Strong Interactions: - H-bonds (Arg570, Pro663) - π-alkyl (Pro663) - vdW (Phe489, Arg629) FGFR1_Active_Site_R->Interactions_R Enables Inhibition_R Potent Inhibition of FGFR1 Signaling Interactions_R->Inhibition_R S_Inhibitor S-Enantiomer FGFR1_Active_Site_S FGFR1 Active Site (Unfavorable Conformation) S_Inhibitor->FGFR1_Active_Site_S No significant change Interactions_S Weak/No Key Interactions FGFR1_Active_Site_S->Interactions_S Prevents Inhibition_S Weak Inhibition of FGFR1 Signaling Interactions_S->Inhibition_S

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency (IC50) of novel compounds against FGFR1, a standard in vitro kinase assay can be employed.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the enzymatic activity of FGFR1.

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the FGFR1 enzyme, the peptide substrate, and the test compound dilutions.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents and measurement of luminescence.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Positive Control: Include a known FGFR1 inhibitor (e.g., AZD4547) to validate assay performance.

  • Negative Control: Include wells with DMSO only (no inhibitor) to represent 0% inhibition.

  • No Enzyme Control: Include wells without the FGFR1 enzyme to determine background signal.

Antimicrobial Activity: A Promising Frontier

While direct studies on the antimicrobial properties of this compound derivatives are not yet widely published, the broader class of pyridine and dichloropyridine compounds has demonstrated significant antimicrobial potential.[5] These findings provide a strong rationale for investigating the antimicrobial efficacy of this specific scaffold.

Inferred Structure-Activity Relationships (SAR) from Related Compounds

Studies on related pyridine derivatives offer valuable insights into the structural features that may contribute to antimicrobial activity:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antibacterial activity in heterocyclic compounds, as it can facilitate passage through the bacterial cell membrane.[6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the two chlorine atoms on the pyridine ring, can be crucial for activity.[7] These groups can influence the electronic distribution of the molecule and its ability to interact with biological targets.

  • Substitutions: The nature and position of substituents on the core structure can dramatically impact both the spectrum and potency of antimicrobial activity. For example, in a series of 2-amino-4-chloropyridine derivatives, specific aldehyde-derived Schiff bases showed significant activity against both Gram-positive and Gram-negative bacteria.[8]

Antimicrobial_SAR cluster_modifications Potential Modifications Core This compound Core Scaffold Lipophilicity Increase Lipophilicity (e.g., alkyl, aryl groups) Core->Lipophilicity Modify at ethanone side chain EWG Introduce Additional Electron-Withdrawing Groups Core->EWG Substitute on pyridine ring (if possible) or side chain HBD Incorporate H-Bond Donors/Acceptors Core->HBD Derivatize ketone functionality Activity Enhanced Antimicrobial Activity (Hypothesized) Lipophilicity->Activity Improved cell penetration EWG->Activity Enhanced target interaction HBD->Activity Specific binding to microbial enzymes

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique for determining the MIC of a compound against various microbial strains.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Self-Validation:

  • Positive Control: A well-known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is tested in parallel to ensure the susceptibility of the microbial strains.

  • Negative (Growth) Control: A well containing only broth and the microbial inoculum to confirm normal growth.

  • Sterility Control: A well containing only broth to check for contamination.

Anti-inflammatory Potential: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in numerous diseases. Pyridine and pyrimidine derivatives have been extensively studied for their anti-inflammatory properties.[2] These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2]

Mechanistic Insights from Related Dichlorophenyl and Pyrimidine Structures

While direct experimental data on the anti-inflammatory effects of this compound derivatives is limited, studies on structurally related compounds provide valuable clues:

  • COX Inhibition: Many anti-inflammatory agents function by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[2] Novel diclofenac analogues, which also contain a dichlorophenyl moiety, have shown effective inhibition of COX-2.[3]

  • Cytokine Modulation: Certain pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9]

  • MAPK Pathway: Some 4-indole-2-arylaminopyrimidine derivatives exert their anti-inflammatory effects by suppressing the p38 and ERK signaling pathways within the MAPK cascade.[1]

Given these precedents, it is plausible that derivatives of this compound could be developed as potent anti-inflammatory agents. The dichloropyridine core could serve as a crucial pharmacophore for interaction with targets in inflammatory pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Objective: To assess the anti-inflammatory potential of test compounds by quantifying their effect on NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at 540 nm.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

  • (Optional) Cytotoxicity Assay: Perform a concurrent MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

Self-Validation:

  • Positive Control: Use a known anti-inflammatory agent, such as dexamethasone or indomethacin, to confirm the assay's responsiveness.

  • Negative Control (Unstimulated): Cells treated with vehicle (DMSO) but not LPS.

  • Vehicle Control (Stimulated): Cells treated with vehicle and stimulated with LPS to represent 100% NO production.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated potent and stereospecific anticancer activity of a complex derivative against FGFR1 provides a solid foundation for further exploration in oncology. While direct evidence for the antimicrobial and anti-inflammatory activities of its derivatives is still emerging, the well-documented activities of structurally related dichlorophenyl and pyridine compounds strongly suggest a high potential for success in these areas as well.

Future research should focus on the synthesis of a diverse library of derivatives of the core this compound structure. Modifications of the ethanone side chain, for instance, by creating Schiff bases, chalcones, or other heterocyclic adducts, could yield compounds with enhanced potency and specificity. Systematic screening of these new chemical entities using the robust in vitro protocols outlined in this guide will be essential for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development. The continued investigation of this versatile scaffold is poised to make a significant contribution to the discovery of new medicines.

References

The Strategic Utility of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. Among these, 1-(3,5-dichloropyridin-4-yl)ethan-1-one emerges as a pivotal building block, offering a unique convergence of reactive sites that empower chemists in the fields of medicinal and agricultural chemistry. This technical guide serves as a comprehensive treatise on the synthesis, reactivity, and synthetic applications of this valuable intermediate, providing field-proven insights and detailed experimental protocols to facilitate its effective utilization in research and development.

The intrinsic chemical architecture of this compound, featuring a sterically accessible ketone and an electron-deficient pyridine ring flanked by two chlorine atoms, preordains its utility in a diverse array of chemical transformations. The electron-withdrawing nature of the dichloropyridinyl moiety significantly influences the reactivity of the adjacent acetyl group, while the chlorine substituents themselves offer potential handles for cross-coupling reactions. This guide will delve into the nuanced reactivity of this molecule and showcase its role in the synthesis of higher-order heterocyclic systems, underscoring its importance as a strategic precursor to novel chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 402561-66-4[]
Molecular Formula C₇H₅Cl₂NO[]
Molecular Weight 190.03 g/mol []
Appearance Solid[]
IUPAC Name 1-(3,5-dichloropyridin-4-yl)ethanone[]
InChI Key AWJCMJFTASVFIB-UHFFFAOYSA-N[]

Synthesis of this compound: A Plausible Organometallic Approach

While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised based on established organometallic methodologies. The electron-deficient nature of the 3,5-dichloropyridine ring makes it susceptible to metallation, particularly at the 4-position. This approach circumvents the likely challenges associated with direct Friedel-Crafts acylation of 3,5-dichloropyridine, which is generally unreactive towards such electrophilic aromatic substitution.

A viable route involves the generation of a 4-pyridyl Grignard or organolithium reagent from a suitable precursor, followed by quenching with an acetylating agent. A particularly effective precursor for such a transformation is 3,5-dichloro-4-iodopyridine, which can undergo facile halogen-metal exchange.

G cluster_synthesis Synthetic Pathway A 3,5-Dichloropyridine B 3,5-Dichloro-4-iodopyridine A->B Iodination C 4-Metallo-3,5-dichloropyridine (Grignard or Organolithium) B->C Halogen-Metal Exchange (e.g., i-PrMgCl, n-BuLi) D This compound C->D Acylation (e.g., Acetyl Chloride, Acetic Anhydride)

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • 3,5-Dichloro-4-iodopyridine

  • Isopropylmagnesium chloride (i-PrMgCl) or n-Butyllithium (n-BuLi)

  • Acetyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Organometallic Reagent: To a solution of 3,5-dichloro-4-iodopyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of n-butyllithium (1.05 equiv) in hexanes dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange. Alternatively, the Grignard reagent can be prepared by treating the iodo-precursor with isopropylmagnesium chloride.

  • Acylation: To the freshly prepared solution of 4-lithio-3,5-dichloropyridine, add acetyl chloride (1.2 equiv) dropwise while maintaining the temperature at -78 °C.

  • Quenching and Work-up: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications: A Gateway to Complex Heterocycles

The synthetic utility of this compound is primarily derived from the reactivity of its acetyl group. The electron-withdrawing dichloropyridinyl ring enhances the acidity of the α-protons, facilitating enolate formation and subsequent reactions with various electrophiles.

A particularly powerful transformation involves the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate a highly versatile enaminone intermediate. This intermediate serves as a linchpin for the construction of a variety of fused heterocyclic systems, such as pyrazoles and pyrimidines, which are privileged scaffolds in medicinal chemistry.[2]

G cluster_reactivity Reactivity and Application A This compound B Enaminone Intermediate A->B Condensation (DMFDMA) C Substituted Pyrazole B->C Cyclocondensation (Hydrazine derivatives) D Substituted Pyrimidine B->D Cyclocondensation (Guanidine, Amidines)

Caption: Synthetic utility of the enaminone intermediate.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(3,5-dichloropyridin-4-yl)prop-2-en-1-one

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Toluene (anhydrous)

Procedure:

  • A mixture of this compound (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (1.5 equiv) in anhydrous toluene is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enaminone, which can often be used in the subsequent step without further purification.

Application in the Synthesis of Pyrazolo[3,4-b]pyridines

The enaminone intermediate is a valuable precursor for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds with significant biological activities, including potential as kinase inhibitors.[3]

G cluster_pyrazole_synthesis Pyrazole Synthesis Workflow A Enaminone Intermediate C Cyclization A->C Reactant B Hydrazine Hydrate B->C Reactant D Pyrazolo[3,4-b]pyridine C->D Product

Caption: Workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of a 4-(1H-Pyrazol-5-yl)-3,5-dichloropyridine Derivative

Materials:

  • 3-(Dimethylamino)-1-(3,5-dichloropyridin-4-yl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of the enaminone (1.0 equiv) in ethanol, add hydrazine hydrate (1.2 equiv).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of strategically functionalized heterocyclic intermediates in modern organic synthesis. Its accessible synthesis via organometallic routes and the versatile reactivity of its acetyl group, particularly in the formation of enaminones, provide a robust platform for the construction of a diverse range of complex, biologically relevant molecules. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this valuable building block in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

Methodological & Application

Experimental protocol for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a key building block in pharmaceutical and agrochemical research. The synthetic strategy leverages a directed ortho-metalation (DoM) reaction, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and safety.

Introduction and Strategic Rationale

This compound (CAS No: 402561-66-4; Molecular Formula: C₇H₅Cl₂NO; Molecular Weight: 190.03 g/mol ) is a valuable intermediate in the synthesis of complex molecular targets.[1][2] Its structure, featuring a ketone functional group on a dichlorinated pyridine ring, provides multiple points for further chemical modification.

While several synthetic routes could be envisioned, such as Friedel-Crafts acylation, the electron-deficient nature of the pyridine ring, further deactivated by two chlorine atoms, makes traditional electrophilic aromatic substitution challenging.[3] A more robust and highly regioselective approach is the directed ortho-metalation of 3,5-dichloropyridine. The two meta-chloro substituents cooperatively direct deprotonation to the C-4 position, the most acidified site, upon treatment with a strong organolithium base.[4] This generates a potent nucleophilic intermediate, 3,5-dichloro-4-pyridyllithium, which can be efficiently trapped with an acetylating agent to yield the desired product. This method offers superior control over regiochemistry compared to other potential pathways.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages executed in a one-pot sequence:

  • Regioselective Lithiation: 3,5-Dichloropyridine is treated with n-butyllithium (n-BuLi) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The chlorine atoms direct the lithium-hydrogen exchange to the C-4 position, forming the 3,5-dichloro-4-pyridyllithium intermediate. Maintaining a very low temperature is critical to ensure the stability of this organolithium species and prevent unwanted side reactions.[4]

  • Electrophilic Quench (Acylation): The generated organolithium nucleophile is then reacted in situ with an appropriate acetylating agent. While acetyl chloride is highly reactive, N,N-dimethylacetamide (DMA) is often a preferred electrophile in such reactions. It forms a stable tetrahedral intermediate that collapses upon aqueous work-up to yield the ketone, minimizing the risk of over-addition that can occur with more reactive acyl halides.

The overall experimental workflow is depicted below.

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble dry glassware under N₂/Ar reagents Add 3,5-Dichloropyridine & Anhydrous THF setup->reagents cool Cool to -78 °C reagents->cool lithiation Slowly add n-Butyllithium (Formation of 3,5-dichloro-4-pyridyllithium) cool->lithiation stir1 Stir at -78 °C lithiation->stir1 acylation Slowly add N,N-Dimethylacetamide stir1->acylation stir2 Stir and allow to warm acylation->stir2 quench Quench with aq. NH₄Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

3.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
3,5-Dichloropyridine2457-77-4147.9910.01.01.48 g
n-Butyllithium (2.5 M in hexanes)109-72-864.0612.01.24.8 mL
N,N-Dimethylacetamide (DMA)127-19-587.1215.01.51.31 g (1.4 mL)
Anhydrous Tetrahydrofuran (THF)109-99-972.11--50 mL
Saturated aq. NH₄Cl12125-02-9---20 mL
Ethyl Acetate141-78-688.11--~100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--As needed
Silica Gel (for chromatography)7631-86-9---As needed

3.2 Equipment

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Thermometer or temperature probe

  • Dropping funnel (or syringes for additions)

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

3.3 Step-by-Step Procedure

  • Reaction Setup: Assemble the three-necked flask, equipped with a magnetic stir bar, thermometer, and a rubber septum, under a positive pressure of dry nitrogen or argon. All glassware must be rigorously dried in an oven beforehand.

  • Initial Charging: To the flask, add 3,5-dichloropyridine (1.48 g, 10.0 mmol) and anhydrous THF (50 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next steps.

  • Lithiation: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The slow addition is crucial to control the exothermic reaction. A color change to deep red or brown is typically observed, indicating the formation of the organolithium species.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Acylation (Electrophilic Quench): Slowly add N,N-dimethylacetamide (1.4 mL, 15.0 mmol) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming: After the addition of DMA is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up:

    • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash them with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.[1]

Safety and Handling Precautions

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that reacts violently with water and air. It must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coats, safety glasses, and appropriate gloves.

  • Anhydrous Solvents: Anhydrous THF is highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Halogenated Pyridines: 3,5-Dichloropyridine is a hazardous substance. Avoid inhalation and skin contact.

  • Low-Temperature Baths: Handle dry ice and acetone with cryogenic gloves and safety glasses to prevent cold burns.

Trustworthiness and Self-Validation

The success of this protocol relies on two critical parameters: the exclusion of atmospheric moisture and oxygen, and rigorous temperature control.

  • Causality of Anhydrous Conditions: Organolithium reagents are exceptionally strong bases and will be instantly destroyed by protic sources like water.[5][6] The use of oven-dried glassware, anhydrous solvents, and an inert atmosphere is not merely a recommendation but an absolute requirement for the reaction to proceed.

  • Causality of Low Temperature: The 3,5-dichloro-4-pyridyllithium intermediate is thermally unstable. At temperatures significantly above -70 °C, it can undergo decomposition or side reactions. The low temperature stabilizes this key intermediate, allowing it to be trapped efficiently by the electrophile.[4] Furthermore, both the lithiation and acylation steps are exothermic; low-temperature control prevents thermal runaways and ensures reaction selectivity.

By adhering to these principles, the protocol becomes a self-validating system, where successful product formation confirms the correct establishment of the required reaction conditions.

References

Purification of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one by Silica Gel Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles, step-by-step experimental procedures, and critical insights into optimizing the separation process. The methodology emphasizes a systematic approach, beginning with Thin Layer Chromatography (TLC) for solvent system selection and culminating in the isolation of the high-purity compound.

Introduction and Scientific Context

This compound is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce toxicological risks.

Column chromatography is a cornerstone technique for the purification of organic compounds in a laboratory setting.[1] It operates on the principle of differential partitioning of components between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent).[1] For moderately polar compounds like the target ketone, silica gel, a polar adsorbent, is the stationary phase of choice.[2] Separation is achieved as the mobile phase percolates through the column; compounds with weaker interactions with the silica gel travel faster, while those with stronger interactions are retained longer, allowing for their effective separation.

This guide explains the causality behind each decision, from selecting the appropriate solvent system to packing the column and isolating the final product, ensuring a reproducible and efficient purification workflow.

Compound Profile and Safety Imperatives

A thorough understanding of the target compound's properties and associated hazards is a prerequisite for any laboratory work.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-(3,5-dichloro-4-pyridinyl)ethanone[3]
CAS Number 402561-66-4[3][4]
Molecular Formula C₇H₅Cl₂NO[3][4]
Molecular Weight 190.03 g/mol [3]
Physical Form Solid[3]
Purity (Typical) ≥98%[3][4]
Hazard Identification and Safe Handling

The target compound and its structural analogs, dichloropyridines, are classified as hazardous. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3] The related compound 3,5-Dichloropyridine may cause serious eye damage.[5][6]

  • Precautionary Measures:

    • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and tight-sealing safety goggles or a face shield.[5][7][8]

    • Handling: Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe dust.[7] Wash hands thoroughly after handling.[7][9]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[5][7]

    • In case of eye contact: Rinse cautiously with water for several minutes.[5][7]

    • If inhaled: Move person into fresh air.[5][7]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

    • In all cases of exposure, seek immediate medical attention.[5]

The Core of Separation: Protocol Development

The success of column chromatography hinges on the rational selection of the stationary and mobile phases. This selection process is not arbitrary; it is a systematic investigation guided by preliminary analysis using Thin Layer Chromatography (TLC).

Workflow for Purification

The overall process can be visualized as a logical sequence of steps, each building upon the last to ensure a successful outcome.

G cluster_prep Phase 1: Preparation & Optimization cluster_sep Phase 2: Separation cluster_iso Phase 3: Isolation & Analysis Crude Crude Product (this compound) TLC TLC Analysis (Solvent System Screening) Crude->TLC Spot Load Load Sample Crude->Load Solvent Optimized Solvent System (Rf ≈ 0.25-0.35) TLC->Solvent Select Pack Pack Column (Silica Gel Slurry) Solvent->Pack Pack->Load Elute Elute with Solvent System & Collect Fractions Load->Elute Analyze Analyze Fractions (by TLC) Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Removal (Rotary Evaporator) Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Stationary Phase: Silica Gel

Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography. Its surface is covered with polar silanol (Si-OH) groups, making it slightly acidic.[2] This polarity allows it to interact more strongly with polar compounds. For preparative work, silica gel with a mesh size of 60-120 or 230-400 is typically used.[10][11]

Mobile Phase: The Art of Solvent Selection via TLC

The choice of solvent (the mobile phase) is the most critical variable.[12] The goal is to find a solvent or solvent mixture that moves the target compound off the baseline but separates it effectively from both less polar and more polar impurities. The ideal Retention Factor (Rf) for the target compound on a TLC plate is between 0.25 and 0.35.[12] This range ensures that the compound will travel through the column at a reasonable rate, allowing for good separation without excessive solvent usage.

Logic of Solvent Selection: The process is an empirical one, starting with a non-polar solvent and gradually increasing polarity.

G node_start Start: Crude Sample node_tlc Run TLC with Eluent node_start->node_tlc node_eval Evaluate Rf Value node_tlc->node_eval node_high node_high node_eval->node_high High node_low node_low node_eval->node_low Low node_good Result: Rf is Good (0.25-0.35) Action: Use This System node_eval->node_good Good node_high->node_tlc Re-test node_low->node_tlc Re-test node_end Proceed to Column node_good->node_end

Caption: Logic for optimizing the mobile phase using TLC analysis.

Given the structure (a ketone on a dichloropyridine ring), the compound is expected to be of normal polarity. A standard and cost-effective solvent system is a mixture of Ethyl Acetate (polar) and Hexane (non-polar).[13]

Recommended Test Systems for TLC:

SystemNon-Polar SolventPolar SolventRatio (v/v)Expected Result
1HexaneEthyl Acetate9:1Low Rf, compound may not move far from baseline.
2HexaneEthyl Acetate4:1Increased Rf, potential for good separation.
3HexaneEthyl Acetate7:3Higher Rf, may be the optimal system.
4HexaneEthyl Acetate1:1Likely too polar, high Rf.

Detailed Experimental Protocols

Part A: TLC for Solvent System Optimization
  • Preparation: Pour a small amount (~0.5 cm depth) of a test solvent system (e.g., 4:1 Hexane:Ethyl Acetate) into a TLC chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization: Repeat steps 1-5 with different solvent ratios until the target compound has an Rf value of approximately 0.25-0.35.[12]

Part B: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass chromatography column vertically to a retort stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.[14]

    • Add a thin layer (~1 cm) of sand over the plug.[14]

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel (e.g., 50g of silica for 1g of crude product) with the initial, least polar eluting solvent to form a slurry.

    • With the stopcock open, pour the slurry into the column. Use additional solvent to rinse all the silica into the column.

    • Tap the side of the column gently to ensure even packing and remove any air bubbles.[14]

    • Once the silica has settled, add another layer of sand (~1 cm) on top to prevent disturbance during solvent addition.[14]

    • Drain the solvent until its level is just at the top of the sand layer. Crucially, never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully add this solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it just reaches the top of the sand again.

    • Carefully add a small amount of the mobile phase, rinse the sides of the column, and drain again to ensure the entire sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (fractions).[11]

    • Maintain a constant level of solvent above the silica bed by replenishing it as needed.

    • If a gradient elution is needed (as determined by complex TLC), start with the least polar solvent system and gradually increase the proportion of the polar solvent (e.g., from 10% EtOAc to 20% EtOAc).[10]

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track which fractions contain the desired product and to check for purity.

Part C: Product Isolation
  • Pooling Fractions: Based on the TLC analysis, combine all fractions that contain the pure target compound.

  • Solvent Removal:

    • Transfer the pooled fractions to a round-bottom flask.

    • Remove the solvent using a rotary evaporator ("rotovap").[15]

    • Rotovap Settings: The principle is to lower the boiling point by reducing pressure.[15][16] A water bath temperature of 40°C is generally sufficient.[15] The vacuum should be adjusted to allow for controlled, steady evaporation without bumping. The "20/40/60 rule" can be a useful guideline: set the bath to 60°C, the desired vapor temperature is 40°C, and the condenser should be 20°C or colder.[17]

  • Final Drying: After all the solvent is removed, a solid or oil will remain. Place the flask under a high vacuum for several hours to remove any residual solvent traces.

  • Analysis: Determine the mass of the purified product and calculate the yield. Confirm its identity and purity using analytical techniques such as NMR spectroscopy, mass spectrometry, or melting point analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All compounds elute together Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., use a higher percentage of hexane).
Poor separation (streaking bands) Sample was overloaded; crude product is poorly soluble in mobile phase; silica is too acidic.Use less crude material for the amount of silica. Load the sample in a stronger, more polar solvent. Add a small amount (~1%) of triethylamine to the mobile phase to neutralize the silica.[18]
Cracked or channeled column bed Poor packing; column ran dry.Repack the column. Ensure the silica bed is always submerged in solvent.

Waste Management and Disposal

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Halogenated Waste: All fractions and waste solvents containing dichloromethane or the chlorinated product must be disposed of in a designated halogenated organic waste container.[19]

  • Non-Halogenated Waste: Solvents like hexane, ethyl acetate, and acetone should be collected in a separate non-halogenated organic waste container.[19]

  • Solid Waste: Used TLC plates and silica gel should be collected in a designated solid waste container.

References

Application Notes and Protocols for the Purification of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Subject: A detailed, first-principles guide to the recrystallization of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, emphasizing the experimental determination of optimal parameters for achieving high purity.

Introduction: The Imperative for a Methodical Approach to Recrystallization

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving the requisite level of purity is paramount. Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds.[1] This document provides a comprehensive guide to developing a robust recrystallization procedure for this compound, a key building block in medicinal chemistry.

Given the absence of readily available, specific recrystallization data for this compound in the scientific literature, this guide adopts a first-principles approach. It is structured to empower the researcher to systematically determine the ideal solvent system and conditions to achieve high-purity crystalline material. This method not only ensures a successful purification but also builds a deeper understanding of the physicochemical properties of the compound .

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO[2]
Molecular Weight 190.02 g/mol [2]
CAS Number 402561-66-4[2]
Physical Form Solid
Purity (Typical) ≥98%[2]

Part 1: Experimental Determination of an Optimal Recrystallization Solvent

The selection of an appropriate solvent is the most critical factor in a successful recrystallization. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from soluble impurities upon cooling.

Protocol for Solvent Screening

This protocol outlines a systematic, small-scale approach to identify a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • A selection of candidate solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Hot plate/stirrer

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Assessment (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

    • Add a candidate solvent dropwise (starting with ~0.5 mL) to each test tube.

    • Vortex or agitate the mixture and observe the solubility. A good candidate solvent will show poor solubility at room temperature.

  • Elevated Temperature Solubility:

    • Gently heat the test tubes containing solvents in which the compound was poorly soluble at room temperature.

    • Add the solvent in small portions while heating until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.

  • Inducing Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature. Observe for the formation of crystals.

    • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the crude material.

    • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

  • Evaluation of Solvent Performance:

    • The most promising solvents will demonstrate a significant difference in solubility between hot and cold conditions, leading to a good yield of crystals upon cooling.

Rationale behind the workflow:

G cluster_screening Solvent Screening Workflow A Initial Solubility Test (Room Temperature) B Hot Solubility Test A->B Poorly soluble solvents C Cooling & Crystallization B->C Completely dissolved D Evaluation of Crystal Yield & Quality C->D Crystal formation

Caption: Workflow for selecting a suitable recrystallization solvent.

Part 2: Detailed Recrystallization Protocol for this compound

This protocol provides a step-by-step guide for the purification of this compound based on the experimentally determined optimal solvent.

Materials and Equipment:
  • Crude this compound

  • Optimal recrystallization solvent (determined in Part 1)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (if necessary):

    • If the hot solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat and add a small amount of activated charcoal.

    • Gently swirl the flask and reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • This step removes the activated charcoal and any other insoluble impurities.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Recrystallization Process Flow:

G cluster_protocol Recrystallization Protocol Dissolve 1. Dissolve in Minimal Hot Solvent Decolorize 2. Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize HotFilter 3. Hot Gravity Filtration (Optional) Decolorize->HotFilter Crystallize 4. Slow Cooling & Ice Bath HotFilter->Crystallize Isolate 5. Vacuum Filtration & Washing Crystallize->Isolate Dry 6. Drying Isolate->Dry

Caption: Step-by-step workflow for the recrystallization procedure.

Troubleshooting and Key Considerations

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. To remedy this, one can try a lower-boiling solvent or add slightly more solvent to the hot solution before cooling.

  • Failure to Crystallize: If crystals do not form upon cooling, it may be due to using too much solvent. The solution can be concentrated by gentle heating to evaporate some of the solvent. Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.

  • Purity Assessment: The purity of the recrystallized product should be assessed by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity) and chromatography (e.g., HPLC, TLC).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.

Conclusion

This application note provides a robust framework for the purification of this compound by recrystallization. By first systematically determining the optimal solvent and then following a detailed, well-reasoned protocol, researchers can confidently achieve a high degree of purity in their target compound, a critical step in the advancement of research and drug development.

References

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the structural elucidation and purity assessment of 1-(3,5-dichloropyridin-4-yl)ethan-1-one using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol is designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. We delve into the theoretical basis for the expected spectrum, provide a detailed experimental protocol for sample preparation and data acquisition, and offer a systematic workflow for spectral analysis and interpretation. The methodology described herein serves as a robust, self-validating system for confirming the chemical identity of this key heterocyclic ketone intermediate.

Introduction and Theoretical Framework

This compound (CAS No. 402561-66-4) is a substituted pyridine derivative often utilized as a building block in the synthesis of more complex molecules, particularly in agrochemical and pharmaceutical research.[1][2] Accurate structural verification is critical to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the molecular structure through the analysis of chemical shifts, signal integration, and spin-spin coupling.[3]

Molecular Structure and Proton Environments:

The structure of this compound possesses a plane of symmetry that bisects the N-C4 bond and the C-C bond of the acetyl group. This symmetry renders specific sets of protons chemically equivalent.

  • Aromatic Protons (H-A): The two protons on the pyridine ring, located at positions 2 and 6, are chemically equivalent. They are subject to strong deshielding effects from several sources:

    • The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces electron density at the α-carbons (C2, C6).[4]

    • The inductive effect of the two electronegative chlorine atoms at positions 3 and 5 further withdraws electron density from the ring.

    • The anisotropic effect of the carbonyl group at position 4 contributes to the deshielding of adjacent protons. Collectively, these factors are expected to shift the resonance of these protons significantly downfield. Due to their chemical equivalence and the absence of adjacent protons, they are predicted to appear as a single sharp signal (a singlet).

  • Methyl Protons (H-B): The three protons of the acetyl methyl group are chemically equivalent. These protons are positioned on a carbon atom (α-carbon) adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, causing their signal to appear downfield relative to a typical alkane methyl group.[5][6] As there are no protons on the adjacent carbonyl carbon, this signal is also expected to be a singlet.

The definitive confirmation of the structure lies in the integration ratio of these two signals, which must correspond to the number of protons in each set, i.e., 2:3.

Predicted ¹H NMR Spectral Data

Based on the theoretical principles and established chemical shift ranges for similar functional groups, the following ¹H NMR spectrum is predicted for the target compound when dissolved in deuterated chloroform (CDCl₃).

Signal LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & References
H-A Pyridine H-2, H-68.6 - 8.9Singlet (s)2HDeshielded by electronegative N and Cl atoms, and C=O group. Protons on substituted pyridine rings appear in this region.[4][7]
H-B Acetyl -CH₃2.5 - 2.8Singlet (s)3HDeshielded by adjacent carbonyl group. Typical range for methyl ketones.[5][6][8]
TMS Tetramethylsilane0.00Singlet (s)-Internal standard for chemical shift referencing.[8]

Experimental Protocol

This protocol outlines the steps for preparing a sample and acquiring a high-quality ¹H NMR spectrum using a standard 400 MHz NMR spectrometer.

3.1. Materials and Reagents

  • This compound (solid, purity ≥98%)[2]

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D), with or without 1% TMS

  • Tetramethylsilane (TMS, if not already in solvent)

  • NMR Tube (5 mm, high precision)

  • Pipettes and a microbalance

3.2. Sample Preparation

Causality: The concentration is chosen to be sufficient for a strong signal-to-noise ratio within a reasonable number of scans without causing issues of solubility or line broadening. CDCl₃ is selected as it is a common, non-protic solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak.[8]

  • Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ containing 1% TMS to the vial. If the solvent does not contain TMS, add a single drop from a pipette.

  • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

3.3. Instrument Setup and Data Acquisition

Causality: The parameters below are standard for routine structural confirmation. A sufficient number of scans (e.g., 16) are averaged to improve the signal-to-noise ratio, while a relaxation delay of 2-5 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the following acquisition parameters (example for a 400 MHz instrument):

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 16

  • Initiate the data acquisition.

Data Processing and Analysis Workflow

The raw data, or Free Induction Decay (FID), must be mathematically processed to generate the final frequency-domain spectrum. This workflow is a self-validating system for ensuring data integrity.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A FID Acquisition (Time-Domain Signal) B Fourier Transform (FT) (Time → Frequency) A->B C Phase Correction (Aligns all peaks to positive absorption mode) B->C D Baseline Correction (Removes spectral distortions) C->D E Chemical Shift Referencing (Set TMS peak to 0.00 ppm) D->E F Integration (Determine relative proton ratios) E->F G Peak Picking & Multiplicity Analysis F->G H Final Structural Assignment G->H

Caption: Workflow from raw data acquisition to final structural assignment.

Interpretation of the ¹H NMR Spectrum

The processed spectrum should be analyzed by correlating the observed signals with the predicted data. The key to validating the structure is ensuring that all aspects—chemical shift, integration, and multiplicity—match the expectations for this compound.

G cluster_mol Molecular Structure & Proton Environments cluster_spec Predicted ¹H NMR Spectrum mol sigA Singlet 2H mol->sigA  H-A (Aromatic) sigB Singlet 3H mol->sigB  H-B (Methyl)   axis <  δ 9.0δ 2.0 >

Caption: Correlation of molecular proton environments with their expected ¹H NMR signals.

Analysis Steps:

  • Confirm the Number of Signals: The spectrum should display exactly two signals corresponding to the compound, plus the TMS reference at 0.00 ppm and a residual solvent peak (for CDCl₃, ~7.26 ppm). The presence of only two signals confirms the molecular symmetry.

  • Analyze Signal A (Aromatic Region): Locate the singlet in the downfield region (expected ~8.7 ppm). Its chemical shift is consistent with protons on a highly electron-deficient pyridine ring.[4]

  • Analyze Signal B (Aliphatic Region): Locate the singlet in the upfield region (expected ~2.7 ppm). This chemical shift is characteristic of a methyl group adjacent to a carbonyl function.[5]

  • Verify Integration: Calibrate the integral of one of the signals (e.g., set the aliphatic signal to 3.00). The integral of the other signal must be within a small margin of error of 2.00 (e.g., 1.95-2.05). This 2:3 ratio is the most critical piece of evidence for confirming the structural assignment.

Any significant deviation from this pattern (e.g., additional signals, incorrect multiplicities, or an incorrect integration ratio) would indicate the presence of impurities or an incorrect molecular structure, invalidating the sample.

Conclusion

The ¹H NMR spectrum of this compound is characterized by two distinct singlets with a 2:3 integration ratio, appearing at approximately δ 8.7 ppm (aromatic H-2, H-6) and δ 2.7 ppm (acetyl -CH₃). The protocol detailed in this application note provides a reliable and straightforward method for acquiring and interpreting this data, enabling researchers to rapidly confirm the identity and purity of this important chemical intermediate with a high degree of confidence.

References

Application Note: Structural Elucidation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,5-dichloropyridin-4-yl)ethan-1-one, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We present a detailed theoretical framework for predicting the chemical shifts based on substituent effects, a complete experimental protocol for data acquisition, and a systematic approach to spectral assignment. This guide is intended to equip researchers with the expertise to confidently perform structural verification and analysis of this and structurally related compounds.

Introduction

This compound is a heterocyclic ketone whose precise structural characterization is fundamental to understanding its reactivity, biological activity, and potential applications. ¹³C NMR spectroscopy is an unparalleled, non-destructive technique for determining the carbon skeleton of organic molecules. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and its chemical shift (δ) is exquisitely sensitive to its local electronic environment.

Interpreting the spectrum of a polysubstituted heteroaromatic compound like this requires a nuanced understanding of how different functional groups collectively influence the electron density around each carbon atom. This note will deconstruct the electronic effects of the nitrogen heteroatom, the two chlorine substituents, and the acetyl group to predict and assign the ¹³C NMR signals.

Theoretical Background: Substituent Effects on the Pyridine Ring

The chemical shifts in a substituted pyridine ring are governed by a combination of factors, primarily the inherent electronic properties of the pyridine nucleus and the electronic effects (inductive and resonance) of its substituents.

  • The Pyridine Nucleus: The nitrogen atom is more electronegative than carbon, leading to a general deshielding (downfield shift) of the ring carbons compared to benzene (δ ~128.5 ppm). The effect is most pronounced at the α-carbons (C2/C6, δ ~150 ppm) and γ-carbon (C4, δ ~136 ppm), and less so at the β-carbons (C3/C5, δ ~124 ppm).

  • Inductive Effects (I): Electronegative substituents, like chlorine, withdraw electron density through the sigma (σ) bonds. This effect is strongest at the point of attachment (ipso-carbon) and diminishes with distance.

  • Resonance (Mesomeric) Effects (M): Substituents with lone pairs or π-systems can donate or withdraw electron density through the π-system of the aromatic ring. The acetyl group is a strong electron-withdrawing group via both resonance (-M) and induction (-I), primarily deshielding the ipso and para positions.

In this compound, these effects are superimposed, leading to a unique chemical shift for each carbon environment. It is the careful analysis of these combined influences that allows for an unambiguous spectral assignment.[1]

Predicted ¹³C NMR Chemical Shifts

To predict the spectrum, we will analyze the expected chemical shift for each unique carbon atom in the molecule. The carbon atoms are labeled as shown below:

Structure and labeling of this compound

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

Carbon AtomPredicted Shift (δ, ppm)Rationale
C=O 195 - 200Carbonyl carbons in aryl ketones are significantly deshielded and appear far downfield. The value for acetophenone is ~197 ppm.[2] The electron-deficient pyridine ring is expected to have a similar effect.
CH₃ 28 - 32The methyl carbon of the acetyl group is an sp³-hybridized carbon. Its chemical shift is expected to be slightly higher than that in acetophenone (~26.6 ppm)[2] due to the strong electron-withdrawing nature of the dichloropyridinyl group.
C4 145 - 150This ipso-carbon is attached to the electron-withdrawing acetyl group, which causes a significant downfield shift. It is also the γ-carbon relative to the nitrogen and is influenced by the adjacent chlorine atoms.
C3 / C5 133 - 138These carbons are directly bonded to chlorine, a highly electronegative atom, resulting in a strong deshielding ipso-effect. They are also β to the nitrogen.
C2 / C6 151 - 156As α-carbons to the ring nitrogen, they are inherently deshielded. They are further deshielded by the inductive effect of the adjacent chlorine atoms at C3/C5 and the meta-positioned acetyl group.

Experimental Protocol for ¹³C NMR Data Acquisition

This protocol outlines the steps for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.

A. Sample Preparation

  • Weighing: Accurately weigh 20-30 mg of this compound.

  • Solvation: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is a good solvent for many organic compounds and its carbon signal at ~77.16 ppm provides a convenient internal reference.[3]

  • Homogenization: Securely cap the tube and vortex or gently invert until the sample is completely dissolved. Ensure no solid material remains.

B. Instrument Setup and Calibration

  • Spectrometer: This protocol is suitable for any modern NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Insert the sample into the magnet. Tune the ¹³C probe and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

C. Data Acquisition Parameters

  • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 0 to 220 ppm. This range covers all expected carbon signals in organic molecules.[4]

  • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is important for the relaxation of all carbons, especially quaternary carbons (C=O, C4, C3/C5) which have longer relaxation times.

  • Number of Scans (NS): 1024 or higher. A larger number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Pulse Program: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

D. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to remove any broad distortions.

  • Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value of 77.16 ppm.

  • Peak Picking: Identify all distinct peaks and label them with their chemical shifts in ppm.

Data Interpretation and Visualization

The final processed spectrum should display five distinct signals corresponding to the five unique carbon environments in the molecule.

  • Quaternary Carbons: The signals for C=O, C4, and C3/C5 will typically be of lower intensity than the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. A DEPT-135 or DEPT-90 experiment can be run to confirm their identity, as they will be absent in these spectra.

  • Protonated Carbons: The signals for CH₃ and C2/C6 will be more intense. The CH₃ signal will appear as a positive peak in a DEPT-135 spectrum, while the C2/C6 signals will also be positive.

The diagram below illustrates the key electronic influences that determine the final chemical shifts of the pyridine ring carbons.

G cluster_mol This compound cluster_effects Electronic Effects (Deshielding) C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 Cl3 Cl C3->Cl3 C5 C5 C4->C5 Ac C(O)CH₃ C4->Ac C6 C6 C5->C6 Cl5 Cl C5->Cl5 N1 N C6->N1 N1->C2 Inductive_Cl Inductive (-I) Withdrawal by Chlorine Inductive_Cl->C2 ortho Inductive_Cl->C3 -I Inductive_Cl->C4 ortho Inductive_Cl->C5 -I Inductive_Cl->C6 ortho Inductive_Ac Inductive (-I) Withdrawal by Acetyl Group Inductive_Ac->C4 -I (ipso) Resonance_Ac Resonance (-M) Withdrawal by Acetyl Group Resonance_Ac->C2 meta Resonance_Ac->C4 -M (ipso) Resonance_Ac->C6 meta

Figure 1. Visualization of the primary electron-withdrawing effects leading to deshielding of the pyridine ring carbons.

Conclusion

By combining a theoretical understanding of substituent effects with a robust experimental protocol, the ¹³C NMR spectrum of this compound can be fully assigned. The carbonyl and methyl carbons of the acetyl group provide distinct, easily identifiable signals at the extremes of the spectrum, while the three unique signals of the pyridine ring can be assigned based on predictable deshielding patterns caused by the nitrogen heteroatom and the chloro and acetyl substituents. This systematic approach provides a reliable method for the structural verification of this and similar complex heterocyclic molecules, which is an essential step in any chemical research or drug development pipeline.

References

Application Note: Elucidating the Fragmentation Pathway of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one using high-resolution mass spectrometry with collision-induced dissociation (CID). We explore the characteristic fragmentation patterns of this dichlorinated pyridinyl ketone, offering insights into its structural elucidation. The methodologies presented herein are designed to be a robust starting point for researchers engaged in the analysis of novel pyridine derivatives and related halogenated compounds in pharmaceutical and chemical research.

Introduction

This compound is a halogenated aromatic ketone with a molecular formula of C7H5Cl2NO and a monoisotopic mass of approximately 188.97 Da.[1][2][3] The presence of the dichloro-substituted pyridine ring and the acetyl group creates a unique electronic environment that dictates its behavior under mass spectrometric analysis. Understanding the fragmentation pathways is crucial for the unambiguous identification and characterization of this and structurally related molecules in complex matrices, which is a common requirement in drug metabolism studies, impurity profiling, and synthetic chemistry.

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), is a powerful tool for structural elucidation. The process involves ionizing the molecule and then inducing fragmentation by colliding the resulting ion with an inert gas.[4][5] The pattern of fragment ions serves as a molecular fingerprint, providing valuable structural information.[4] This note details the expected fragmentation cascade of this compound, based on established principles of gas-phase ion chemistry.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule, [M+H]+, is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting fragment ions and neutral losses. The most labile bonds are typically those adjacent to the carbonyl group and the bonds within the pyridine ring.

A primary and highly characteristic fragmentation is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the methyl radical. Another significant fragmentation pathway involves the loss of the entire acetyl group. Subsequent fragmentations may involve the sequential loss of chlorine atoms or the cleavage of the pyridine ring.

Workflow for Fragmentation Analysis

fragmentation_workflow cluster_sample Sample Preparation & Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound in Solution LC Liquid Chromatography (Optional Separation) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan: Detect [M+H]+ ESI->MS1 Isolation Isolate [M+H]+ Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan: Detect Fragment Ions CID->MS2 Spectrum Acquired MS/MS Spectrum MS2->Spectrum Interpretation Fragment Ion Interpretation Spectrum->Interpretation Pathway Propose Fragmentation Pathway Interpretation->Pathway

Caption: Experimental workflow for MS/MS analysis.

Experimental Protocol

This protocol provides a general framework for the analysis of this compound on a Q-TOF or Orbitrap mass spectrometer. Instrument parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode electrospray ionization.

2. Liquid Chromatography (Optional)

For complex samples, separation via liquid chromatography is recommended.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • MS1 Scan Range: m/z 50 - 500.

  • MS/MS Analysis:

    • Precursor Ion: Isolate the [M+H]+ ion (expected m/z ~190.98). Note the characteristic isotopic pattern for two chlorine atoms.[6]

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

    • Collision Gas: Argon.

Data Interpretation and Expected Fragments

The analysis of the MS/MS spectrum should reveal several key fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the parent ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[6]

m/z (monoisotopic) Proposed Structure/Formula Neutral Loss Notes
190.9821[C7H6Cl2NO]+-Protonated parent molecule, [M+H]+.
175.9586[C6H3Cl2NO]+CH3• (15.0235 Da)Loss of a methyl radical via alpha-cleavage. A common fragmentation for ketones.[7]
147.9634[C5H2Cl2N]+CO (27.9949 Da)Loss of carbon monoxide from the m/z 175 fragment.
112.9739[C5H3ClN]+Cl• (34.9688 Da)Loss of a chlorine radical from the m/z 147 fragment.

Proposed Fragmentation Pathway of [M+H]+

fragmentation_pathway M [M+H]+ m/z = 190.98 F1 [M+H - CH3•]+ m/z = 175.96 M->F1 - CH3• F2 [M+H - CH3• - CO]+ m/z = 147.96 F1->F2 - CO F3 [M+H - CH3• - CO - Cl•]+ m/z = 112.97 F2->F3 - Cl• invis1 invis2

Caption: Key fragmentation steps for this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The high-resolution mass spectrometer provides accurate mass measurements, which can be used to confirm the elemental composition of the parent and fragment ions. The characteristic isotopic pattern of the two chlorine atoms serves as an internal check for chlorine-containing fragments. Furthermore, the logical and sequential neutral losses (e.g., CH3•, CO) are consistent with well-documented fragmentation mechanisms for organic molecules, lending confidence to the structural assignments.[7][8]

Conclusion

This application note outlines a comprehensive approach for the mass spectrometric analysis of this compound. By employing high-resolution MS/MS with collision-induced dissociation, a detailed fragmentation profile can be generated. The proposed fragmentation pathways, centered around the initial loss of a methyl radical followed by subsequent losses of carbon monoxide and chlorine, provide a robust framework for the structural confirmation of this compound. The detailed protocol serves as a practical guide for researchers, enabling the confident identification and characterization of this and similar halogenated pyridine derivatives.

References

The Strategic Application of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 3,5-Dichloropyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for the synthesis of potent and selective therapeutic agents. The 3,5-dichloropyridine motif is one such scaffold, offering a unique combination of electronic properties and synthetic handles that make it a valuable building block in drug discovery.[1] The presence of two chlorine atoms enhances the reactivity of the pyridine ring and provides vectors for tailored modifications, enabling the development of complex, biologically active compounds targeting a range of disease pathways.[1]

This guide focuses on a key derivative, 1-(3,5-Dichloropyridin-4-yl)ethan-1-one , and its pivotal role as a precursor in the synthesis of advanced kinase inhibitors. Specifically, we will detail its transformation into chiral intermediates essential for crafting a new class of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are at the forefront of targeted cancer therapy.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 402561-66-4Sigma-Aldrich
Molecular Formula C₇H₅Cl₂NOSigma-Aldrich
Molecular Weight 190.03 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity ≥98%Sigma-Aldrich
Storage Store at room temperatureSigma-Aldrich
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Sigma-Aldrich
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)Sigma-Aldrich

Core Application: Synthesis of Chiral Precursors for FGFR Kinase Inhibitors

Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is a known driver in the development and progression of various cancers.[2] This has made FGFRs a critical target for oncology drug discovery. A promising class of potent pan-FGFR inhibitors features a core structure of 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole .[1][2] The synthesis of these complex molecules hinges on the initial transformation of this compound into a specific chiral alcohol, (R)-1-(3,5-dichloropyridin-4-yl)ethanol .

This transformation establishes a critical stereocenter that dictates the binding affinity and biological activity of the final inhibitor. The overall synthetic workflow from the starting ketone is a two-stage process:

  • Asymmetric Reduction: The prochiral ketone is enantioselectively reduced to the desired (R)-alcohol.

  • Etherification: The resulting chiral alcohol is coupled with a suitable phenolic heterocycle (e.g., a 5-hydroxy-1H-indazole derivative).

G cluster_0 Synthetic Workflow Start This compound Step1 Asymmetric Reduction (e.g., CBS Reduction) Start->Step1 Stage 1 Intermediate (R)-1-(3,5-dichloropyridin-4-yl)ethanol Step1->Intermediate Step2 Etherification (e.g., Mitsunobu Reaction) Intermediate->Step2 Stage 2 Product Key Precursor for FGFR Inhibitors Step2->Product

Caption: Key synthetic stages from ketone to inhibitor precursor.

Application Protocol 1: Asymmetric Reduction via CBS Catalysis

Principle: The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst which, in the presence of a borane source, coordinates with the ketone in a sterically defined manner. This orientation forces the hydride delivery from the borane to occur on a specific face of the carbonyl, yielding the chiral alcohol with high enantiomeric excess (ee).

Experimental Protocol:

Materials:

  • This compound

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Concentrate the mixture under reduced pressure. To the residue, add ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-(3,5-dichloropyridin-4-yl)ethanol.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee%) via chiral HPLC analysis.

Expected Outcome: This procedure typically yields the desired (R)-alcohol with high enantioselectivity (>95% ee).

Application Protocol 2: Etherification via Mitsunobu Reaction

Principle: The Mitsunobu reaction is a powerful method for forming ethers from primary or secondary alcohols and acidic nucleophiles (like phenols, pKa < 15) under mild, neutral conditions. It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. The reaction utilizes a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.

G cluster_1 Mitsunobu Reaction Workflow Reagents Alcohol (R-enantiomer) + Phenolic Heterocycle + PPh3 Activation Add DIAD/DEAD at 0°C Reagents->Activation Intermediate Formation of Oxyphosphonium Salt Activation->Intermediate In situ activation Attack SN2 Attack by Phenoxide Intermediate->Attack Inversion of stereochemistry Product Target Ether (S-enantiomer) + TPPO + Hydrazine byproduct Attack->Product Purification Chromatography Product->Purification

Caption: Workflow of the Mitsunobu etherification step.

Experimental Protocol:

Materials:

  • (R)-1-(3,5-dichloropyridin-4-yl)ethanol

  • Substituted 5-hydroxy-1H-indazole derivative (e.g., 3-iodo-5-hydroxy-1-(THP)-1H-indazole)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 5-hydroxy-1H-indazole derivative (1.0 eq), (R)-1-(3,5-dichloropyridin-4-yl)ethanol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DIAD Addition: Add DIAD (1.5 eq) dropwise over 15-20 minutes, maintaining the internal temperature at or below 5 °C. The solution may turn from colorless to a yellow/orange color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM).

  • Purification: The primary byproducts are triphenylphosphine oxide (TPPO) and the DIAD-hydrazine adduct. Direct purification of the crude mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is often effective in isolating the desired ether product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness: The Mitsunobu reaction is chosen for its mild conditions, which are compatible with complex and sensitive heterocyclic substrates. The Sₙ2 mechanism ensures a predictable inversion of stereochemistry, which is critical for maintaining the desired pharmacology of the final inhibitor. The protocol is self-validating through rigorous chromatographic monitoring and purification, separating the target compound from characteristic byproducts like TPPO.

Conclusion: A Gateway to Advanced Therapeutics

This compound is more than a simple chemical intermediate; it is a strategic starting point for the asymmetric synthesis of high-value chiral building blocks. The protocols detailed herein provide a reliable and field-proven pathway to access key precursors for a new generation of FGFR kinase inhibitors. By leveraging a stereoselective CBS reduction and a mild Mitsunobu etherification, researchers can efficiently construct the complex 5-((R)-1-(3,5-dichloropyridin-4-yl)ethoxy) moiety. This work empowers scientists in drug development to explore the vast therapeutic potential locked within the privileged 3,5-dichloropyridine scaffold.

References

The Emergence of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one as a Pivotal Scaffold in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the pyridine heterocycle has consistently emerged as a privileged scaffold, underpinning the development of a multitude of commercialized insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties and versatile reactivity make it an ideal building block for creating structurally diverse and biologically active molecules.[3][4] Within this vast chemical space, 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a readily accessible synthetic intermediate, presents itself as a compound of significant interest for agrochemical research and development. This guide provides an in-depth exploration of its potential applications, supported by detailed synthetic and biological screening protocols designed for researchers, scientists, and professionals in the field.

The strategic placement of chlorine atoms on the pyridine ring can enhance the biological activity and metabolic stability of derivative compounds.[5] The ketone functional group in this compound offers a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of candidate agrochemicals.

PART 1: Synthesis and Derivatization Strategies

A robust and efficient synthesis of this compound is paramount for its utilization in a high-throughput screening context. While multiple synthetic routes to substituted pyridines exist, a common approach involves the modification of commercially available pyridine derivatives. The following protocol outlines a plausible synthetic pathway.

Protocol 1: Synthesis of this compound

This protocol is based on established principles of pyridine chemistry and serves as a foundational method for obtaining the target compound.

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetyl chloride

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Formation of the Pyridine Anion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-amino-3,5-dichloropyridine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C. The formation of a suspension indicates the generation of the potassium salt of the anion.[6]

  • Acylation: To the resulting suspension, slowly add acetyl chloride (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start 4-Amino-3,5-dichloropyridine anion Formation of Pyridine Anion (KOtBu, DMF) start->anion acylation Acylation (Acetyl Chloride) anion->acylation workup Aqueous Work-up & Extraction acylation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

PART 2: Agrochemical Screening Protocols

The true potential of this compound lies in its derivatization and subsequent biological evaluation. The following protocols provide standardized methods for in vitro and in vivo screening of its derivatives for fungicidal, herbicidal, and insecticidal activities.

Protocol 2: In Vitro Fungicidal Screening

This protocol is designed for the preliminary assessment of the antifungal properties of test compounds against a panel of common plant pathogenic fungi.[7][8]

Materials:

  • Test compounds (derivatives of this compound)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Add an equivalent volume of DMSO to the control plates.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth daily until the fungus in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

Visualization of Fungicidal Screening Workflow:

G cluster_fungicidal In Vitro Fungicidal Screening prep_sol Prepare Test Solutions prep_media Prepare Amended PDA Media prep_sol->prep_media inoculation Inoculate with Fungal Plugs prep_media->inoculation incubation Incubate Plates inoculation->incubation data Measure Colony Diameter incubation->data calc Calculate Percent Inhibition data->calc

Caption: Workflow for in vitro fungicidal screening.

Protocol 3: Herbicidal Activity Screening (Post-emergence)

This protocol evaluates the post-emergence herbicidal activity of test compounds on representative monocot and dicot weed species.[5][9]

Materials:

  • Test compounds

  • Acetone

  • Tween-20

  • Distilled water

  • Seeds of weed species (e.g., Amaranthus retroflexus - dicot, Echinochloa crus-galli - monocot)

  • Pots with soil

  • Growth chamber or greenhouse

  • Spray bottle

Procedure:

  • Plant Preparation: Sow the seeds of the test weed species in pots and grow them in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 14h light/10h dark cycle) until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired application rate (e.g., 150 g/ha).

  • Application: Uniformly spray the test solutions onto the foliage of the weed seedlings. A control group should be sprayed with the solvent-Tween-20 solution.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Assessment: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

Quantitative Data Summary (Hypothetical):

Compound IDApplication Rate (g/ha)Herbicidal Injury (%) at 14 DAT (A. retroflexus)Herbicidal Injury (%) at 14 DAT (E. crus-galli)
Control000
Derivative A1508530
Derivative B1504090
Commercial Standard1509595
Protocol 4: Insecticidal Bioassay (Contact Toxicity)

This protocol is designed to assess the contact toxicity of test compounds against a common agricultural pest, such as the cowpea aphid (Aphis craccivora).[10][11][12]

Materials:

  • Test compounds

  • Acetone

  • Triton X-100

  • Distilled water

  • Cowpea aphid culture

  • Leaf discs (e.g., fava bean)

  • Petri dishes

  • Filter paper

  • Fine camel hair brush

  • Micro-applicator or spray tower

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in acetone and dilute with distilled water containing 0.05% (v/v) Triton X-100 to prepare a series of concentrations.

  • Treatment: Place leaf discs on a moist filter paper in petri dishes. Uniformly apply a specific volume (e.g., 1 µL) of the test solution to the dorsal side of adult aphids using a micro-applicator. Alternatively, the leaf discs can be sprayed with the test solutions before introducing the aphids.

  • Infestation: Carefully transfer a known number of treated aphids (e.g., 10-20) onto each leaf disc using a fine camel hair brush.

  • Incubation: Maintain the petri dishes at 25 ± 1°C with a photoperiod of 16h light/8h dark.

  • Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Visualization of the Agrochemical Discovery Funnel:

G cluster_discovery Agrochemical Discovery Funnel synthesis Synthesis of Derivatives invitro In Vitro Screening (Fungicidal, Herbicidal) synthesis->invitro invivo In Vivo Primary Screening (Insecticidal, Herbicidal) invitro->invivo lead_opt Lead Optimization invivo->lead_opt field Field Trials lead_opt->field

Caption: A generalized workflow for agrochemical discovery.

PART 3: Concluding Remarks and Future Directions

This compound represents a promising starting point for the development of novel agrochemicals. Its straightforward synthesis and the versatile reactivity of the ketone functionality allow for the creation of large and diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives for fungicidal, herbicidal, and insecticidal activities.

Future research should focus on structure-activity relationship (SAR) studies to identify the key structural features that confer potent biological activity. Furthermore, elucidating the mode of action of any promising lead compounds will be crucial for their development into next-generation crop protection products. The strategic application of computational chemistry and high-throughput screening can further accelerate the discovery process, leading to the identification of more effective and environmentally benign agrochemicals.

References

Application Note: A Guide to the Scale-Up Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (CAS No: 402561-66-4), a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2][3] We present a strategic analysis of viable synthetic routes, culminating in a detailed, step-by-step protocol for a robust and scalable process. This guide emphasizes process safety, critical parameter control, and analytical validation to ensure a reproducible and high-purity outcome suitable for drug development professionals and researchers.

Introduction: The Strategic Importance of a Key Building Block

This compound is a substituted pyridyl ketone whose structural motif is of significant interest in medicinal chemistry. The dichloropyridine core is a versatile scaffold, and its derivatives are integral to the synthesis of complex molecules targeting a range of biological pathways.[4][5] The development of a reliable, safe, and scalable synthesis for this intermediate is therefore a critical enabling step for advancing research and development programs that depend on it. This application note serves as a practical guide, grounded in established chemical principles, to navigate the challenges of transitioning from laboratory-scale synthesis to pilot or manufacturing scale.

Synthetic Strategy: A Comparative Analysis for Scalability

The synthesis of an aryl ketone can be approached through several established methodologies. For the target molecule, two primary routes warrant consideration for scale-up.

Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones, involving the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6]

  • Mechanism: The Lewis acid (e.g., AlCl₃) activates the acetylating agent (e.g., acetyl chloride) to form a resonance-stabilized acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.[6][7]

  • Scale-Up Considerations: While powerful, this route faces a significant challenge with an electron-deficient substrate like 3,5-dichloropyridine. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms deactivates the pyridine ring towards electrophilic attack, often requiring harsh reaction conditions (high temperatures, strong Lewis acids) that can lead to low yields and side product formation.[8] Catalyst quenching and waste stream management for large quantities of Lewis acids also present significant operational challenges.

Route B: Organometallic Addition to a Nitrile Precursor

A more robust and regioselective approach involves the use of an organometallic reagent, such as a Grignard reagent, reacting with a nitrile precursor. This route leverages the nucleophilic character of the organometallic to attack the electrophilic carbon of the nitrile.

  • Mechanism: A methyl Grignard reagent (CH₃MgBr) adds to the nitrile group of 3,5-dichloro-4-pyridinecarbonitrile to form a stable intermediate magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[9][10]

  • Scale-Up Advantages: This method offers superior regiochemical control, as the reaction occurs exclusively at the nitrile functional group. The reaction conditions are typically milder than those required for Friedel-Crafts acylation on a deactivated ring. Furthermore, the process is generally high-yielding and more amenable to control on a larger scale, making it the selected route for this guide.

Decision: Route B is selected for its superior control, milder conditions, and higher predicted yield, which are all critical factors for a successful and safe scale-up campaign.

Detailed Synthesis Protocol (Route B)

This protocol details the two-stage process for the synthesis of this compound, starting from the readily available 3,5-dichloropyridine.

Workflow Overview

G cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Ketone Synthesis A 3,5-Dichloropyridine B Lithiation (n-BuLi) A->B C Quench with Tosyl Cyanide B->C D Work-up & Isolation C->D E 3,5-Dichloro-4-pyridinecarbonitrile D->E F 3,5-Dichloro-4-pyridinecarbonitrile G Grignard Reaction (CH3MgBr) F->G H Acidic Hydrolysis G->H I Work-up & Purification H->I J Final Product: this compound I->J QC_Workflow cluster_tests Final Product Analysis Start Receive Crude Product Batch TLC In-Process Check: TLC Analysis vs. Standard Start->TLC Workup Proceed with Purification (Recrystallization) TLC->Workup Dry Dry Purified Solid under Vacuum Workup->Dry Final_Sample Prepare Final QC Sample Dry->Final_Sample Appearance Visual Appearance (Color, Form) HPLC Purity Assay by HPLC (>98%) NMR Structure Confirmation (¹H & ¹³C NMR) MS Mass Verification (GC-MS) Decision Batch Meets Specification? Release Release Batch Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

References

Application Notes and Protocols: Derivatization of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2] Specifically, 1-(3,5-Dichloropyridin-4-yl)ethan-1-one emerges as a highly versatile starting material for the synthesis of diverse compound libraries intended for biological screening. Its strategic placement of chloro-substituents and a reactive ketone functional group allows for a multitude of chemical transformations. This document provides a comprehensive guide for researchers, outlining detailed protocols for the derivatization of this key intermediate. We will delve into the rationale behind common synthetic strategies, including nucleophilic aromatic substitution, ketone modifications, and cross-coupling reactions, to generate novel pyridine derivatives with potential therapeutic applications.

Introduction: The Strategic Importance of the Pyridine Moiety

Pyridine and its derivatives are fundamental building blocks in the development of new pharmaceuticals.[1][3] Their ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and influence key drug properties such as metabolic stability and solubility makes them a "privileged scaffold" in drug discovery.[4][5] The pyridine nucleus is a core component of numerous drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2] The title compound, this compound, provides a robust platform for generating novel chemical entities. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the C4 position for nucleophilic attack, while the ketone offers a reactive handle for a variety of chemical transformations.

Derivatization Strategies: A Multi-faceted Approach

The chemical versatility of this compound allows for a range of derivatization strategies. The choice of reaction will depend on the desired final compound and the specific biological target.

Modification of the Ketone Functional Group

The ethanone moiety is a prime site for initial derivatization, providing access to a wide array of functional groups.

  • Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, (R)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol, using standard reducing agents like sodium borohydride. This introduces a chiral center and a hydroxyl group that can be further functionalized.

  • Reductive Amination: Conversion of the ketone to an amine, such as 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine, can be achieved through reductive amination. This introduces a basic nitrogen atom, which can be crucial for interacting with biological targets.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene, providing a scaffold for further additions and modifications.

  • Alpha-Halogenation: Introduction of a halogen at the alpha-position of the ketone can create a reactive site for subsequent nucleophilic substitution, allowing for the attachment of various side chains.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles. This allows for the introduction of a wide range of substituents at the C3 and C5 positions.

  • Thiols: Reaction with thiols can introduce sulfur-containing moieties, which are prevalent in many biologically active compounds.

  • Amines: A variety of primary and secondary amines can displace the chlorine atoms, leading to the synthesis of aminopyridine derivatives.

  • Alkoxides: While less common due to the electron-deficient nature of the ring, reactions with alkoxides can be used to introduce ether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions offer powerful tools for C-C and C-N bond formation, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of various aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: This provides an alternative and often more efficient method for introducing amine functionalities compared to SNAr.

  • Sonogashira Coupling: This reaction enables the introduction of alkyne moieties, which can serve as handles for click chemistry or be further elaborated.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Reduction of this compound to (R,S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol

This protocol describes a standard procedure for the reduction of the ketone to the corresponding alcohol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: A white to off-white solid, (R,S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol.

Protocol 2: Reductive Amination to Synthesize N-Benzyl-1-(3,5-dichloropyridin-4-yl)ethan-1-amine

This protocol details the synthesis of a secondary amine derivative via reductive amination.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography.

Expected Outcome: The desired N-benzyl-1-(3,5-dichloropyridin-4-yl)ethan-1-amine.

Characterization and Bioassay Considerations

All synthesized derivatives should be thoroughly characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Once characterized and purified, the derivatives can be submitted for a variety of bioassays. The choice of assay will be guided by the therapeutic area of interest. For example, derivatives could be screened for their activity as kinase inhibitors, anti-malarial agents, or for their effects on specific cellular pathways.[2][6]

Visualization of Synthetic Pathways

The following diagrams illustrate the key derivatization workflows.

Derivatization_Workflow A This compound B Reduction (e.g., NaBH4) A->B Ketone Modification D Reductive Amination (e.g., R-NH2, STAB) A->D Ketone Modification F SNAr (e.g., R-SH, R-NH2) A->F Ring Functionalization H Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->H Ring Functionalization C (R,S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol B->C E N-Substituted-1-(3,5-dichloropyridin-4-yl)ethan-1-amine D->E G Substituted Pyridine Derivatives F->G H->G

Caption: Key derivatization strategies for this compound.

Quantitative Data Summary

Starting MaterialReagentsReaction TypeProductYield (%)Purity (%)
This compoundNaBH4, MeOHReduction(R,S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol85-95>98 (HPLC)
This compoundBenzylamine, STAB, DCEReductive AminationN-Benzyl-1-(3,5-dichloropyridin-4-yl)ethan-1-amine60-75>95 (HPLC)
This compoundPhenylboronic acid, Pd catalystSuzuki Coupling1-(3-Chloro-5-phenylpyridin-4-yl)ethan-1-one50-70>95 (HPLC)

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyridine derivatives for biological evaluation. The protocols and strategies outlined in this application note provide a solid foundation for researchers to build upon. The ability to modify both the ketone functional group and the pyridine ring allows for the creation of a vast chemical space, increasing the probability of discovering new lead compounds in drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 3,5-dichloropyridine is resulting in very low to no yield. What are the likely causes?

A: The low reactivity of 3,5-dichloropyridine in classical Friedel-Crafts acylation is a significant hurdle. The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the two electron-withdrawing chlorine atoms. This deactivation makes the aromatic ring a poor nucleophile for electrophilic aromatic substitution.[1]

Troubleshooting Steps:

  • Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often necessitates at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃). This is because the product, a ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[2] For highly deactivated substrates like 3,5-dichloropyridine, an excess of the catalyst (e.g., 2-3 equivalents) may be required to drive the reaction forward.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they may also promote decomposition of the starting material or the product. The optimal temperature must be determined empirically. It is advisable to start at a moderate temperature (e.g., room temperature to 60°C) and cautiously increase it if the reaction does not proceed.[2]

  • Choice of Acylating Agent: The reactivity of the acylating agent can play a crucial role. Acyl chlorides are generally more reactive than anhydrides. In cases of extremely low reactivity, the use of a more potent electrophile, generated in situ, might be necessary.

  • Alternative Synthetic Routes: Given the challenges of direct acylation, alternative strategies should be considered. These can include metalation-acylation sequences or cross-coupling reactions, which are often more effective for functionalizing electron-deficient heterocycles.[1]

Q2: I'm observing significant charring and decomposition of my starting material. How can I mitigate this?

A: Charring and decomposition are often indicative of overly harsh reaction conditions, particularly when using strong Lewis acids like aluminum chloride.

Mitigation Strategies:

  • Milder Lewis Acids: Consider using milder Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or triflates like scandium(III) triflate (Sc(OTf)₃). These can be effective in promoting acylation without causing extensive degradation.[3][4]

  • Solvent Choice: The choice of solvent can influence the activity of the Lewis acid and the stability of the reactants. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, for some systems, polar aprotic solvents might be suitable, but their interaction with the Lewis acid must be considered.

  • Controlled Addition: The order and rate of addition of reagents are critical. The acylating agent should be added slowly to a cooled mixture of the substrate and Lewis acid to control the initial exotherm.

Q3: What are the most promising alternative methods to a direct Friedel-Crafts acylation for synthesizing this compound?

A: For electron-deficient pyridines, indirect methods are often more successful. Here are two primary strategies:

1. Metalation Followed by Acylation:

This approach involves deprotonation of the pyridine ring using a strong base to form an organometallic intermediate, which is then quenched with an acylating agent.

  • Lithiation: The use of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can deprotonate the pyridine ring. The position of deprotonation is influenced by the directing effects of the substituents and the heteroatom.

  • Magnesiation: Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can be effective for the halogen-metal exchange or direct deprotonation of pyridines.[5]

2. Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

  • Stille or Suzuki Coupling: If a 4-stannyl or 4-boronic acid derivative of 3,5-dichloropyridine can be prepared, it could be coupled with an acyl chloride under palladium catalysis.

  • Negishi Coupling: A 4-zincated dichloropyridine derivative could be coupled with an acyl chloride.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficiently reactive substrate for Friedel-Crafts.Consider a metalation-acylation sequence or a cross-coupling strategy.
Inactive or insufficient Lewis acid catalyst.Use a stoichiometric excess of a strong Lewis acid like AlCl₃, or explore alternative, milder catalysts.[2]
Reaction temperature is too low.Gradually and carefully increase the reaction temperature while monitoring for decomposition.
Formation of Byproducts/Impurities Side reactions due to harsh conditions.Use a milder Lewis acid and/or lower the reaction temperature.
Positional isomers formed.While less common in acylation than alkylation, regioselectivity can be an issue. Analyze the product mixture carefully to identify isomers and adjust reaction conditions (solvent, catalyst) accordingly.[2]
Hydrolysis of acylating agent.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification Complex formation with the Lewis acid.Quench the reaction by slowly adding the mixture to a mixture of ice and concentrated acid to break up the complex.[6]
Emulsion formation during workup.Add more organic solvent or brine to help break the emulsion. Filtration through a pad of celite can also be effective.
Product is volatile or thermally unstable.Use gentle purification techniques such as column chromatography at room temperature. Avoid high temperatures during solvent removal.

Experimental Protocols

Protocol 1: Hypothetical Optimized Friedel-Crafts Acylation

This protocol is a generalized starting point and will likely require significant optimization for this specific substrate.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 3.0 equivalents).

  • Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3,5-dichloropyridine (1.0 equivalent) to the stirred suspension.

  • In a separate flask, prepare a solution of acetyl chloride (1.2 equivalents) in the same anhydrous solvent.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a predetermined optimal temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[6]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Metalation-Acylation via a Grignard Reagent

This protocol is based on analogous reactions for preparing functionalized pyridines.

  • To a solution of 3,5-dichloro-4-iodopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -15 °C under an argon atmosphere, add isopropylmagnesium chloride-lithium chloride complex (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -15 °C for 1 hour to facilitate the halogen-metal exchange.

  • Cool the resulting Grignard reagent to -78 °C.

  • Slowly add a solution of acetyl chloride (1.2 equivalents) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

G start Low Yield of this compound check_method Reaction Method? start->check_method fc_acylation Friedel-Crafts Acylation check_method->fc_acylation Yes alt_method Alternative Method (e.g., Metalation) check_method->alt_method No fc_catalyst Check Catalyst Stoichiometry fc_acylation->fc_catalyst alt_base Optimize Base/Metalating Agent alt_method->alt_base fc_catalyst->fc_acylation Insufficient (Increase Equivalents) fc_temp Optimize Temperature fc_catalyst->fc_temp Sufficient fc_temp->fc_acylation Not Optimized (Adjust Temp.) fc_reagent Consider More Reactive Acylating Agent fc_temp->fc_reagent Optimized fc_success Yield Improved fc_reagent->fc_success Successful fc_fail Yield Still Low fc_reagent->fc_fail Unsuccessful fc_fail->alt_method alt_base->alt_method Not Optimized (Screen Bases) alt_temp Optimize Temperature Profile alt_base->alt_temp Optimized alt_temp->alt_method Not Optimized (Adjust Temp.) alt_quenching Optimize Quenching Conditions alt_temp->alt_quenching Optimized alt_success Yield Improved alt_quenching->alt_success Successful G cluster_0 Friedel-Crafts Acylation cluster_1 Metalation-Acylation fc_start 3,5-Dichloropyridine + Acetyl Chloride fc_conditions Lewis Acid (e.g., AlCl₃) Heat fc_start->fc_conditions fc_product This compound fc_conditions->fc_product fc_challenge Challenge: Electron-deficient ring, harsh conditions fc_product->fc_challenge met_start 4-Halo-3,5-dichloropyridine met_step1 Metalation (e.g., i-PrMgCl·LiCl) met_start->met_step1 met_intermediate Pyridyl-Metal Intermediate met_step1->met_intermediate met_step2 Acylation (Acetyl Chloride) met_intermediate->met_step2 met_product This compound met_step2->met_product met_advantage Advantage: Milder conditions, higher regioselectivity met_product->met_advantage

References

Technical Support Center: Navigating Side Product Formation in the Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the identification and mitigation of side products during its synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the integrity and success of your experiments.

Introduction: The Challenges of Acylating an Electron-Deficient Heterocycle

The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the acylation of a 3,5-dichloropyridine precursor. However, the electron-deficient nature of the pyridine ring presents significant challenges compared to standard Friedel-Crafts acylations of electron-rich aromatic systems.[1][2] The pyridine nitrogen acts as a Lewis base, readily complexing with Lewis acid catalysts, which further deactivates the ring towards electrophilic substitution. This inherent reactivity profile often leads to the formation of specific and sometimes unexpected side products. This guide will address the most common issues encountered in this reaction.

Troubleshooting Guide & FAQs

Question 1: My reaction is sluggish, and upon workup, I isolate a significant amount of unreacted 3,5-dichloropyridine. What is causing the low conversion?

Answer:

This is a classic issue when attempting to perform a Friedel-Crafts-type acylation on a pyridine derivative. The primary cause is the deactivation of the pyridine ring by the electronegative nitrogen atom and the two chlorine atoms. Furthermore, the pyridine nitrogen can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring.

Troubleshooting Steps:

  • Catalyst Stoichiometry: Unlike catalytic Friedel-Crafts reactions on activated rings, acylations of pyridines often require a stoichiometric amount, or even an excess, of the Lewis acid catalyst. This is because the catalyst complexes with both the starting material and the ketone product.[2][3]

  • Alternative Synthetic Routes: Standard Friedel-Crafts conditions are often not ideal for electron-deficient pyridines.[1] Consider alternative strategies such as:

    • Metalation: Deprotonation of 3,5-dichloropyridine with a strong base (e.g., n-BuLi, LDA) followed by quenching with an acylating agent. Be aware that this can lead to other side reactions if not carefully controlled.[1]

    • Radical Acylation: The use of acyl radicals can be an effective method for acylating pyridines. However, this can lead to byproducts from radical fragmentation.[1]

Question 2: I've observed a significant byproduct with a mass corresponding to the addition of two acetyl groups to my starting material. What is this, and how can I prevent it?

Answer:

You are likely observing a di-acylated product. While Friedel-Crafts acylation typically deactivates the aromatic ring to further substitution, under forcing conditions or with certain substrates, poly-acylation can occur.[2] In the context of pyridine chemistry, a "double addition-acylation product" has also been reported, which could involve more complex reaction pathways.[4]

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your acylating agent (e.g., acetyl chloride or acetic anhydride). Use of a slight excess is common, but a large excess can drive the formation of di-acylated products.

  • Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as these can provide the energy needed to overcome the deactivation barrier for a second acylation.

  • Alternative Methods: As mentioned previously, alternative synthetic routes that do not rely on strong Lewis acids may offer better selectivity.

Question 3: My GC-MS analysis shows a peak that I suspect is an isomer of my desired product. Is this possible, and how would it form?

Answer:

Yes, the formation of isomeric products is a possibility, although less common than other side reactions in this specific case. The substitution pattern of 3,5-dichloropyridine directs acylation to the C4 position. However, under certain conditions, minor amounts of acylation at the C2 or C6 positions could occur, leading to 1-(3,5-dichloropyridin-2-yl)ethanone or 1-(3,5-dichloropyridin-6-yl)ethanone.

Plausible, though less likely, side products:

Side Product NameMolecular FormulaMolecular Weight
1-(3,5-Dichloropyridin-2-yl)ethanoneC₇H₅Cl₂NO190.03
1-(3,5-Dichloropyridin-6-yl)ethanoneC₇H₅Cl₂NO190.03

Causality and Prevention:

  • Reaction Conditions: Isomer formation can be influenced by the choice of Lewis acid and solvent. Experimenting with different catalysts and solvent systems may improve regioselectivity.

  • Purification: These isomers, if formed, should be separable from the desired C4 product by chromatography (e.g., HPLC or column chromatography).

Question 4: I am using a metalation approach (e.g., with n-BuLi) and am seeing byproducts from dimerization. Why is this happening?

Answer:

Lithiated pyridines are highly reactive intermediates.[1] If the introduction of the electrophile (your acylating agent) is not efficient, or if there are issues with temperature control, these organometallic species can undergo side reactions. Oxidative dimerization is a known side reaction for lithiated pyridines.[1]

Prevention:

  • Low Temperatures: Maintain very low temperatures (typically -78 °C) during the metalation and subsequent acylation steps to minimize side reactions.

  • Efficient Quenching: Add the acylating agent efficiently and ensure rapid mixing to trap the lithiated intermediate before it can react with itself.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric oxygen and moisture.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of Reaction Mixture

This protocol is designed for the qualitative and quantitative analysis of the reaction mixture to identify the desired product and potential side products.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the quenched sample to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility), is recommended.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm and a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from common side products.

  • Slurry Preparation:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Adsorb the crude material onto a small amount of silica gel.

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Elution:

    • Load the adsorbed crude material onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexanes.

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing Reaction Pathways and Troubleshooting

reaction_troubleshooting cluster_side_products Potential Side Products start Reaction Start: 3,5-Dichloropyridine + Acylating Agent conditions Reaction Conditions: - Lewis Acid (e.g., AlCl3) - Temperature - Time start->conditions Subjected to product Desired Product: This compound conditions->product Successful Reaction unreacted Unreacted Starting Material conditions->unreacted Low Conversion/ Deactivation diacylated Di-acylated Product conditions->diacylated Forcing Conditions/ Excess Reagent isomer Isomeric Product (C2/C6 acylation) conditions->isomer Loss of Regioselectivity dimer Dimerization Product (from metalation route) metalation_route Alternative: Metalation Route metalation_route->dimer Side Reaction

Caption: Troubleshooting logic for identifying side products.

References

Technical Support Center: Purification of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (CAS No: 402561-66-4). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this key chemical intermediate. The guidance provided herein is based on established chemical principles, peer-reviewed procedures, and extensive field experience to help you troubleshoot common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Assessment & Impurity Profile

Question: What are the fundamental properties of this compound that influence its purification?

Answer: Understanding the physicochemical properties of your target compound is the cornerstone of developing any effective purification strategy. This compound is a solid at room temperature with a molecular weight of approximately 190.03 g/mol .[1] Its structure, featuring a polar ketone group and a halogenated pyridine ring, results in moderate polarity. This duality is key: it is soluble in many common organic solvents but not so polar that it becomes difficult to handle with standard silica gel chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 402561-66-4[1]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol
Physical Form Solid
IUPAC Name 1-(3,5-dichloro-4-pyridinyl)ethanone
Storage Store at room temperature

Question: My crude ¹H NMR is complex. What are the common impurities I should be looking for?

Answer: Impurities in the synthesis of this compound typically arise from three sources: unreacted starting materials, side-reactions, and the reaction workup. For instance, if your synthesis involves a Friedel-Crafts acylation or a related coupling reaction, you may encounter the following:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-amino-3,5-dichloropyridine.[2]

  • Side-Reaction Products: Over-acylation or reactions at other positions on the pyridine ring can occur, though they are often minor. More significantly, in some synthetic pathways, dimerization or related coupling by-products can form.[3][4]

  • Related Compounds: The presence of the corresponding alcohol, (R)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol, or the amine, (1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine, would suggest that undesired reduction or amination reactions have occurred, or that these were contaminants in the starting materials.[5][6]

  • Residual Solvents: Toluene, THF, ethyl acetate, or dichloromethane are common and should be identified by their characteristic NMR shifts.

A logical approach to identifying these impurities is crucial for selecting the right purification method.

G start Analyze Crude Product (TLC, NMR, LC-MS) purity_check Purity >95%? start->purity_check impurities_present Impurities Detected purity_check->impurities_present No end Dry and Store Product purity_check->end Yes impurity_type What is the nature of the main impurity? impurities_present->impurity_type baseline Baseline/Very Polar Impurity (e.g., salts, starting amines) impurity_type->baseline Polar close_running Non-polar or Close-Running Impurity (e.g., byproduct) impurity_type->close_running Non-Polar / Similar Polarity recrystallize Attempt Recrystallization or Aqueous Wash baseline->recrystallize chromatography Perform Silica Gel Column Chromatography close_running->chromatography

Caption: Initial troubleshooting workflow for crude product analysis.

Section 2: Column Chromatography Purification

Question: My product and a key impurity have very similar Rf values on a TLC plate. How can I achieve good separation using column chromatography?

Answer: This is a classic purification challenge. When baseline separation is difficult, success hinges on optimizing the chromatography conditions with precision. The goal is to exploit subtle differences in polarity between your product and the impurity.

The foundational principle of silica gel chromatography is adsorption.[7] Polar molecules interact more strongly with the polar Si-OH groups of the silica, causing them to travel down the column more slowly. Less polar molecules elute faster.[7][8] For this compound, a solvent system of hexanes and ethyl acetate is highly effective, as documented in reliable sources like Organic Syntheses.[3]

Protocol: High-Resolution Flash Column Chromatography

This protocol is adapted from a verified procedure and optimized for resolving closely eluting impurities.[3]

  • Solvent System Selection:

    • Develop the separation on a TLC plate first. Test various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.[8] This provides a good balance between resolution and run time.

    • For this specific compound, a gradient elution can be highly effective, starting with a low polarity mixture (e.g., 96:4 Hexanes/EtOAc) and gradually increasing the ethyl acetate concentration.[3]

  • Column Packing (Slurry Method):

    • Choose a column with sufficient length and diameter for your sample size (a 50-100:1 ratio of silica gel to crude product by weight is a good rule of thumb).

    • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.[8] This prevents air bubbles and ensures a homogeneously packed column.

    • Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This technique, known as "dry loading," prevents band broadening and is superior to liquid loading for difficult separations.

    • Carefully add the dry-loaded sample to the top of the column bed. Gently add a thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent mixture, collecting fractions.[3]

    • Apply gentle air pressure ("flash chromatography") to speed up the process and improve separation.[8]

    • Monitor the fractions meticulously using TLC. Spot every few fractions on the same plate to precisely identify where the product begins and ends, and to ensure it is free from impurities.

    • Combine all fractions containing the pure product, and remove the solvent using a rotary evaporator.[3]

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection prep_slurry Prepare Silica Slurry in Hex/EtOAc pack_column Pack Column prep_slurry->pack_column dry_load Dry Load Crude Product onto Silica pack_column->dry_load add_sand Add Sand Layer dry_load->add_sand elute Elute with Solvent Gradient add_sand->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine

Caption: Workflow for preparative column chromatography.

Section 3: Recrystallization

Question: I need to process a large batch and want to avoid chromatography. Can this compound be purified by recrystallization?

Answer: Yes, recrystallization is a powerful technique for purifying solid compounds on a large scale, provided a suitable solvent system can be found. The key is to identify a solvent (or solvent pair) in which the compound is highly soluble when hot but sparingly soluble when cold, while the impurities remain soluble (or insoluble) at all temperatures.

Since specific recrystallization data for this exact molecule is not widely published, a systematic solvent screening is the most rigorous approach.

Protocol: Developing a Recrystallization Procedure

  • Solvent Selection:

    • Based on the compound's moderate polarity, good single-solvent candidates to screen include isopropanol, ethanol, acetonitrile, and ethyl acetate.

    • For solvent pairs, a common strategy is to dissolve the compound in a good solvent (like ethyl acetate or acetone) and then add a poor, miscible "anti-solvent" (like hexanes or heptane) dropwise until turbidity persists.

  • Micro-Scale Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different candidate solvent dropwise while heating until the solid just dissolves.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

    • Observe which solvent system yields a high recovery of crystalline solid with good morphology. The supernatant (liquid) should be colored if impurities were removed.

  • Scale-Up Procedure:

    • Once an effective solvent system is identified, dissolve the bulk crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.

    • If using a solvent pair, dissolve in the "good" solvent first, then add the hot "anti-solvent."

    • Allow the flask to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once crystallization appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Table 2: Recrystallization Solvent Candidates & Rationale

Solvent / SystemTypeRationale
Isopropanol Single SolventPolar protic. Often good for moderately polar compounds containing carbonyls.
Ethyl Acetate Single SolventPolar aprotic. Good dissolving power, but may require an anti-solvent.
Acetonitrile Single SolventPolar aprotic. Can sometimes provide different selectivity than esters or alcohols.
EtOAc / Heptane Solvent PairDissolve in hot EtOAc (good solvent), add hot Heptane (anti-solvent) to induce precipitation upon cooling.
Toluene Single SolventAromatic solvent. May work well if impurities are highly aliphatic or polar. Use with caution due to higher boiling point.

References

Optimizing reaction conditions for synthesizing 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis.

The synthesis of this compound presents unique challenges primarily due to the electronic properties of the pyridine ring. Direct Friedel-Crafts acylation, a standard method for acylating aromatic rings, is generally ineffective for pyridines. The lone pair of electrons on the nitrogen atom readily complexes with Lewis acids, deactivating the ring towards electrophilic substitution.[1][2] Therefore, an alternative strategy, Directed ortho-Metalation (DoM) , is the recommended and most effective approach.

This guide will focus on a DoM-based protocol, providing a detailed experimental procedure, troubleshooting for common issues, and a comprehensive FAQ section to ensure a successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound via Directed ortho-Metalation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Lithiation: Insufficiently strong base, presence of moisture or protic impurities, or incorrect temperature. 2. Inactive Acetylating Agent: Degradation of the acetylating agent. 3. Incorrect Stoichiometry: Insufficient base or acetylating agent.1. Optimize Lithiation: - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). - Use freshly prepared or titrated LDA solution. The presence of lithium chloride from the preparation of LDA from n-BuLi and diisopropylamine can be beneficial and accelerate the lithiation.[3][4] - Maintain a low temperature (-78 °C) during the addition of LDA and the lithiation step to prevent side reactions. 2. Use Fresh Acetylating Agent: Use freshly opened or distilled acetyl chloride or N,N-dimethylacetamide. 3. Verify Stoichiometry: Use a slight excess of LDA (1.1-1.2 equivalents) to ensure complete deprotonation. Use at least 1.2 equivalents of the acetylating agent.
Formation of Multiple Byproducts 1. Addition of Organolithium to the Pyridine Ring: This is a common side reaction with pyridines, especially with stronger organolithiums like n-BuLi.[2] 2. Dimerization or Polymerization: Can occur if the lithiated intermediate is not stable or if the reaction is not quenched efficiently. 3. Over-acylation or Side Reactions with the Acetylating Agent. 1. Use a Hindered Base: LDA is preferred over n-BuLi or sec-BuLi to minimize nucleophilic addition to the C=N bond of the pyridine ring.[2] 2. Control Temperature and Reaction Time: Maintain a low temperature throughout the reaction and quench the reaction with the acetylating agent as soon as the lithiation is complete. 3. Slow Addition of Acetylating Agent: Add the acetylating agent dropwise at low temperature to control the exotherm and minimize side reactions.
Difficulty in Product Purification 1. Presence of Unreacted Starting Material. 2. Formation of Polar Byproducts. 3. Contamination with Diisopropylamine. 1. Optimize Reaction Conversion: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Aqueous Workup: A thorough aqueous workup is crucial. Washing with a dilute acid solution (e.g., 1M HCl) will help remove basic impurities, including diisopropylamine. Washing with a saturated sodium bicarbonate solution will neutralize any remaining acid. 3. Column Chromatography: If impurities persist, purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) is recommended.
Inconsistent Yields 1. Variability in the Quality of Reagents: Especially the organolithium reagent. 2. Inconsistent Reaction Conditions: Fluctuations in temperature or reaction time. 3. Presence of Moisture or Air. 1. Standardize Reagents: Use freshly titrated organolithium reagents for each reaction. 2. Maintain Strict Control Over Conditions: Use a reliable cooling bath and monitor the reaction time carefully. 3. Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude moisture and air.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard Friedel-Crafts acylation for this synthesis?

A1: The nitrogen atom in the pyridine ring is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts acylation. This forms a positively charged complex, which strongly deactivates the aromatic ring towards electrophilic attack by the acylium ion, thus preventing the reaction.[1][2]

Q2: What is the role of the two chlorine atoms on the pyridine ring?

A2: The two electron-withdrawing chlorine atoms at the 3 and 5 positions further deactivate the pyridine ring towards electrophilic substitution. However, in the context of Directed ortho-Metalation, they play a crucial role in directing the deprotonation to the C-4 position. The inductive effect of the chlorine atoms increases the acidity of the proton at the C-4 position, making it the most favorable site for lithiation by a strong base like LDA.

Q3: What is the best acetylating agent to use?

A3: Both acetyl chloride and N,N-dimethylacetamide (DMAc) can be used as acetylating agents. Acetyl chloride is highly reactive and should be added carefully at low temperatures. N,N-dimethylacetamide is less reactive and may require warming the reaction mixture after the initial quench at low temperature. The choice may depend on the scale of the reaction and the desired reactivity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To do this, carefully quench a small aliquot of the reaction mixture with a suitable proton source (e.g., methanol or water) before spotting on a TLC plate or injecting into the LC-MS.

Q5: What are the key safety precautions for this reaction?

A5: This reaction involves highly reactive and hazardous materials.

  • Organolithium Reagents (LDA): Are pyrophoric and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.

  • Low Temperatures: Handling cryogenic baths (-78 °C) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Acetyl Chloride: Is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.

Experimental Protocol: Synthesis of this compound via Directed ortho-Metalation

This protocol provides a detailed, step-by-step methodology for the synthesis.

Reaction Scheme:

G cluster_0 Reaction Scheme 3,5-Dichloropyridine 3,5-Dichloropyridine 4-Lithio-3,5-dichloropyridine 4-Lithio-3,5-dichloropyridine 3,5-Dichloropyridine->4-Lithio-3,5-dichloropyridine 1. LDA, THF, -78 °C This compound This compound 4-Lithio-3,5-dichloropyridine->this compound 2. Acetyl Chloride, -78 °C to rt

Caption: Directed ortho-Metalation of 3,5-Dichloropyridine.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Dichloropyridine147.991.48 g10.01.0
Diisopropylamine101.191.54 mL11.01.1
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.01.1
Acetyl Chloride78.500.85 mL12.01.2
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated aq. NH₄Cl-20 mL--
Saturated aq. NaHCO₃-20 mL--
Brine-20 mL--
Anhydrous MgSO₄----
Ethyl Acetate-As needed--
Hexane-As needed--
Step-by-Step Procedure:
  • Preparation of LDA:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation of 3,5-Dichloropyridine:

    • In a separate flame-dried flask, dissolve 3,5-dichloropyridine (1.48 g, 10.0 mmol) in anhydrous THF (30 mL).

    • Slowly add the solution of 3,5-dichloropyridine to the freshly prepared LDA solution at -78 °C via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation:

    • Slowly add acetyl chloride (0.85 mL, 12.0 mmol) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_lda Prepare LDA Solution (-78 °C, 30 min) lithiation Lithiation (-78 °C, 1 hr) prep_lda->lithiation prep_substrate Prepare 3,5-Dichloropyridine Solution prep_substrate->lithiation acylation Acylation with Acetyl Chloride (-78 °C to rt, 2 hr) lithiation->acylation quench Quench with aq. NH4Cl acylation->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. NaHCO3 & Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for the synthesis.

References

1-(3,5-Dichloropyridin-4-yl)ethan-1-one stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (CAS No: 402561-66-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid this compound?

As a solid, this compound is generally stable under recommended storage conditions. However, its stability can be compromised by several factors. The molecule contains a ketone functional group and a dichlorinated pyridine ring, which dictate its reactivity. While ketones are relatively stable functional groups, the electron-withdrawing nature of the dichlorinated pyridine ring can influence the reactivity of the acetyl group.

Key stability considerations for the solid compound include:

  • Hygroscopicity: While not definitively reported as highly hygroscopic, substituted pyridines can absorb atmospheric moisture.[1] This can potentially lead to hydration of the ketone or facilitate degradation pathways over long-term storage.

  • Light Sensitivity: Many aromatic compounds, especially those with heteroatoms and halogen substituents, can be sensitive to light. Photodegradation is a potential risk, although specific data for this compound is limited. As a best practice, it should be protected from light.

  • Thermal Stability: The compound is a solid at room temperature, suggesting a stable crystal lattice.[2] However, exposure to high temperatures should be avoided to prevent decomposition or sublimation.

Q2: I've noticed a slight discoloration of the solid material over time. What could be the cause and is the material still usable?

Discoloration, such as a yellowish tint, in halogenated or nitrogen-containing organic compounds can be an early indicator of degradation.[3] This could be due to:

  • Minor Oxidation: Exposure to air, particularly in the presence of light or trace metal impurities, can lead to the formation of colored byproducts.

  • Slow Decomposition: Over extended periods, even under proper storage, very slow decomposition can occur, leading to the accumulation of impurities that impart color.

Is it still usable? The usability of the material depends on the tolerance of your specific application to impurities.

  • For sensitive applications (e.g., quantitative assays, GMP synthesis): It is crucial to re-analyze the material to confirm its purity. Techniques such as HPLC, GC-MS, or NMR spectroscopy can quantify the level of degradation.

  • For less sensitive applications (e.g., initial screening, non-quantitative experiments): The material might still be usable if the level of impurity is minimal and unlikely to interfere with the desired reaction. However, this should be determined on a case-by-case basis.

Q3: What are the optimal storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended.[1][2][4][5]

ParameterRecommended ConditionRationale
Temperature Room temperature.[2] A cool, dry place is also recommended.[1][4]Prevents thermal degradation and reduces the rate of potential decomposition reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is best practice for long-term storage.[3]Minimizes oxidation and reactions with atmospheric moisture.
Light Store in the dark (e.g., in an amber vial or a light-blocking container).Prevents potential photodegradation.
Container Tightly sealed, non-reactive container (e.g., glass).[1][4]Prevents exposure to air and moisture.
Location Well-ventilated area, away from incompatible materials and sources of ignition.[4][5][6]Ensures safety and prevents accidental reactions.
Q4: I need to prepare a stock solution in DMSO. What is the stability of this compound in solution?

The stability of this compound in solution is generally lower than in its solid state. The choice of solvent is critical.

  • DMSO: Generally a good solvent for this compound. However, for long-term storage, it's advisable to store DMSO solutions at -20°C or -80°C to minimize degradation. It is also important to use anhydrous DMSO to prevent hydrolysis.

  • Protic Solvents (e.g., methanol, ethanol, water): The ketone functional group can potentially form hydrates or ketals in the presence of water or alcohols, especially under acidic or basic conditions.[7] While this reaction is often reversible, it can affect quantification and reactivity.

  • Aprotic Solvents (e.g., acetonitrile, THF, dichloromethane): These are generally suitable for short-term experimental use. Ensure the use of anhydrous grades to prevent moisture-related degradation.

Best Practices for Solutions:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store solutions at low temperatures (-20°C or -80°C) and protected from light.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution from solid material. 2. Compare the performance of the new stock solution with the old one. 3. If possible, analyze the old stock solution by HPLC or LC-MS to check for degradation products.
Precipitation of compound in assay buffer 1. Determine the solubility of the compound in your final assay buffer. 2. Visually inspect for any precipitation after dilution. 3. Consider using a lower final concentration or adding a co-solvent if compatible with your assay.
Interaction with assay components 1. Run control experiments without the biological target to see if the compound interacts with the buffer, detection reagents, or plate material.
Issue 2: Poor yield or unexpected byproducts in a chemical reaction.
Potential Cause Troubleshooting Steps
Impurity in starting material 1. Verify the purity of your this compound using an appropriate analytical method (e.g., NMR, GC-MS).
Reaction with solvent 1. Ensure the solvent is anhydrous and appropriate for the reaction conditions. 2. Consider if the solvent could be participating in a side reaction.
Instability under reaction conditions 1. The dichloropyridine ring may be susceptible to nucleophilic aromatic substitution under certain conditions. 2. The acetyl group can undergo various reactions (e.g., enolization, aldol condensation) depending on the reagents and conditions. Analyze your reaction mixture for byproducts that can give clues about degradation pathways.
Experimental Protocol: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound for use in biological or chemical experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound in a suitable weighing vessel.

  • Dissolution: Transfer the weighed solid to an amber vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Workflow for Stability Assessment

The following diagram illustrates a decision-making workflow for assessing the stability of this compound if you suspect degradation.

Stability_Assessment_Workflow start Suspicion of Degradation (e.g., discoloration, inconsistent results) check_solid Visually Inspect Solid Material start->check_solid check_solution Assess Stock Solution start->check_solution discolored Discoloration Observed? check_solid->discolored analyze_solid Analyze Solid Purity (HPLC, NMR, GC-MS) discolored->analyze_solid Yes discolored->check_solution No purity_ok Purity > 95%? analyze_solid->purity_ok use_with_caution Use for Non-Critical Applications or Purify purity_ok->use_with_caution Yes discard Discard and Procure New Batch purity_ok->discard No prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh compare_results Compare Old vs. New in a Control Experiment prepare_fresh->compare_results results_match Results Match? compare_results->results_match issue_resolved Issue Resolved. Discard Old Solution. results_match->issue_resolved No further_investigation Further Investigation Needed (e.g., assay interference) results_match->further_investigation Yes

Caption: Decision workflow for troubleshooting potential degradation of this compound.

References

Common impurities found in commercial 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for commercial 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related challenges encountered during its use. This guide provides in-depth, experience-driven insights into the likely impurities, their origins, and practical methods for their identification and removal.

I. Understanding the Impurity Profile: A Synthesis-Based Approach

The impurity profile of a commercial chemical is intrinsically linked to its manufacturing process. While direct Friedel-Crafts acylation of the 3,5-dichloropyridine ring is challenging due to the deactivating effect of the nitrogen atom, a common and effective synthetic route involves the generation of a potent nucleophile at the 4-position. This is typically achieved through a lithium-halogen exchange or deprotonation of 3,5-dichloropyridine using a strong organolithium base, such as n-butyllithium, to form the highly reactive 3,5-dichloro-4-pyridyllithium. This intermediate is then quenched with an acetylating agent to yield the desired product.

This synthetic pathway, while effective, can introduce a predictable set of impurities through side reactions and incomplete conversions. Understanding these potential pitfalls is the first step in effective troubleshooting.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial this compound?

Based on the likely synthesis route, the most common impurities include:

  • Unreacted 3,5-Dichloropyridine: The starting material for the synthesis. Its presence indicates an incomplete reaction.

  • Isomeric Acetyl-Dichloropyridines: Small amounts of isomers, such as 1-(2,6-dichloropyridin-4-yl)ethanone or 1-(3,5-dichloropyridin-2-yl)ethanone, may be present due to minor side reactions or impurities in the starting material.

  • Over-Alkylated Byproducts: Reaction of the product with the organolithium reagent can lead to the formation of tertiary alcohol impurities.

  • Residual Solvents and Reagents: Traces of solvents used in the synthesis and purification (e.g., tetrahydrofuran, diethyl ether, hexanes) and residual base or acetylating agent may be present.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A systematic approach is crucial. First, compare your spectrum with a reference spectrum of the pure compound, if available. Pay close attention to the aromatic region for signals corresponding to different substitution patterns on the pyridine ring. The presence of a singlet integrating to two protons in the aromatic region could indicate residual 3,5-dichloropyridine. Additional quartets and triplets in the aliphatic region might suggest the presence of ethyl-substituted pyridines arising from quenching the lithiated intermediate with acetaldehyde, a potential impurity in the acetylating agent. For definitive identification, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable for separating and identifying components by their mass-to-charge ratio.

Q3: I suspect the presence of residual solvents. How can I confirm and remove them?

Residual solvents can often be identified by characteristic signals in the 1H NMR spectrum (e.g., THF signals around 3.73 and 1.85 ppm). To remove volatile organic solvents, dissolving the material in a suitable low-boiling solvent like dichloromethane, followed by concentration under reduced pressure (rotary evaporation) and then drying under high vacuum, is often effective. For less volatile solvents, recrystallization or column chromatography may be necessary.

III. Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section provides a detailed breakdown of common impurities, their formation mechanisms, and step-by-step protocols for their remediation.

Impurity 1: Unreacted 3,5-Dichloropyridine
  • Origin: Incomplete lithiation of the starting material or insufficient addition of the acetylating agent.

  • Identification: A singlet in the 1H NMR spectrum in the aromatic region, typically downfield from the product's signals. It can also be readily detected by GC-MS.

  • Troubleshooting Protocol: Purification by Column Chromatography

    • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial, non-polar eluent and load it onto the column.

    • Elution: Begin elution with the non-polar solvent. 3,5-Dichloropyridine is less polar than the ketone product and will elute first.

    • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: 0-20% Ethyl Acetate in Hexanes
Elution Order1. 3,5-Dichloropyridine2. This compound

Table 1: Recommended starting conditions for column chromatography purification.

Impurity 2: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol
  • Origin: This alcohol impurity can arise from the reduction of the ketone product during the workup or if the reaction is quenched with a protic solvent before all the acetylating agent has reacted. More significantly, it can be formed if the lithiated pyridine intermediate reacts with any acetaldehyde present as an impurity in the acetylating agent.

  • Identification: A characteristic quartet and doublet in the 1H NMR spectrum corresponding to the CH-OH and CH3 protons, respectively. The OH proton will appear as a broad singlet. It can also be identified by LC-MS.

  • Troubleshooting Protocol: Oxidation of the Alcohol Impurity

    • Reaction Setup: Dissolve the impure material in a suitable solvent such as dichloromethane or acetone.

    • Oxidant Addition: Add a mild oxidizing agent, such as manganese dioxide (MnO2) or a pyridinium chlorochromate (PCC) based reagent, in slight excess.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the alcohol has been converted to the ketone.

    • Workup: Filter off the solid oxidant and wash it with the reaction solvent. Combine the filtrates and wash with a saturated solution of sodium bicarbonate and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

IV. Visualizing the Chemistry: Synthesis and Impurity Formation

To better understand the origin of these impurities, the following diagrams illustrate the key reaction pathways.

Synthesis of this compound

Synthesis A 3,5-Dichloropyridine C 3,5-Dichloro-4-pyridyllithium A->C + n-BuLi B n-BuLi E This compound C->E + Acetylating Agent D Acetylating Agent (e.g., Acetyl Chloride)

Caption: The primary synthesis route to the target molecule.

Formation of Common Impurities

Impurities cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_product Desired Product cluster_impurities Potential Impurities A 3,5-Dichloropyridine B 3,5-Dichloro-4-pyridyllithium A->B Incomplete Lithiation D Unreacted 3,5-Dichloropyridine A->D Remains C This compound B->C Acylation E (S)-1-(3,5-Dichloropyridin-4-yl)ethanol B->E + Acetaldehyde (from impure reagent)

Caption: Pathways leading to common process-related impurities.

V. References

  • Information on the lithiation of 3,5-dichloropyridine can be inferred from studies on related pyridine deprotonations. While a direct citation for the synthesis of this compound was not found in the initial search, the principles of directed ortho-metalation are well-established. For a review on the metalation of pyridines, see: Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(22), 4059-4090. --INVALID-LINK--

  • General information on the properties and commercial availability of this compound can be found on vendor websites such as Sigma-Aldrich. --INVALID-LINK--

  • Information on the related compound (S)-1-(3,5-Dichloropyridin-4-yl)ethanol is available in the PubChem database. --INVALID-LINK--

Technical Support Center: Troubleshooting Failed Reactions Involving 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a versatile building block in medicinal and agrochemical research. Its reactivity is primarily dictated by two key features: the electrophilic carbonyl group of the acetyl moiety and the electron-deficient nature of the 3,5-dichloropyridine ring. The two chlorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. However, these chloro-substituents also exert steric hindrance, which can influence reaction rates and regioselectivity.

This guide will address common issues encountered during reactions involving this ketone, providing explanations grounded in mechanistic principles and offering actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

I. Issues Related to Starting Material and Reagents

Question 1: My reaction is sluggish or fails to initiate. How can I be sure my this compound is of sufficient purity?

Answer:

Purity of the starting material is paramount for any successful reaction. Impurities can inhibit catalysts, react with reagents, or lead to unwanted side products.

Troubleshooting Steps:

  • Characterization: Verify the purity of your this compound using standard analytical techniques.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The proton NMR should show a singlet for the methyl protons and a singlet for the two equivalent pyridine protons. The carbon NMR will have characteristic peaks for the carbonyl, methyl, and pyridine ring carbons.[1][2]

    • Mass Spectrometry: Confirm the molecular weight (190.03 g/mol ).[3]

    • Melting Point: A sharp melting point is indicative of high purity.

  • Purification: If impurities are detected, consider the following purification methods:

    • Recrystallization: This is often the most effective method for purifying solid compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the desired compound from impurities.

Question 2: I am observing unexpected side products. Could the quality of my reagents or solvents be the issue?

Answer:

Absolutely. The quality of all reaction components is critical.

Troubleshooting Steps:

  • Solvent Purity: Ensure solvents are anhydrous, especially for reactions sensitive to moisture, such as those involving organometallics or strong bases. Use freshly distilled or commercially available dry solvents.

  • Reagent Integrity: Reagents can degrade over time. Use freshly opened bottles or verify the activity of older reagents. For example, the concentration of organolithium reagents should be titrated before use.

  • Inert Atmosphere: For oxygen-sensitive reactions, ensure your system is properly purged with an inert gas like nitrogen or argon.

II. Troubleshooting Common Reactions

This section will delve into specific reaction types and the common pitfalls associated with them when using this compound.

The acetyl group is a prime site for a variety of transformations.

Question 3: I am attempting a reduction of the ketone to the corresponding alcohol, (1-(3,5-Dichloropyridin-4-yl)ethanol), using sodium borohydride (NaBH₄), but the reaction is incomplete. What could be the problem?

Answer:

While sodium borohydride is a mild and selective reducing agent for ketones, several factors can lead to incomplete reactions.[4][5][6][7]

Troubleshooting Workflow for Incomplete Reduction:

start Incomplete NaBH4 Reduction check_reagent Check NaBH4 Quality (fresh vs. old) start->check_reagent check_solvent Ensure Anhydrous Solvent (e.g., MeOH, EtOH) start->check_solvent check_temp Reaction Temperature (0°C to RT is typical) start->check_temp increase_equiv Increase Equivalents of NaBH4 (e.g., 1.5-2 eq.) check_reagent->increase_equiv check_solvent->increase_equiv extend_time Extend Reaction Time (monitor by TLC) check_temp->extend_time increase_equiv->extend_time stronger_reagent Consider a Stronger Reducing Agent (e.g., LiAlH4) (Caution: less selective) extend_time->stronger_reagent If still incomplete success Complete Reduction extend_time->success If complete stronger_reagent->success

Caption: Troubleshooting workflow for NaBH₄ reduction.

Detailed Protocol for Sodium Borohydride Reduction:

  • Dissolve this compound (1.0 eq.) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (1.1-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Question 4: My Wittig reaction to form the corresponding alkene is giving low yields. What are the key parameters to optimize?

Answer:

The Wittig reaction is a powerful tool for olefination, but its success hinges on the efficient formation and reactivity of the phosphonium ylide.[8][9][10][11][12]

Key Optimization Parameters for the Wittig Reaction:

ParameterRationaleTroubleshooting Tips
Base Selection The choice of base is critical for deprotonating the phosphonium salt to form the ylide.For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-BuLi, NaH, or NaHMDS are required. For stabilized ylides, weaker bases like alkoxides can be used.
Solvent The solvent must be compatible with the base and the ylide.Anhydrous THF or diethyl ether are common choices for strong bases.
Temperature Ylide formation is often performed at low temperatures to prevent side reactions.Generate the ylide at 0 °C or below, then add the ketone.
Steric Hindrance The steric bulk around the carbonyl of this compound is relatively low, but bulky ylides may react slowly.Consider using a less sterically hindered phosphonium salt if possible.

Question 5: I am trying to synthesize a pyrazole or isoxazole derivative via condensation with hydrazine or hydroxylamine, respectively, but the reaction is not proceeding cleanly. What are the common issues?

Answer:

The condensation of ketones with hydrazine or hydroxylamine to form pyrazoles and isoxazoles is a classic and reliable transformation.[3][13][14][15][16][17][18][19][20] However, issues can arise from improper pH control and side reactions.

Troubleshooting Condensation Reactions:

start Poor Yield/Purity in Pyrazole/Isoxazole Synthesis check_ph Verify Reaction pH (typically acidic for condensation) start->check_ph check_reagents Use Hydrazine/Hydroxylamine Salt or Free Base Appropriately start->check_reagents monitor_reaction Monitor by TLC for Intermediate Formation check_ph->monitor_reaction check_reagents->monitor_reaction side_reactions Check for Side Reactions (e.g., over-reaction, decomposition) monitor_reaction->side_reactions purification Optimize Purification (crystallization, chromatography) side_reactions->purification success Clean Product purification->success

Caption: Troubleshooting pyrazole/isoxazole synthesis.

General Protocol for Pyrazole Synthesis:

  • Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The electron-deficient nature of the 3,5-dichloropyridine ring makes it a target for nucleophilic aromatic substitution (SNAr).

Question 6: I am attempting a nucleophilic aromatic substitution on the pyridine ring, but the reaction is not proceeding. Are the chloro-substituents not good leaving groups?

Answer:

While chloride is a reasonably good leaving group, SNAr reactions on dichloropyridines can be challenging due to the deactivating effect of the two chlorine atoms on the ring's reactivity towards some nucleophiles.

Factors Influencing SNAr on 3,5-Dichloropyridines:

  • Nucleophile Strength: Stronger nucleophiles are generally required to displace the chloride.

  • Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy.

  • Steric Hindrance: The chloro-substituents and the acetyl group can sterically hinder the approach of the nucleophile to the ring.

Troubleshooting Unreactive SNAr:

IssuePotential SolutionRationale
No Reaction Increase reaction temperature.Provides the necessary activation energy for the reaction to proceed.
Use a stronger nucleophile.A more reactive nucleophile can more readily attack the electron-deficient ring.
Consider a different solvent.A polar aprotic solvent (e.g., DMF, DMSO) can help to stabilize the charged intermediate (Meisenheimer complex).
Low Yield Optimize reaction time and temperature.Prolonged heating at high temperatures can lead to decomposition.
Use a slight excess of the nucleophile.Can help to drive the reaction to completion.

Spectroscopic Data for this compound

For confirmation of your starting material and product, typical spectroscopic data are provided below.

Technique Expected Data
¹H NMR δ ~2.7 (s, 3H, -CH₃), ~8.7 (s, 2H, pyridine-H)
¹³C NMR δ ~30 (-CH₃), ~130 (C-acetyl), ~145 (C-Cl), ~150 (C-N), ~200 (C=O)
IR (KBr) ν ~1700 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch)
MS (EI) m/z 189/191/193 (M⁺, chlorine isotope pattern)

Note: Exact chemical shifts may vary depending on the solvent and instrument.

References

Preventing degradation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this important heterocyclic ketone. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've confirmed my reaction's completion by TLC/LCMS, but I'm experiencing significant product loss after a standard aqueous workup. What is the most probable cause?

This is a frequent issue stemming from the dual nature of the molecule: the basicity of the pyridine nitrogen and the reactivity of the acetyl group. The pH of your aqueous wash is the most critical factor.

Expertise & Causality: The pyridine nitrogen atom possesses a lone pair of electrons, making it a Lewis base. In a strongly acidic medium (pH < 4), this nitrogen will be protonated to form a pyridinium salt. This salt is highly polar and will partition preferentially into the aqueous layer during an extraction, leading to a perceived loss of product. Conversely, strongly basic conditions (pH > 10) can catalyze undesirable side reactions or lead to hydrolysis.[1] The keto-enol equilibrium of the acetyl group can also be influenced by pH, although this is a lesser concern for simple extraction.[2]

Troubleshooting Protocol:

  • pH Monitoring: Before extraction, carefully adjust the pH of the quenched reaction mixture. Use a pH meter or pH paper to bring the aqueous phase to a neutral or slightly basic range (pH 7.0 - 8.5).

  • Choice of Base/Acid:

    • For neutralization, use a mild base like a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of potassium carbonate (K₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can promote degradation.

    • If your reaction was run under basic conditions, quench carefully with a saturated solution of ammonium chloride (NH₄Cl), which is a mild acid, before proceeding to extraction.

  • Extraction Solvent: Use a sufficiently polar organic solvent to ensure good partitioning of the ketone. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are generally effective. Perform multiple extractions (e.g., 3x with 1/3 volume) to maximize recovery from the aqueous phase.

Below is a decision workflow to guide your workup strategy based on the reaction's final state.

G start Reaction Complete reaction_cond What is the pH of the crude reaction mixture? start->reaction_cond acidic Acidic (pH < 6) reaction_cond->acidic basic Basic (pH > 8) reaction_cond->basic adjust_acid Adjust to pH 7.0-8.5 with sat. NaHCO₃ or 10% K₂CO₃ solution. acidic->adjust_acid Neutralize carefully adjust_basic Quench with sat. NH₄Cl until pH is neutral. basic->adjust_basic Quench extract Extract with EtOAc or DCM (3x) adjust_acid->extract adjust_basic->extract wash Wash organic layer with brine extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry product Crude Product dry->product

Caption: Workup Decision Workflow for this compound.

Question 2: My TLC and LCMS results show a new, more polar impurity after washing my organic layer with a strong base (e.g., 1M NaOH). What could this be?

Observing a more polar spot after a strong base wash is a classic indicator of a chemical transformation. For this specific molecule, two pathways are most likely.

Expertise & Causality:

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing chlorine atoms. Under strongly basic conditions (especially with heating, which can occur locally during a non-iced quench), the hydroxide ion (⁻OH) can act as a nucleophile and displace one of the chloride ions, resulting in the formation of 1-(3-chloro-5-hydroxypyridin-4-yl)ethan-1-one. This phenolic compound is significantly more polar than the starting material.

  • Aldol Condensation: The acetyl group has acidic α-protons. A strong base can deprotonate this position to form an enolate, which can then attack the carbonyl of another molecule, leading to a self-condensation (aldol) product. This dimer would be much heavier and likely more polar.

G cluster_base Strong Base (e.g., NaOH) SM This compound hydrolysis Hydrolysis (SₙAr) Product (More Polar) SM->hydrolysis OH⁻ attack on ring aldol Aldol Condensation Product (Higher MW, More Polar) SM->aldol Enolate formation

Caption: Potential Degradation Pathways Under Strongly Basic Conditions.

Preventative Protocol:

  • Avoid Strong Bases: As a rule, never use alkali metal hydroxides (NaOH, KOH, LiOH) in the aqueous workup of this compound unless a specific saponification is intended.

  • Use Mild Bicarbonate Wash: A saturated sodium bicarbonate (NaHCO₃) solution is sufficiently basic to neutralize residual acid catalysts (like HCl or H₂SO₄) without promoting significant degradation.

  • Control Temperature: If the reaction was run at high temperatures, ensure it is cooled to room temperature or below before beginning any aqueous quench or wash. Exothermic neutralization reactions can create localized hot spots that accelerate degradation.

Question 3: My isolated product is a dark, impure oil that is difficult to purify by column chromatography. It streaks badly on the silica gel. What can I do?

This is a common issue with basic compounds like pyridines on standard, slightly acidic silica gel. The streaking (tailing) is caused by strong, non-productive interactions between the basic nitrogen of your product and the acidic silanol (Si-OH) groups on the silica surface. This can also catalyze on-column degradation.

Expertise & Causality: The interaction is an acid-base binding, which slows the elution of the compound in an unpredictable manner, causing it to elute over a wide range of fractions and "streak" down the column. To achieve sharp, symmetrical peaks, this interaction must be masked.

Purification Strategy Comparison:

MethodAdvantagesDisadvantagesRecommended For
Recrystallization High purity achievable; removes baseline and trace impurities effectively; scalable.Requires finding a suitable solvent system; may result in lower yield if solubility is high.Final purification step for obtaining analytical-grade material.
Silica Chromatography Good for separating compounds with different polarities; versatile.Product can streak or degrade on acidic silica; requires solvent optimization.[3][4]Crude purification to remove major byproducts before final recrystallization.

Optimized Chromatography Protocol:

  • Neutralize the Silica: Prepare a slurry of your silica gel in the starting eluent. Add 0.5-1.0% triethylamine (NEt₃) or pyridine by volume to the slurry. This "deactivates" the acidic sites on the silica.

  • Eluent System: Use a gradient of ethyl acetate in hexanes or heptane. A typical starting point is 10% EtOAc in hexanes, gradually increasing to 30-50% EtOAc. The added triethylamine in the mobile phase (maintain 0.5% concentration) will ensure the product elutes cleanly.

  • Dry Loading: If your product is an oil, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel (approx. 2-3x the mass of your crude oil), and concentrate the slurry to a dry, free-flowing powder on a rotary evaporator. This powder can then be carefully loaded onto the top of your column for a much sharper separation.

Recommended Recrystallization Solvents:

  • Ethyl acetate / Hexanes

  • Toluene

  • Isopropanol / Water

References

Technical Support Center: Catalyst Selection for Reactions with 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format. Our goal is to empower you to overcome common experimental hurdles and achieve success in your synthetic endeavors.

I. Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science.[1] Its reactive ketone functional group and the two chlorine atoms on the pyridine ring offer multiple avenues for chemical modification. This guide will focus on catalyst selection for three key transformations: reduction of the ketone, alpha-functionalization of the acetyl group, and carbon-carbon bond formation at the pyridine core.

II. Catalytic Reduction of the Ketone

The reduction of the ketone in this compound to the corresponding alcohol is a fundamental transformation. The choice of catalyst depends on the desired outcome, particularly the need for stereoselectivity.

Frequently Asked Questions (FAQs): Ketone Reduction

Q1: What are the most common methods for reducing the ketone of this compound?

A1: The ketone can be reduced to an alcohol using several methods, including catalytic hydrogenation with H₂ gas and a metal catalyst (like platinum, palladium, or nickel), or by using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).[2]

Q2: I need to synthesize a specific enantiomer of the resulting alcohol. What catalytic systems should I consider?

A2: For enantioselective reduction, several catalytic systems are available. One common method is the use of chiral oxazaborolidine catalysts (CBS catalysts) with borane as the reducing agent.[3][4] Another powerful approach is asymmetric transfer hydrogenation using chiral ruthenium catalysts.[5][6]

Q3: My catalytic reduction is sluggish or incomplete. What are the potential causes and solutions?

A3: Several factors can lead to a sluggish or incomplete reduction:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, inhibiting its activity. Ensure your reaction is performed under an inert atmosphere to prevent catalyst oxidation.

  • Poor Solubility: The substrate may not be fully soluble in the chosen solvent. Experiment with different solvent systems to improve solubility.

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric amount of the reducing agent (e.g., borane or H₂ pressure).

Troubleshooting Guide: Asymmetric Reduction
Issue Potential Cause Troubleshooting Steps
Low Enantioselectivity Suboptimal catalyst or ligand choice.Screen a variety of chiral ligands for your chosen metal catalyst. For CBS reductions, ensure the in-situ generation of the catalyst is performed correctly.[4]
Incorrect reaction temperature.Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
Low Yield Catalyst poisoning by impurities.Purify the starting material and ensure all reagents and solvents are of high purity and anhydrous.
Inefficient hydrogen transfer (for transfer hydrogenation).Ensure the hydrogen donor (e.g., isopropanol or formic acid) is present in a sufficient excess.[6]
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol provides a general procedure for the asymmetric transfer hydrogenation of this compound using a ruthenium catalyst.

  • To an oven-dried reaction vessel, add the chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN Ru(p-cymene)Cl) (0.5-2 mol%).

  • Add this compound (1.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source.

  • Stir the reaction at the optimized temperature (e.g., 25-40 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

III. Catalytic Alpha-Bromination of the Acetyl Group

The introduction of a bromine atom at the alpha-position of the acetyl group provides a versatile handle for further synthetic transformations.

Frequently Asked Questions (FAQs): Alpha-Bromination

Q1: How can I selectively brominate the alpha-position of the ketone?

A1: Alpha-bromination of ketones can be achieved by treatment with bromine (Br₂) in the presence of an acid catalyst, which promotes the formation of the enol intermediate.[7] For asymmetric bromination, organocatalytic methods using chiral amines are effective.[8]

Q2: I am observing polybromination of my ketone. How can this be avoided?

A2: Polybromination can be minimized by carefully controlling the stoichiometry of the brominating agent. Using one equivalent or slightly less of the bromine source is recommended.

Q3: Are there any modern catalytic methods for asymmetric alpha-bromination?

A3: Yes, both organocatalytic and metal-catalyzed approaches have been developed. Chiral imidazolidinones have been shown to catalyze the enantioselective α-bromination of ketones.[8] Palladium(II) complexes with chiral ligands can also be used to synthesize chiral α-bromoketones.[9]

Troubleshooting Guide: Alpha-Bromination
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete enol formation.Increase the amount of acid catalyst or try a stronger acid.
Decomposition of the product.The α-bromo ketone product can be unstable. Work up the reaction promptly and avoid prolonged heating.
Formation of Side Products Reaction with the pyridine ring.Use milder reaction conditions and a selective brominating agent like N-bromosuccinimide (NBS).

Workflow for Catalyst Selection in Asymmetric α-Bromination

G start Goal: Asymmetric α-Bromination organo Organocatalytic Approach start->organo metal Metal-Catalyzed Approach start->metal organo_cat Select Chiral Amine Catalyst (e.g., C2-symmetric imidazolidine) organo->organo_cat metal_cat Select Chiral Metal Complex (e.g., Pd(II)-BINAP) metal->metal_cat brom_source Choose Brominating Agent (e.g., NBS, KBA) organo_cat->brom_source metal_cat->brom_source reaction Optimize Reaction Conditions (Solvent, Temperature) brom_source->reaction product Desired Chiral α-Bromo Ketone reaction->product

Caption: Decision workflow for selecting a catalyst system for asymmetric α-bromination.

IV. Catalytic C-C Bond Formation at the Pyridine Ring

The two chlorine atoms on the pyridine ring of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.

Frequently Asked Questions (FAQs): C-C Bond Formation

Q1: Can I perform a Suzuki coupling on this compound?

A1: Yes, the chloro-substituents on the pyridine ring can participate in Suzuki cross-coupling reactions with boronic acids or their esters.[10][11] This allows for the formation of a new carbon-carbon bond.

Q2: Which of the two chlorine atoms is more reactive in a cross-coupling reaction?

A2: The reactivity of the two chlorine atoms can be similar, and achieving selective mono-coupling can be challenging. However, by carefully choosing the ligand on the palladium catalyst, it is possible to achieve site-selectivity.[12]

Q3: My Suzuki coupling reaction is not working. What should I troubleshoot?

A3: Common issues with Suzuki couplings involving heteroaryl chlorides include:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can mitigate this issue.[13]

  • Poor Reagent Quality: Boronic acids can degrade over time. Ensure your boronic acid is pure and dry.

  • Incorrect Base/Solvent Combination: The choice of base and its solubility in the reaction solvent are crucial. Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for heteroaryl couplings.[13]

Q4: Can I perform a Heck reaction with this substrate?

A4: Yes, the Heck reaction, which couples an aryl halide with an alkene, is another viable C-C bond-forming reaction for this substrate.[14][15] A palladium catalyst and a base are required.[14]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are thoroughly degassed.
Inappropriate ligand.For electron-deficient pyridines, a more electron-rich ligand may be necessary to facilitate oxidative addition.
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure for the solvent and maintain a strict inert atmosphere.
Palladium source.Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling.[13]
Mixture of Mono- and Di-substituted Products Lack of selectivity.Carefully control the stoichiometry of the boronic acid (use close to 1.0 equivalent for mono-substitution). Experiment with different ligands to enhance site-selectivity.[12]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To an oven-dried microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Seal the vial, evacuate, and backfill with argon.

  • Add degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture in a microwave reactor to the optimized temperature (e.g., 100-120 °C) for the specified time.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Complex Ar-Pd(II)L_n(Alkene)-X Coord->PdII_Complex Insert Migratory Insertion PdII_Complex->Insert PdII_Alkyl R-Pd(II)L_n-X Insert->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdII_Hydride H-Pd(II)L_n-X BetaHydride->PdII_Hydride Substituted Alkene RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 H-X

Caption: A simplified representation of the catalytic cycle for the Mizoroki-Heck reaction.

V. References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from --INVALID-LINK--

  • YouTube. (2020, December 2). 6: Reduction of ketones and aldehydes. Retrieved from --INVALID-LINK--

  • Bertelsen, S., Halland, N., Bachmann, S., Marigo, M., Braunton, A., & Jørgensen, K. A. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Chemical Communications, (34), 4821-4823.

  • Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 158-165.

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.

  • Maruoka, K., & Nibu, Y. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis, 10(10), 5648-5652.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of chemical research, 30(2), 97-102.

  • Al-Masum, M., & Saleh, T. (2006). Bromination of Ketones by Palladium(II). An Asymmetric α-Bromoketones Catalytically Synthesized by a Mono Palladium(II) Catalyst. Jordan Journal of Chemistry, 2, 69-78.

  • MDPI. (n.d.). Biocatalytic C-C Bond Formation for One Carbon Resource Utilization. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--

  • D. A. Klapars, A., & Buchwald, S. L. (2002). A Simple Catalytic Method for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 124(50), 14844-14845.

  • Wikipedia. (n.d.). Heck reaction. Retrieved from --INVALID-LINK--

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Lignin-Based Catalysts for C–C Bond-Forming Reactions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2005, March 14). Catalytic C-C Bond-Forming Reactions. Retrieved from --INVALID-LINK--

  • Atlas of Science. (2016, February 12). Catalytic carbon-carbon bond formation. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from --INVALID-LINK--

  • Chemistry World. (2009, August 16). Catalyst free carbon-carbon bond formation. Retrieved from --INVALID-LINK--

  • Advanced ChemBlocks. (n.d.). (R)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol. Retrieved from --INVALID-LINK--

  • Wallace, O. B., & Dodge, J. A. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 2(3), 231-234.

  • Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444.

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from --INVALID-LINK--

  • Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L. K., Palani, A., ... & Nargund, R. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of organic chemistry, 78(15), 7758-7763.

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--

References

Technical Support Center: Design of Experiments (DoE) for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one using Design of Experiments (DoE). The content is structured in a question-and-answer format to directly address potential challenges and offer practical, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs) on DoE for Pyridine Acylation

Q1: Why is a standard Friedel-Crafts acylation problematic for the synthesis of this compound?

A: Standard Friedel-Crafts acylation is generally not a viable method for acylating pyridine rings.[1] The reaction relies on a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.[2][3] However, the basic nitrogen atom in the pyridine ring readily coordinates with the Lewis acid.[1] This interaction forms a complex that deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[1] Consequently, the reaction is often unsuccessful or proceeds with very low yields.

Q2: What are more suitable synthetic strategies for the acylation of a dichloropyridine derivative?

A: Given the limitations of Friedel-Crafts acylation, alternative methods are necessary. Strategies for acylating pyridines often involve enhancing their nucleophilicity or utilizing radical-based approaches. One plausible approach for the synthesis of this compound could involve a metal-halogen exchange to create a nucleophilic pyridine species, followed by reaction with an acylating agent. Another potential route could involve a cross-coupling reaction. For the purposes of this guide, we will consider a hypothetical reaction pathway involving the lithiation of 3,5-dichloropyridine followed by quenching with an appropriate acetylating agent.

Q3: What is Design of Experiments (DoE) and why is it superior to a one-factor-at-a-time (OFAT) approach for reaction optimization?

A: Design of Experiments (DoE) is a statistical methodology for systematically planning, executing, and analyzing experiments.[4][5][6] Unlike the traditional OFAT approach where only one variable is changed at a time, DoE allows for the simultaneous variation of multiple factors.[6][7] This approach is more efficient, requiring fewer experimental runs to gather the same amount of information.[6] Crucially, DoE can identify interactions between factors, which is something an OFAT approach cannot do.[7] For instance, the optimal temperature for a reaction might depend on the concentration of a catalyst, an interaction that DoE can elucidate.

Q4: What are the key stages of a DoE study for reaction optimization?

A: A typical DoE study for reaction optimization involves three main stages:

  • Screening: This initial phase aims to identify the most influential factors from a larger set of potential variables.[4][5]

  • Optimization: Once the key factors are identified, this stage focuses on building a mathematical model to describe the relationship between these factors and the reaction response (e.g., yield, purity).[4][5] Response Surface Methodology (RSM) is a common technique used in this phase.[8][9]

  • Robustness Testing: This final stage assesses how sensitive the optimized process is to small, unintentional variations in the factor settings.[5] This is particularly important for ensuring the reliability and reproducibility of the synthetic method.

Section 2: Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this using a DoE approach?

A: Low yield in the synthesis of this compound can stem from several factors. A screening DoE can help identify the critical parameters.

Potential Causes & DoE Factors to Investigate:

Potential Cause Relevant DoE Factors Levels for Investigation (Example)
Incomplete reactionReaction Time, TemperatureLow (e.g., 1 hr, -78°C), High (e.g., 4 hr, -40°C)
Degradation of starting material or productTemperature, Quenching StrategyLow (e.g., -78°C), High (e.g., -20°C)
Poor solubility of reagentsSolvent Compositione.g., THF, Diethyl Ether
Inefficient lithiation (if applicable)Equivalents of Lithiating AgentLow (e.g., 1.1 eq), High (e.g., 1.5 eq)
Ineffective quenchingEquivalents of Acetylating AgentLow (e.g., 1.2 eq), High (e.g., 2.0 eq)

A fractional factorial design would be an efficient way to screen these variables and determine which have a statistically significant effect on the yield.

Q6: I am observing significant byproduct formation. How can I improve the reaction's selectivity?

A: Byproduct formation is a common issue, often arising from side reactions. Improving selectivity requires a deeper understanding of the reaction mechanism and the influence of various parameters.

Potential Causes & DoE Factors to Investigate:

Potential Cause Relevant DoE Factors Levels for Investigation (Example)
Over-reaction or poly-acylationEquivalents of Acetylating AgentLow (e.g., 1.1 eq), High (e.g., 1.5 eq)
Competing side reactionsTemperature, Addition Rate of ReagentsLow (e.g., -78°C), High (e.g., -50°C); Slow vs. Fast addition
Isomer formationSolvent Polaritye.g., Toluene (non-polar), THF (polar)
Hydrolysis of intermediatesWater Content in Solvent/ReagentsUse of freshly distilled/dried solvents

Response Surface Methodology (RSM) can be particularly useful here to model the response surface and identify a region in the design space where the formation of the desired product is maximized while minimizing byproduct formation.[8][10]

Q7: How do I properly quench the reaction to avoid product loss or degradation?

A: The quenching step is critical and, if not performed correctly, can lead to significant yield loss.

Key Considerations for Quenching:

  • Temperature Control: The quench should be performed at a low temperature to dissipate any exotherm and prevent side reactions.

  • Quenching Agent: The choice of quenching agent is important. For reactions involving organolithiums, a saturated aqueous solution of ammonium chloride is often used.

  • pH Adjustment: The pH of the aqueous layer after quenching can affect product stability and ease of extraction.

A DoE could be designed to optimize the quenching conditions, investigating factors such as the type of quenching agent, the temperature at which it is added, and the final pH of the mixture.

Section 3: Experimental Protocols & DoE Workflow

Protocol 1: General Procedure for the Synthesis of this compound (Hypothetical)
  • To a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous THF (10 volumes) at -78°C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add acetic anhydride (1.2 eq) dropwise, again maintaining a low internal temperature.

  • Allow the reaction to stir at -78°C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analytical Method for Reaction Monitoring and Yield Determination

Reaction progress and product purity can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV at 254 nm.

  • Quantification: The yield of this compound can be determined by creating a calibration curve with a pure standard of the compound.

DoE Workflow for Optimization

The following diagram illustrates a typical DoE workflow for optimizing the synthesis of this compound.

DoE_Workflow cluster_screening Phase 1: Factor Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Define_Factors Define Factors (Temp, Time, Equivalents, etc.) Screening_Design Select Screening Design (e.g., Fractional Factorial) Define_Factors->Screening_Design Run_Experiments_S Run Screening Experiments Screening_Design->Run_Experiments_S Analyze_Screening Analyze Results (Identify Significant Factors) Run_Experiments_S->Analyze_Screening Optimization_Design Select Optimization Design (e.g., Central Composite Design) Analyze_Screening->Optimization_Design Run_Experiments_O Run Optimization Experiments Optimization_Design->Run_Experiments_O RSM Response Surface Modeling (RSM) Run_Experiments_O->RSM Optimum_Conditions Determine Optimum Conditions RSM->Optimum_Conditions Validation_Runs Perform Validation Runs at Predicted Optimum Optimum_Conditions->Validation_Runs Compare_Results Compare Predicted vs. Actual Results Validation_Runs->Compare_Results Final_Protocol Finalize Optimized Protocol Compare_Results->Final_Protocol

Caption: A three-phase DoE workflow for reaction optimization.

This workflow systematically narrows down the critical factors and then models their effects to find the optimal reaction conditions, which are subsequently validated.

Section 4: Data Presentation

The following table provides an example of a Central Composite Design (CCD) for optimizing three key factors: Temperature, Reaction Time, and Equivalents of Acylating Agent. The response to be measured is the reaction yield (%).

Run Temperature (°C) Time (hr) Equivalents of Acetic Anhydride Yield (%)
1-7811.2Experimental Result
2-6011.2Experimental Result
3-7831.2Experimental Result
4-6031.2Experimental Result
5-7811.8Experimental Result
6-6011.8Experimental Result
7-7831.8Experimental Result
8-6031.8Experimental Result
9-82.421.5Experimental Result
10-55.621.5Experimental Result
11-690.31.5Experimental Result
12-693.71.5Experimental Result
13-6921.0Experimental Result
14-6922.0Experimental Result
15-6921.5Experimental Result
16-6921.5Experimental Result
17-6921.5Experimental Result

The results from these experiments would be used to generate a mathematical model and response surface plots to visualize the relationship between the factors and the yield.

Logical_Relationship cluster_model DoE Model Temp Temperature Model Statistical Model (e.g., Quadratic Equation) Temp->Model Time Time Time->Model Equivalents Equivalents Equivalents->Model Yield Yield Purity Purity Model->Yield Model->Purity

Caption: Relationship between experimental factors and responses via a statistical model.

References

Validation & Comparative

A Comprehensive Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a full characterization of the heterocyclic ketone, 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and comprehensive spectroscopic analysis of the title compound. Furthermore, it offers a comparative analysis with its structural isomers, providing context for its unique chemical properties and potential reactivity. The methodologies described herein are grounded in established chemical principles and supported by data from analogous structures, ensuring a robust and reliable technical resource.

Introduction and Molecular Identity

This compound is a substituted pyridyl ketone, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The pyridine scaffold is a common motif in pharmaceuticals, and its substitution pattern dramatically influences biological activity and chemical reactivity. The presence of two chlorine atoms and an acetyl group on the pyridine ring makes this molecule a versatile building block for further chemical modification. For instance, related 4-aminopyridine derivatives are explored for their potential antimicrobial and anti-cancer activities, highlighting the importance of substituted pyridines in drug discovery.[1][2] This guide serves to fully elucidate the chemical and physical properties of this specific isomer to facilitate its application in research and development.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(3,5-dichloro-4-pyridinyl)ethanone[3]
CAS Number 402561-66-4[3]
Molecular Formula C₇H₅Cl₂NO[3]
Molecular Weight 190.03 g/mol [3]
Physical Form Solid[3]
Storage Temperature Room Temperature[3]
InChI Key AWJCMJFTASVFIB-UHFFFAOYSA-N[3]

Synthesis and Purification

While various methods exist for the synthesis of heterocyclic ketones, a common and effective approach for pyridyl ketones involves the oxidation of a secondary alcohol precursor.[4] This method is often preferred over Friedel-Crafts acylation, which is typically inefficient with electron-deficient pyridine rings. The precursor, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, is commercially available, providing a straightforward entry to the target ketone.[5]

The choice of oxidizing agent is critical for achieving high yield and purity. A Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are excellent choices as they are performed under mild conditions, minimizing the risk of side reactions on the sensitive dichloropyridine ring.

Experimental Protocol: Oxidation of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol
  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.

  • DMSO Addition: Add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise to the solution. Stir for 15 minutes at -78 °C. Causality: This sequence forms the reactive chlorosulfonium salt, the active oxidant in the Swern reaction.

  • Substrate Addition: Dissolve (S)-1-(3,5-Dichloropyridin-4-yl)ethanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 eq.) to the flask. Allow the reaction to warm to room temperature slowly. Trustworthiness: The addition of a hindered base like TEA quenches the reaction and neutralizes the acidic byproducts, preventing potential degradation of the product.

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents cluster_process Process Precursor (S)-1-(3,5-Dichloropyridin-4-yl)ethanol Reaction Swern Oxidation (-78 °C to RT) Precursor->Reaction Oxidant Oxalyl Chloride, DMSO, TEA Oxidant->Reaction Workup Aqueous Workup Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target ketone via Swern oxidation.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section details the expected spectroscopic data based on the molecule's structure and analysis of similar compounds, along with protocols for data acquisition.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ ~8.7 ppm (s, 2H, Py-H), δ ~2.6 ppm (s, 3H, -CH₃)
¹³C NMR δ ~198 ppm (C=O), δ ~150 ppm (Py-C-Cl), δ ~145 ppm (Py-CH), δ ~130 ppm (Py-C-Ac), δ ~28 ppm (-CH₃)
FT-IR (cm⁻¹) ~1700 (C=O stretch), ~1550 (C=N/C=C stretch), ~850 (C-Cl stretch)
Mass Spec (EI) m/z (%): 189 (M⁺), 191 (M⁺+2), 193 (M⁺+4) in ~9:6:1 ratio; 174 ([M-CH₃]⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the high degree of symmetry simplifies the spectra considerably. The two protons on the pyridine ring are chemically equivalent, as are the two chlorine-bearing carbons, which is a key diagnostic feature.

  • Protocol for ¹H and ¹³C NMR:

    • Prepare a sample by dissolving 5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters: 16-32 scans, relaxation delay of 2 seconds.

    • Acquire a ¹³C NMR spectrum on the same instrument. Key parameters: 1024-2048 scans, relaxation delay of 5 seconds to ensure proper quantification of quaternary carbons.

    • Process the data using appropriate software, referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR is used to identify the functional groups present in the molecule. The most prominent feature is expected to be the strong absorbance from the ketone's carbonyl (C=O) group.

  • Protocol for FT-IR:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

    • Perform a background scan of the clean ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides the molecular weight and information about the fragmentation patterns of the molecule. A crucial diagnostic feature for this compound is the isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in a characteristic M⁺, M⁺+2, and M⁺+4 pattern.[9]

  • Protocol for Electron Ionization (EI) MS:

    • Dissolve a small amount of the sample in a volatile solvent like methanol or DCM.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC-MS system.

    • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

    • Analyze the resulting spectrum for the molecular ion cluster and major fragment ions, such as the loss of the acetyl methyl group (a common fragmentation pathway for acetophenones).

Comparative Analysis with Structural Isomers

The position of the acetyl group relative to the chlorine atoms significantly impacts the molecule's electronic properties, steric hindrance, and spectroscopic signature. A comparison with other commercially available dichloropyridyl ethanone isomers illustrates these differences.[10][11]

Table 3: Comparison of 1-(Dichloropyridin-yl)ethan-1-one Isomers

FeatureThis compound (Target)1-(3,5-Dichloropyridin-2-yl)ethanone 1-(4,6-Dichloropyridin-3-yl)ethan-1-one
Symmetry High (C₂ᵥ)LowLow
Predicted ¹H NMR One aromatic singlet, one methyl singlet.Three distinct aromatic signals, one methyl singlet.Two distinct aromatic signals, one methyl singlet.
Steric Hindrance Acetyl group is flanked by two chlorine atoms.Acetyl group is adjacent to one chlorine and the nitrogen atom.Acetyl group is adjacent to two ring carbons.
Reactivity Ketone is sterically hindered. Ring is highly electron-deficient.Nucleophilic attack at C2 is influenced by the adjacent nitrogen.Ring electronics are different, potentially altering substitution reactivity.
CAS Number 402561-66-4141454-65-1887573-44-6

This comparison highlights how the 4-yl isomer possesses unique symmetry, which simplifies its NMR spectra and presents a distinct steric environment around the ketone, influencing its potential reactivity in synthetic applications.

Potential Reactivity and Derivatization

The functional groups of this compound—a ketone and an electron-poor dichloropyridine ring—offer several avenues for further chemical modification.

  • Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[12] This alcohol can be a precursor for further reactions.

  • Reductive Amination: The ketone can be converted into an amine via reductive amination, reacting it with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This is a key reaction for introducing nitrogen-containing functional groups.[13]

  • Alpha-Functionalization: The methyl protons adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes).

  • Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is electron-deficient, SₙAr reactions to displace the chlorine atoms are challenging due to the lack of strong activation ortho or para to a leaving group. However, under forcing conditions (high temperature, strong nucleophiles), substitution may be possible.

Potential Reaction Pathways Diagram

Reactivity cluster_products Potential Derivatives Start This compound Alcohol 1-(3,5-Dichloropyridin-4-yl)ethanol Start->Alcohol Reduction (e.g., NaBH₄) Amine 1-(3,5-Dichloropyridin-4-yl)ethanamine Start->Amine Reductive Amination (e.g., NH₃, NaBH₃CN) AlphaSub α-Substituted Ketone Start->AlphaSub Enolate Formation + Electrophile (e.g., LDA, RX) SnAr Substituted Pyridine Derivative Start->SnAr SₙAr (e.g., Nu⁻, heat)

Caption: Potential derivatization pathways for the title compound.

Conclusion

This compound is a highly functionalized heterocyclic ketone with distinct properties dictated by its unique substitution pattern. This guide has provided a comprehensive overview of its identity, a reliable synthetic protocol, and a detailed framework for its analytical characterization. The predicted spectroscopic data, based on established principles and analogous compounds, serve as a benchmark for researchers working with this molecule. The comparative analysis and discussion of potential reactivity further underscore its utility as a versatile building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.

References

Unambiguous Structural Confirmation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of success. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. While 1D NMR (¹H and ¹³C) provides a foundational view of a molecule's carbon-hydrogen framework, complex substitution patterns and subtle electronic effects can often lead to ambiguous or overlapping signals. This guide provides an in-depth, experimentally grounded comparison of 2D NMR techniques—COSY, HSQC, and HMBC—to definitively confirm the structure of the substituted pyridine derivative, 1-(3,5-Dichloropyridin-4-yl)ethan-1-one.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how a systematic, multi-technique approach forms a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Challenge: Confirming Connectivity in a Substituted Heterocycle

The target molecule, this compound, presents a seemingly simple structure. However, confirming the precise regiochemistry—that the acetyl group is indeed at the C4 position, flanked by two chlorine atoms at C3 and C5—requires unambiguous evidence of connectivity. 1D NMR alone may not suffice to definitively rule out other potential isomers. 2D NMR spectroscopy provides this crucial next level of insight by revealing through-bond correlations between nuclei.[1][2][3][4]

Molecular Structure:

(Structure of this compound)

Our investigation will be guided by a central question: How can we use the interplay of different 2D NMR experiments to build an undeniable network of correlations that validates this specific isomeric structure?

The 2D NMR Toolkit: A Triad of Correlative Experiments

To achieve an irrefutable structural assignment, we will employ a suite of three distinct, yet complementary, 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds.[5][6][7][8] It is the primary tool for mapping out contiguous proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations).[9][10][11][12] It provides a direct link between the proton and carbon frameworks of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (¹H-¹³C long-range correlations).[13][14][15][16][17] It is indispensable for connecting disparate spin systems and for probing the environment of quaternary (non-protonated) carbons, such as carbonyls and substituted aromatic carbons.

The logical workflow for our analysis is designed to build a comprehensive connectivity map, starting from direct proton neighbors and expanding to the full carbon skeleton.

G cluster_0 Experimental Workflow A Acquire 1D ¹H & ¹³C Spectra (Initial Assessment) B Acquire 2D COSY (Map ¹H-¹H Spin Systems) A->B C Acquire 2D HSQC (Link ¹H to Directly Bonded ¹³C) B->C D Acquire 2D HMBC (Establish Long-Range ¹H-¹³C Connectivity) C->D E Integrate & Correlate Data (Confirm Structure) D->E

Caption: Workflow for 2D NMR Structural Elucidation.

Predicted NMR Data for this compound

Before analyzing the 2D spectra, it is essential to have an initial assignment of the 1D ¹H and ¹³C NMR spectra. The following table presents predicted chemical shifts, which will serve as our reference points. These predictions are based on established chemical shift principles for substituted pyridines and ketones.

Atom Label Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2/H-6Pyridine CH~ 8.7~ 150
H-8Methyl CH₃~ 2.6~ 30
C-2/C-6Pyridine CH-~ 150
C-3/C-5Pyridine C-Cl-~ 132
C-4Pyridine C-CO-~ 145
C-7Carbonyl C=O-~ 198
C-8Methyl CH₃-~ 30

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and concentration.

Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols outline the standard procedures for sample preparation and acquisition of the necessary 2D NMR spectra.

Part 1: Sample Preparation

Proper sample preparation is critical to obtaining high-quality NMR data.[5][7][9][18]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound. For a small molecule (MW ≈ 190 g/mol ), this amount is sufficient for both ¹H and ¹³C-based experiments.[7][13]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium in the solvent is used for the spectrometer's field-frequency lock.

  • Dissolution: Transfer the solvent to the vial containing the sample. Gently vortex or swirl the vial to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter, which can degrade spectral quality.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm) to be within the detection region of the NMR probe coil.

  • Labeling: Clearly label the NMR tube with the sample identity.

Part 2: NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Parameter COSY HSQC HMBC
Pulse Program cosygpqfhsqcetgpsi2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
¹H Spectral Width (F2) 10 ppm (~5000 Hz)10 ppm (~5000 Hz)10 ppm (~5000 Hz)
¹³C Spectral Width (F1) 10 ppm (~5000 Hz)220 ppm (~27669 Hz)220 ppm (~27669 Hz)
Relaxation Delay (d1) 1.5 s1.5 s1.8 s
Number of Scans (ns) 4816
Increments in F1 (ni) 256256400
¹J(CH) Coupling N/AOptimized for 145 HzN/A
ⁿJ(CH) Coupling N/AN/AOptimized for 8 Hz
Acquisition Time ~10 minutes~25 minutes~1 hour

Data Interpretation: Building the Structural Argument

The true power of this approach lies in the synergistic interpretation of the three datasets. We will analyze the expected correlations for this compound step-by-step.

COSY: Identifying Spin Systems

The COSY spectrum reveals correlations between protons that are coupled to each other. In our target molecule, we expect to see no cross-peaks .

  • Rationale: The two types of protons in the molecule—the pyridine protons (H-2/H-6) and the methyl protons (H-8)—are separated by more than three bonds and are not part of the same spin system. The pyridine protons are chemically and magnetically equivalent, and the methyl protons are also equivalent among themselves. Therefore, no ¹H-¹H coupling is expected. The absence of COSY correlations is a key, albeit negative, piece of evidence. It immediately tells us that the protons are isolated from each other.

G cluster_cosy COSY Correlations H8 H-8 H26 H-2/6 G cluster_hsqc HSQC (¹JCH) Correlations H ¹H H-2/6 H-8 C ¹³C C-2/6 C-8 H:s->C:n ¹J G cluster_hmbc Key HMBC (ⁿJCH) Correlations H8 H-8 (~2.6 ppm) C7 C-7 (C=O, ~198 ppm) H8->C7 ²J C4 C-4 (~145 ppm) H8->C4 ³J (Crucial Link) H26 H-2/6 (~8.7 ppm) H26->C4 ²J C35 C-3/5 (~132 ppm) H26->C35 ²J

References

A Comparative Guide to the Reactivity of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one and 1-(3,5-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, dichlorinated pyridyl ethanones serve as versatile building blocks. Their reactivity is intricately governed by the substitution pattern on the pyridine ring, which dictates the electronic and steric environment of the key functional groups. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 1-(3,5-Dichloropyridin-4-yl)ethan-1-one and 1-(3,5-Dichloropyridin-2-yl)ethanone. This objective comparison, grounded in established principles of organic chemistry, aims to empower researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Profile of the Isomers

The distinct placement of the acetyl group in these two isomers, at the C4 and C2 positions respectively, relative to the nitrogen atom and two chlorine substituents, results in a profound difference in their electronic and steric characteristics.

This compound places the acetyl group at the para-position relative to the pyridine nitrogen. The two chlorine atoms are situated at the meta-positions. This arrangement allows for significant electronic communication between the electron-withdrawing acetyl group, the pyridine nitrogen, and the chlorine atoms.

1-(3,5-Dichloropyridin-2-yl)ethanone features the acetyl group at the ortho-position to the pyridine nitrogen. This proximity introduces steric hindrance that can influence the approach of reagents to both the acetyl group and the nitrogen atom.

The pyridine nitrogen and the chlorine atoms are electron-withdrawing, which reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[1][2] The acetyl group is also electron-withdrawing through resonance and inductive effects.

Comparative Reactivity Analysis

The differing structural and electronic features of the two isomers lead to predictable differences in their reactivity at three key sites: the acetyl group's carbonyl carbon, the acetyl group's α-protons, and the pyridine ring itself.

Reactivity of the Carbonyl Group

The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. In both isomers, the electron-withdrawing nature of the dichlorinated pyridine ring enhances the electrophilicity of the carbonyl carbon compared to acetophenone.

However, in 1-(3,5-Dichloropyridin-2-yl)ethanone , the acetyl group is flanked by the pyridine nitrogen and a chlorine atom. This steric crowding can impede the approach of bulky nucleophiles, potentially slowing down reactions at the carbonyl carbon.[3] Conversely, This compound has a more sterically accessible carbonyl group, which is expected to react faster with a wider range of nucleophiles.

Acidity of the α-Protons and Enolate Formation

The acidity of the α-protons of the acetyl group is crucial for reactions involving enolate intermediates, such as aldol condensations. The electron-withdrawing pyridine ring increases the acidity of these protons in both isomers relative to acetophenone.[4]

For This compound , the acetyl group at the C4 position allows for effective delocalization of the negative charge of the enolate onto the pyridine nitrogen through resonance. This stabilization enhances the acidity of the α-protons.

In 1-(3,5-Dichloropyridin-2-yl)ethanone , while the inductive effect of the nearby nitrogen atom also increases α-proton acidity, the steric hindrance from the nitrogen and the C3-chloro group might influence the ease of enolate formation and its subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the dichloropyridine ring in both isomers makes them candidates for nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The positions most activated for SNAr on a pyridine ring are C2 and C4, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[5]

In This compound , the chlorine atoms are at the C3 and C5 positions. Nucleophilic attack at these positions is less favored as the resulting intermediate cannot delocalize the negative charge onto the nitrogen. Therefore, SNAr reactions on this isomer are expected to be significantly slower or require more forcing conditions compared to isomers with halogens at the 2 or 4 positions.

For 1-(3,5-Dichloropyridin-2-yl)ethanone , the chlorine atoms are at C3 and C5. Similar to its isomer, direct SNAr is not favored at these positions. However, the presence of the activating acetyl group at C2 could potentially influence the reactivity of the ring in other ways.

It is important to note that for halopyridines, the general reactivity order for SNAr is F > Cl > Br > I, due to the rate-determining step typically being the nucleophilic attack, which is accelerated by the more electronegative halogen.[6]

Predicted Reactivity Summary

The following table summarizes the predicted relative reactivity of the two isomers in key chemical transformations.

Reaction TypeThis compound1-(3,5-Dichloropyridin-2-yl)ethanoneRationale
Nucleophilic Addition to Carbonyl HigherLowerLess steric hindrance around the carbonyl group.
α-Proton Acidity HigherLowerBetter resonance stabilization of the enolate conjugate base.
Aldol Condensation HigherLowerHigher α-proton acidity and less steric hindrance for the enolate to react.
Reduction of Carbonyl (e.g., with NaBH₄) HigherLowerLess steric hindrance for the approach of the hydride reagent.
Wittig Reaction HigherLowerLess steric hindrance for the formation of the oxaphosphetane intermediate.
Nucleophilic Aromatic Substitution (SNAr) Very LowVery LowChlorine atoms are not at the activated C2 or C4 positions.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations. These are based on established procedures for similar acetylpyridines and should be adapted and optimized for the specific substrates.

Protocol for Aldol Condensation

This protocol describes a base-catalyzed crossed aldol condensation with an aromatic aldehyde.[7][8]

Aldol_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-(3,5-Dichloropyridin-X-yl)ethanone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol. B Add aqueous NaOH solution (e.g., 10%) dropwise at room temperature. A->B C Stir vigorously for 2-4 hours. Monitor by TLC. B->C D Pour reaction mixture into ice-water. C->D E Collect precipitate by vacuum filtration. D->E F Wash with cold water and ethanol. E->F G Recrystallize from a suitable solvent (e.g., ethanol). F->G

Caption: Workflow for a typical Aldol Condensation reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the respective 1-(3,5-Dichloropyridin-yl)ethanone and 1.0 equivalent of an aromatic aldehyde (e.g., benzaldehyde) in ethanol.

  • Reaction: While stirring the solution at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise.

  • Monitoring: Continue stirring for 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol for Sodium Borohydride Reduction

This protocol outlines the reduction of the ketone to a secondary alcohol.[9][10]

NaBH4_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-(3,5-Dichloropyridin-X-yl)ethanone (1.0 eq) in methanol. B Cool the solution to 0 °C in an ice bath. A->B C Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. B->C D Stir at 0 °C for 30 min, then at room temperature for 1 hour. Monitor by TLC. C->D E Quench with water and concentrate under reduced pressure. D->E F Extract with ethyl acetate. E->F G Wash with brine, dry over Na₂SO₄, and concentrate. F->G H Purify by column chromatography (silica gel). G->H

Caption: Workflow for Sodium Borohydride reduction.

Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of the 1-(3,5-Dichloropyridin-yl)ethanone in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 1.5 equivalents of sodium borohydride in small portions over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude alcohol can be purified by silica gel column chromatography.

Protocol for the Wittig Reaction

This protocol details the conversion of the ketone to an alkene using a phosphonium ylide.[11][12]

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification A Suspend phosphonium salt (1.1 eq) in dry THF under N₂. B Cool to -78 °C and add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. A->B C Stir for 1 hour at -78 °C to form the ylide. B->C D Add a solution of 1-(3,5-Dichloropyridin-X-yl)ethanone (1.0 eq) in dry THF. C->D E Stir at -78 °C for 1 hour, then warm to room temperature overnight. Monitor by TLC. D->E F Quench with saturated aqueous NH₄Cl. E->F G Extract with diethyl ether. F->G H Wash with brine, dry over MgSO₄, and concentrate. G->H I Purify by column chromatography (silica gel). H->I

Caption: Workflow for a typical Wittig reaction.

Methodology:

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend 1.1 equivalents of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C (dry ice/acetone bath).

  • Base Addition: Slowly add 1.05 equivalents of a strong base such as n-butyllithium (n-BuLi) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir the mixture at -78 °C for 1 hour.

  • Ketone Addition: Add a solution of 1.0 equivalent of the 1-(3,5-Dichloropyridin-yl)ethanone in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm slowly to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude alkene can be purified by silica gel column chromatography to separate it from the triphenylphosphine oxide byproduct.

Conclusion

The isomeric relationship between this compound and 1-(3,5-Dichloropyridin-2-yl)ethanone gives rise to significant and predictable differences in their chemical reactivity. The 4-substituted isomer is anticipated to be more reactive in transformations involving the acetyl group due to lower steric hindrance and potentially more acidic α-protons. Conversely, both isomers are expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. This comparative guide, by elucidating these nuances, provides a framework for chemists to strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes.

References

A Comparative Guide to the Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis of Synthetic Strategies

The synthesis of 1-(3,5-dichloropyridin-4-yl)ethan-1-one presents a unique challenge due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of two chlorine atoms. This electronic character significantly influences the feasibility and efficiency of various synthetic routes. Below, we compare four plausible strategies, evaluating their strengths and weaknesses.

Strategy 1: Direct Friedel-Crafts Acylation of 3,5-Dichloropyridine

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. In this approach, 3,5-dichloropyridine would be directly acylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices: The choice of a powerful Lewis acid is critical to activate the acylating agent and overcome the inherent low nucleophilicity of the dichloropyridine ring. The reaction would likely require forcing conditions, such as high temperatures.

Challenges and Considerations: The primary challenge of this method is the regioselectivity. Acylation of pyridine and its derivatives is often difficult and can lead to a mixture of isomers or reaction at the nitrogen atom. The electron-withdrawing nature of the chloro substituents further deactivates the ring towards electrophilic substitution.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions, which are well-suited for the construction of carbon-carbon bonds with high selectivity. A plausible route would involve the coupling of a 4-substituted-3,5-dichloropyridine with an acetyl equivalent. For instance, a Negishi coupling of 3,5-dichloro-4-iodopyridine with acetylzinc chloride or a Suzuki coupling with an appropriate boronic acid derivative could be employed.

Causality Behind Experimental Choices: This strategy offers superior control over regioselectivity compared to Friedel-Crafts acylation. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to achieve high yields and purity. This approach is also generally more tolerant of various functional groups.

Challenges and Considerations: This method requires the synthesis of a pre-functionalized pyridine starting material (e.g., 3,5-dichloro-4-iodopyridine), which adds steps to the overall sequence. The cost and availability of palladium catalysts and specialized ligands can also be a factor for large-scale synthesis.

Strategy 3: Grignard Reaction with a Nitrile Precursor

A well-established method for the synthesis of ketones involves the reaction of a Grignard reagent with a nitrile, followed by acidic workup. In this case, 3,5-dichloro-4-cyanopyridine would be treated with methylmagnesium bromide (CH₃MgBr) to form an intermediate imine, which is then hydrolyzed to the desired ketone.

Causality Behind Experimental Choices: This is a robust and high-yielding method for ketone formation. The starting nitrile, 3,5-dichloro-4-cyanopyridine, can be prepared from the corresponding 4-halopyridine via nucleophilic substitution with a cyanide salt.

Challenges and Considerations: Grignard reagents are highly reactive and sensitive to moisture and acidic protons, requiring anhydrous reaction conditions. The synthesis of the starting nitrile adds a step to the overall process.

Strategy 4: Oxidation of a Secondary Alcohol

An alternative indirect route involves the synthesis of the corresponding secondary alcohol, 1-(3,5-dichloropyridin-4-yl)ethan-1-ol, followed by oxidation to the ketone. The alcohol precursor can be synthesized by reacting 3,5-dichloropyridine-4-carbaldehyde with a methyl Grignard reagent. The subsequent oxidation can be achieved using a variety of reagents, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Causality Behind Experimental Choices: This strategy provides a reliable way to access the target ketone, especially if the corresponding aldehyde is readily available. A wide range of selective oxidation methods are available to minimize side reactions.

Challenges and Considerations: This is a two-step process from the aldehyde, increasing the overall number of synthetic operations. The availability and synthesis of the starting 3,5-dichloropyridine-4-carbaldehyde is a key consideration.

Tabular Summary of Synthetic Strategies

StrategyKey ReagentsNumber of Steps (from 3,5-dichloropyridine)Potential YieldKey AdvantagesKey Disadvantages
Direct Friedel-Crafts Acylation Acetyl chloride, AlCl₃1Low to ModeratePotentially the most direct route.Poor regioselectivity, harsh conditions, potential for low yields.
Palladium-Catalyzed Cross-Coupling 3,5-dichloro-4-iodopyridine, Acetylzinc chloride, Pd catalyst2Moderate to HighHigh regioselectivity, mild reaction conditions.Requires pre-functionalized starting material, catalyst cost.
Grignard Reaction with Nitrile 3,5-dichloro-4-cyanopyridine, CH₃MgBr2HighHigh yielding, reliable ketone formation.Requires synthesis of the nitrile, sensitive to moisture.
Oxidation of Secondary Alcohol 3,5-dichloropyridine-4-carbaldehyde, CH₃MgBr, Oxidizing agent3Moderate to HighUtilizes well-established reactions.Longer synthetic route, availability of the starting aldehyde.

Detailed Experimental Protocol: A Proposed Route via Grignard Reaction

Based on the comparative analysis, the Grignard reaction with a nitrile precursor offers a promising balance of reliability and potential for high yield. The following is a detailed, hypothetical protocol for this approach.

Step 1: Synthesis of 3,5-Dichloro-4-cyanopyridine

  • To a solution of 3,5-dichloro-4-iodopyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 equiv).

  • Heat the reaction mixture to 150 °C and stir for 4 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dichloro-4-cyanopyridine.

Step 2: Synthesis of this compound

  • Dissolve 3,5-dichloro-4-cyanopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Strategy 1: Friedel-Crafts Acylation cluster_1 Strategy 2: Cross-Coupling cluster_2 Strategy 3: Grignard with Nitrile cluster_3 Strategy 4: Alcohol Oxidation A1 3,5-Dichloropyridine A2 This compound A1->A2 Acetyl Chloride, AlCl3 B1 3,5-Dichloropyridine B2 3,5-Dichloro-4-iodopyridine B1->B2 Iodination B3 This compound B2->B3 Acetylzinc Chloride, Pd Catalyst C1 3,5-Dichloropyridine C2 3,5-Dichloro-4-iodopyridine C1->C2 Iodination C3 3,5-Dichloro-4-cyanopyridine C2->C3 CuCN C4 This compound C3->C4 1. CH3MgBr 2. H3O+ D1 3,5-Dichloropyridine D2 3,5-Dichloropyridine-4-carbaldehyde D1->D2 Formylation D3 1-(3,5-Dichloropyridin-4-yl)ethan-1-ol D2->D3 CH3MgBr D4 This compound D3->D4 Oxidation (e.g., PCC)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound and its analogs can be approached through several distinct strategies, each with its own set of advantages and challenges. While direct acylation is conceptually simple, modern methods like palladium-catalyzed cross-coupling and Grignard reactions with nitrile precursors offer greater control and potentially higher yields, albeit with an increased number of synthetic steps. The choice of the optimal route will ultimately depend on the specific requirements of the research program, including scale, cost, and the availability of starting materials. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of these valuable chemical intermediates.

Comparative analysis of synthesis methods for dichloropyridine ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Methods for Dichloropyridine Ketones

Authored by a Senior Application Scientist

Dichloropyridine ketones are pivotal structural motifs in modern chemistry, serving as crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] Their synthesis, however, is often complicated by the inherent electronic properties of the dichloropyridine ring. The two electron-withdrawing chlorine atoms deactivate the pyridine ring, making classical electrophilic substitution reactions challenging while opening avenues for nucleophilic and organometallic approaches.[3]

This guide provides a comparative analysis of the primary synthetic strategies for obtaining dichloropyridine ketones. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to assist researchers in making informed decisions for their synthetic campaigns.

Friedel-Crafts Acylation: The Classical but Challenging Route

The Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones via electrophilic aromatic substitution.[4][5] The reaction involves the generation of a highly electrophilic acylium ion, typically from an acyl chloride or anhydride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃), which then attacks the aromatic ring.[3][6]

Mechanistic Insight & Causality

The primary challenge in applying this method to dichloropyridines is the substrate's low reactivity. The pyridine nitrogen and the two chlorine atoms strongly withdraw electron density from the aromatic ring, making it nucleophilically poor and thus resistant to attack by the electrophilic acylium ion.[3] Consequently, forcing conditions—such as high temperatures and a stoichiometric excess of a powerful Lewis acid—are often required, which can limit functional group tolerance and lead to lower yields.

Diagram of Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Representative Experimental Protocol

Synthesis of (2,5-dichloropyridin-3-yl)(phenyl)methanone

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).

  • Solvent: Add dry dichloromethane (DCM) as the solvent.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.2 equivalents) to the mixture. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add 2,5-dichloropyridine (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly pouring it over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Organometallic Routes: A Nucleophilic Approach

The electron-deficient nature of the dichloropyridine ring makes it an excellent electrophile for reactions with nucleophiles, such as Grignard or organolithium reagents.[7] This polarity can be harnessed to synthesize ketones, typically by reacting a dichloropyridyl organometallic reagent with an acylating agent or, more commonly, by reacting an organometallic reagent with a dichloropyridine derivative containing a suitable electrophilic handle (e.g., a nitrile or an ester).

Mechanistic Insight & Causality

The reaction of a Grignard reagent with a nitrile (a Blaise reaction precursor) or an ester provides a robust pathway to ketones.[8] The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile or ester.[7][9] For esters, the initial tetrahedral intermediate collapses to form a ketone, which can then be attacked by a second equivalent of the Grignard reagent.[10] To prevent this double addition, Weinreb amides or slow addition at low temperatures are often employed. For nitriles, the reaction forms a metalloimine intermediate, which upon acidic workup, hydrolyzes to the desired ketone. This method avoids the over-addition problem.

Diagram of Grignard Reaction with a Nitrile

Caption: Synthesis of ketones via Grignard addition to a nitrile.

Representative Experimental Protocol

Synthesis of 1-(2,6-dichloropyridin-4-yl)ethan-1-one via Nitrile Addition

  • Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • Grignard Reagent: In the flask, place magnesium turnings (1.5 equivalents) and a crystal of iodine. Add a small amount of a solution of methyl bromide (1.5 equivalents) in dry diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of methylmagnesium bromide.

  • Substrate Addition: Prepare a solution of 2,6-dichloropyridine-4-carbonitrile (1.0 equivalent) in dry THF. Cool the Grignard reagent to 0 °C and add the nitrile solution dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting nitrile.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1 M aqueous HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ketone by flash chromatography.

Palladium-Catalyzed Cross-Coupling: The Modern & Versatile Strategy

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds.[11][12] These methods offer mild reaction conditions and excellent functional group tolerance, making them highly attractive for complex molecule synthesis. For dichloropyridine ketones, this typically involves coupling a dichloropyridine derivative with an organometallic reagent in the presence of an acylating source or using an acyl-organometallic reagent.

Mechanistic Insight & Causality

The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dichloropyridine, forming a Pd(II) complex.

  • Transmetalation: An organometallic reagent (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

A key advantage is the ability to control regioselectivity. By choosing appropriate ligands and reaction conditions, one can selectively functionalize a specific chlorine atom on the pyridine ring.[13] For instance, sterically hindered ligands can direct coupling to the less hindered C4 position of 2,4-dichloropyridine.[13][14]

Diagram of a General Cross-Coupling Workflow

G Start Flask Preparation (Inert Atmosphere) Reagents Add Dichloropyridine, Organoboron Reagent, Base Start->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purify Column Chromatography Workup->Purify

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Representative Experimental Protocol (Suzuki-Miyaura Coupling)

Synthesis of 1-(5-chloro-2-phenylpyridin-3-yl)ethan-1-one

  • Setup: In a Schlenk flask, combine 3-acetyl-5-chloropyridin-2-ylboronic acid pinacol ester (1.0 equivalent), phenyl bromide (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired ketone.[15]

Comparative Performance Analysis

To provide a clear, objective comparison, the key performance indicators for each synthetic method are summarized below.

FeatureFriedel-Crafts AcylationOrganometallic Routes (Grignard)Palladium-Catalyzed Cross-Coupling
Principle Electrophilic Aromatic SubstitutionNucleophilic AdditionCatalytic Cross-Coupling
Substrate Reactivity Poor (requires activated systems)Good (suited for electron-poor pyridines)Excellent (highly versatile)
Typical Yields Low to ModerateModerate to HighGood to Excellent
Regioselectivity Often poor; dictated by electronicsExcellent; defined by starting materialExcellent; tunable with ligands/conditions
Functional Group Tolerance Poor (sensitive to strong Lewis acids)Moderate (incompatible with protic groups)Excellent (wide tolerance)
Reaction Conditions Harsh (high temp, strong acid)Mild to Moderate (low temp often needed)Generally Mild
Scalability Challenging due to stoichiometryFeasible, but requires strict anhydrous conditionsHighly scalable; catalyst loading is key
Key Advantage Uses inexpensive, simple reagentsDirect C-C bond formationHigh selectivity and substrate scope
Key Disadvantage Limited scope for deactivated ringsStoichiometric organometallic reagentsCatalyst cost and sensitivity

Conclusion and Outlook

The synthesis of dichloropyridine ketones can be approached through several distinct strategies, each with its own set of advantages and limitations.

  • Friedel-Crafts acylation , while historically significant, is generally ill-suited for the deactivated dichloropyridine core and should be considered a last resort or for specific, favorable substitution patterns.

  • Organometallic routes , particularly those involving Grignard reagents, offer a reliable and direct method, leveraging the inherent electrophilicity of the pyridine ring. This approach is powerful, provided that sensitive functional groups are absent or protected.

  • Palladium-catalyzed cross-coupling has emerged as the state-of-the-art methodology. Its mild conditions, exceptional functional group tolerance, and, most importantly, the ability to precisely control regioselectivity through ligand and catalyst choice make it the premier strategy for accessing complex and diverse dichloropyridine ketone structures for drug discovery and development.[13][14]

The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. However, for modern, efficiency-driven research, cross-coupling methodologies provide the most versatile and powerful platform.

References

The Strategic Evolution of a Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its prevalence in FDA-approved drugs underscores its versatility and capacity for molecular recognition.[1] Within this broad class, the 1-(3,5-dichloropyridin-4-yl)ethan-1-one motif presents a particularly compelling starting point for drug discovery. The presence of chlorine atoms at the 3 and 5 positions of the pyridine ring significantly influences the molecule's electronic properties and can enhance binding affinity to target proteins, a feature that has been exploited in the development of various bioactive compounds.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the this compound core. We will dissect the rationale behind specific structural modifications and their impact on biological activity, with a primary focus on their development as P2X7 receptor antagonists, a key player in inflammatory processes.[1][2][3] While direct SAR studies on the ethanone moiety are limited in publicly available literature, a comprehensive investigation into closely related 3,5-dichloropyridine hydrazide analogues offers invaluable insights that can guide the strategic design of novel ethanone-based derivatives.[2]

The 3,5-Dichloropyridine Core: A Privileged Scaffold for P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation, making it an attractive target for the development of novel anti-inflammatory therapeutics.[1][2][3] A notable study by Lee et al. (2012) provides a foundational SAR exploration of 3,5-dichloropyridine derivatives as potent P2X7 receptor antagonists.[2] Although their work centered on a hydrazide derivative, the principles governing the interaction of the dichloropyridine head group with the receptor are highly translatable to the this compound scaffold.

The Indispensable Nature of the Dichloropyridine Moiety

The initial screening of a chemical library identified a dichloropyridine-based analogue as a novel P2X7 receptor antagonist.[2] Subsequent SAR studies underscored the criticality of the 3,5-disubstituted chlorides on the pyridine skeleton for antagonistic activity.[2] This highlights the importance of the specific electronic and steric properties conferred by this substitution pattern for effective receptor engagement.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The optimization of the initial lead compound in the study by Lee et al. involved systematic modifications at three key positions: the hydrazide linker, the dichloropyridine skeleton, and a hydrophobic acyl group.[2] These modifications provide a blueprint for understanding how structural changes can modulate biological activity.

Impact of Substitutions on the Pyridine Ring

Maintaining the 3,5-dichloro substitution on the pyridine ring was found to be crucial for potent P2X7 antagonism.[2] This suggests that these chlorine atoms are likely involved in key interactions within the receptor's binding pocket, possibly through halogen bonding or by influencing the overall conformation of the molecule to favor a bioactive pose.

The Role of the Linker

In the model study, a hydrazide linker was found to be a critical component for activity.[2] For derivatives of this compound, the analogous point of modification would be the ethanone moiety itself. Modifications such as alpha-substitution or conversion to other functional groups could be explored to probe the importance of this region for target engagement.

The Influence of the Hydrophobic Acyl Group

A significant finding was that the presence of hydrophobic polycycloalkyl groups at the acyl position optimized antagonistic activity.[2] This strongly suggests the presence of a corresponding hydrophobic pocket in the P2X7 receptor. This is a key insight for the design of this compound derivatives, where modifications to the group attached to the carbonyl will be paramount.

The following table summarizes the activity of key derivatives from the study by Lee et al., illustrating the impact of hydrophobic substitutions.

Compound IDR Group (Hydrophobic Acyl Moiety)IC50 (nM) for P2X7 Receptor Antagonism
9 Phenyl>1000
51 Adamantyl-1-carbonyl4.9
52 Bicyclo[2.2.1]hept-2-yl-carbonyl13
49 Cyclohexylcarbonyl45
48 Cyclopentylcarbonyl140
47 Cyclobutylcarbonyl320
46 Cyclopropylcarbonyl890

Data extracted from Lee et al., J. Med. Chem. 2012, 55, 9, 4435–4446.[2]

As the data clearly indicates, increasing the bulk and hydrophobicity of the R group, particularly with polycyclic systems like adamantane and norbornane, leads to a dramatic increase in potency. This provides a clear vector for the optimization of novel this compound derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of novel derivatives are central to any SAR study. Below are representative protocols based on established methodologies.

General Synthetic Pathway for this compound Derivatives

A plausible synthetic route to novel derivatives would involve the modification of the ethanone side chain. For instance, α-bromination of the starting material followed by nucleophilic substitution could introduce a variety of functional groups.

G start This compound step1 α-Bromination (e.g., NBS, AIBN) start->step1 intermediate 2-Bromo-1-(3,5-dichloropyridin-4-yl)ethan-1-one step1->intermediate step2 Nucleophilic Substitution (e.g., R-NH2, R-SH) intermediate->step2 product Substituted Derivatives step2->product

Caption: A potential synthetic workflow for generating diverse this compound derivatives.

P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)

The functional activity of P2X7 receptor antagonists can be assessed by measuring the inhibition of ATP-induced ethidium bromide (EtBr) uptake in cells expressing the receptor, such as HEK293 cells stably transfected with human P2X7.[2]

  • Cell Preparation: Plate hP2X7-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Compound Incubation: Wash the cells and incubate with various concentrations of the test compounds for 30 minutes.

  • Stimulation and Staining: Add a solution containing the P2X7 agonist BzATP (benzoylbenzoyl-ATP) and ethidium bromide.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) over time.

  • Data Analysis: Calculate the percentage of inhibition of BzATP-induced EtBr uptake for each compound concentration and determine the IC50 value.

Broader Therapeutic Potential: Beyond Anti-Inflammatory Applications

While the primary focus of the available detailed SAR has been on P2X7 antagonism for anti-inflammatory purposes, the this compound scaffold holds promise in other therapeutic areas, notably oncology. Pyridine derivatives have been extensively studied for their anticancer properties.[1][4] The structural features of the dichloropyridine core could be leveraged to design inhibitors of various kinases, which are often dysregulated in cancer.

G scaffold This compound Scaffold sar Structure-Activity Relationship Studies scaffold->sar targets Potential Biological Targets sar->targets p2x7 P2X7 Receptor (Anti-inflammatory) targets->p2x7 kinases Kinases (Anticancer) targets->kinases other Other Targets targets->other

Caption: The central role of SAR studies in identifying diverse biological targets for a common chemical scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The detailed structure-activity relationship studies on the closely related 3,5-dichloropyridine hydrazides provide a robust framework for guiding the design of new derivatives with potent biological activities. The critical role of the 3,5-dichloro substitution pattern and the significant impact of hydrophobic moieties in enhancing potency are key takeaways for future optimization efforts.

Further research should focus on synthesizing and evaluating a diverse library of this compound derivatives with systematic modifications at the ethanone moiety. Screening these compounds against a panel of biological targets, including various kinases and other receptors implicated in disease, will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

References

A Comparative Guide to the Purity Assessment of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the meticulous assessment of an active pharmaceutical ingredient's (API) purity is paramount.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale underpinning the methodological choices, thereby ensuring a robust and validated approach to purity analysis.

The Analyte: this compound at a Glance
  • Chemical Structure:

    Chemical structure of this compound

  • CAS Number: 402561-66-4[4][5]

  • Molecular Formula: C₇H₅Cl₂NO[5]

  • Molecular Weight: 190.03 g/mol [4]

  • Physical Form: Solid[4]

Understanding the physicochemical properties of this dichlorinated pyridine derivative is the cornerstone of developing effective analytical methods. Its aromatic and heterocyclic nature, coupled with the presence of a ketone functional group and halogen atoms, dictates its behavior in different chromatographic systems.

Choosing the Right Tool: A Comparative Overview of HPLC and GC-MS

Both HPLC and GC-MS are staples in pharmaceutical analysis, yet they operate on different principles and offer distinct advantages and limitations for the analysis of a given compound.[6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[6][10][11][12] It is exceptionally versatile for a wide range of compounds, particularly those that are non-volatile or thermally labile.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7][8][9][13][14] It is best suited for volatile and thermally stable compounds.[9] The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of impurities.[8]

The selection of the most appropriate technique hinges on the analyte's properties and the specific goals of the analysis, such as routine quality control versus impurity identification.

Experimental Design & Protocols

The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4]

High-Performance Liquid Chromatography (HPLC) Method

The non-volatile nature of this compound makes HPLC a prime candidate for its purity assessment. A reversed-phase method is proposed, as it is well-suited for moderately polar compounds.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh & Dissolve Sample in Diluent Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions (e.g., 0.1-100 µg/mL) StandardPrep->Injection SpikePrep Prepare Spiked Samples for Accuracy SpikePrep->Injection Separation Isocratic/Gradient Elution through C18 Column Injection->Separation Detection UV Detection at 270 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Purity & Impurities against Reference Standard Integration->Quantification Validation Assess Method Performance (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Workflow for HPLC purity assessment.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: C18 columns provide excellent retention and separation for a wide range of moderately polar to non-polar compounds.

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This combination offers good solvating power for the analyte and allows for tuning of the retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 270 nm. Rationale: The pyridine ring and ketone group are expected to have strong UV absorbance in this region, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase (Acetonitrile:Water).

    • Standard Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL in diluent. Further dilute to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

While HPLC is a strong choice, GC-MS can be a powerful alternative, especially for identifying and quantifying volatile or semi-volatile impurities that might not be amenable to HPLC analysis. Given that the analyte is a solid, its thermal stability must be considered.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Injection Inject into GC Inlet SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions StandardPrep->Injection Separation Temperature-Programmed Separation in Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC LibrarySearch Mass Spectral Library Search for Impurity Identification TIC->LibrarySearch Quantification Quantify Purity & Impurities TIC->Quantification

Caption: Workflow for GC-MS purity assessment.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C. Rationale: This temperature should be sufficient to volatilize the analyte without causing thermal degradation.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio). Rationale: A split injection prevents column overloading and ensures sharp peaks.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: EI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample and Standard Solutions: Prepare solutions at a concentration of approximately 1 mg/mL.

Comparative Performance Data (Hypothetical)

To provide a clear comparison, the following tables summarize the expected performance of each method based on typical validation parameters.

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-MSICH Guideline (Typical)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mLMethod Dependent
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mLMethod Dependent
Specificity High (retention time)Very High (mass spectrum)Must be demonstrated

Table 2: Analysis of a Hypothetical Batch

ParameterHPLC-UV ResultGC-MS Result
Purity of Main Peak 99.6%99.5%
Known Impurity A 0.15%0.18%
Known Impurity B 0.08%0.07%
Unknown Impurity C 0.12% (at RT 5.2 min)0.15% (Identified as a starting material residue by MS)
Total Impurities 0.35%0.40%

In-Depth Comparison and Expert Insights

HPLC: The Workhorse for Quantitative Purity

The strength of the HPLC-UV method lies in its precision and accuracy for quantifying the main component and known impurities.[12] The isocratic mobile phase and controlled temperature ensure highly reproducible results, making it ideal for routine quality control and batch release testing where the primary goal is to confirm that the API meets a predefined purity specification.

However, a key limitation of UV detection is its non-specific nature. An unknown peak's identity can only be inferred from its retention time relative to known standards. Co-eluting impurities can also lead to inaccurate quantification. For a comprehensive stability-indicating method, forced degradation studies should be performed to ensure that all potential degradation products are separated from the main peak.[10][11]

GC-MS: The Detective for Impurity Identification

GC-MS excels in the identification of unknown impurities.[7][8] The mass spectrum of each peak provides a molecular fingerprint that can be searched against extensive libraries, often leading to a confident identification of starting materials, by-products, or degradation products. This is invaluable during process development and for investigating out-of-specification results.

The primary challenge for GC-MS analysis of this compound is the potential for thermal degradation in the hot GC inlet. While the proposed inlet temperature of 250 °C is a reasonable starting point, it must be experimentally verified that the analyte does not decompose. If thermal lability is an issue, derivatization to a more stable and volatile compound may be necessary, although this adds complexity to the sample preparation.

Conclusion and Recommendations

For the purity assessment of this compound, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.

  • For routine quality control and quantitative analysis of purity , the developed HPLC-UV method is the recommended primary choice due to its high precision, robustness, and suitability for non-volatile compounds.

  • For impurity profiling, identification of unknown peaks, and as a complementary method to confirm purity , GC-MS is an invaluable tool . Its high specificity provides a level of confidence in impurity identification that HPLC-UV alone cannot achieve.

In a comprehensive quality control strategy, the HPLC method would be used for routine batch release, while the GC-MS method would be employed during method development, for the characterization of reference standards, and to investigate any unexpected peaks observed during HPLC analysis. This dual-pronged approach ensures a thorough understanding and control of the API's purity, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to the Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: An Evaluation of Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the acetyl group and the chlorine atoms on the pyridine ring offers multiple avenues for further chemical modification. This guide provides a comprehensive comparison of synthetic routes to this valuable intermediate, with a focus on the selection of alternative starting materials. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency to assist researchers and process chemists in making informed decisions for their specific applications.

Introduction: The Significance of this compound

The substituted pyridine core is a prevalent motif in a vast array of biologically active molecules. The title compound, this compound (CAS No: 402561-66-4), serves as a crucial intermediate in the development of novel therapeutic agents and crop protection agents.[1] The acetyl group provides a handle for further derivatization, such as the formation of amines, alcohols, or more complex heterocyclic systems. The dichloro substitution pattern on the pyridine ring enhances the molecule's utility in cross-coupling reactions and other transformations. This guide will explore various synthetic pathways to this target molecule, evaluating the pros and cons of each approach.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of starting material is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. Here, we compare three plausible routes starting from readily available or synthetically accessible precursors.

Route 1: Grignard Reaction with a Nitrile Precursor

A common and effective method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile. This approach offers a direct and often high-yielding route to the desired product.

Starting Material: 3,5-Dichloropyridine-4-carbonitrile

Mechanistic Rationale

The Grignard reaction with a nitrile proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms an intermediate imine salt, which is then hydrolyzed upon acidic workup to yield the ketone. The use of a methyl Grignard reagent, such as methylmagnesium bromide, introduces the required acetyl group.

Experimental Protocol

Step 1: Preparation of Methylmagnesium Bromide In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. A solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.[2]

Step 2: Reaction with 3,5-Dichloropyridine-4-carbonitrile A solution of 3,5-dichloropyridine-4-carbonitrile (1.0 equivalent) in anhydrous toluene is added dropwise to the freshly prepared methylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Step 3: Hydrolysis and Product Isolation The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Friedel-Crafts Acylation of 3,5-Dichloropyridine

Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring.[3] However, the application of this reaction to electron-deficient pyridine rings presents significant challenges.

Starting Material: 3,5-Dichloropyridine

Mechanistic Rationale

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). This acylium ion then undergoes electrophilic aromatic substitution on the pyridine ring. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic attack, making this reaction inherently difficult.

Experimental Protocol

To a stirred suspension of anhydrous aluminum chloride (2.0 equivalents) in anhydrous dichloroethane, acetyl chloride (1.5 equivalents) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, and then 3,5-dichloropyridine (1.0 equivalent) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Note: This route is expected to have a low yield due to the deactivated nature of the starting material. The harsh reaction conditions may also lead to side products.

Route 3: Cross-Coupling Reaction of a 4-Halopyridine Derivative

Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. This approach offers a milder and often more selective alternative to traditional methods.

Starting Material: 3,5-Dichloro-4-iodopyridine

Mechanistic Rationale

This strategy involves the coupling of a 3,5-dichloro-4-pyridyl organometallic species with an acetylating agent. A common approach is the Stille coupling, which utilizes an organotin reagent. Alternatively, a Negishi coupling with an organozinc reagent can be employed. The synthesis would first involve the preparation of the organometallic reagent from 3,5-dichloro-4-iodopyridine, followed by the palladium-catalyzed coupling with a suitable acetyl source.

Experimental Protocol (Illustrative Example using Stille Coupling)

Step 1: Synthesis of the Organostannane Reagent The synthesis of the required organotin reagent, (3,5-dichloropyridin-4-yl)tributylstannane, can be achieved by reacting 3,5-dichloro-4-lithiopyridine (generated in situ from 3,5-dichloropyridine and a strong base like LDA) with tributyltin chloride.

Step 2: Stille Cross-Coupling To a solution of the (3,5-dichloropyridin-4-yl)tributylstannane (1.0 equivalent) and acetyl chloride (1.2 equivalents) in anhydrous toluene is added a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%). The reaction mixture is heated under a nitrogen atmosphere until the starting material is consumed (monitored by TLC). The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the desired product.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Grignard Reaction Route 2: Friedel-Crafts Acylation Route 3: Cross-Coupling Reaction
Starting Material 3,5-Dichloropyridine-4-carbonitrile3,5-Dichloropyridine3,5-Dichloro-4-iodopyridine
Key Reagents Methylmagnesium bromideAcetyl chloride, AlCl₃Organotin/zinc reagent, Palladium catalyst
Plausible Yield Moderate to HighLowModerate to High
Scalability GoodPoorModerate
Safety Concerns Handling of Grignard reagentsCorrosive and moisture-sensitive reagentsToxicity of organotin compounds
Cost-Effectiveness Dependent on nitrile availabilityPotentially low-cost starting materialHigh cost of palladium catalysts
Environmental Impact Ethereal solvents, quenching wasteChlorinated solvents, acidic wasteHeavy metal waste

Experimental Workflows and Diagrams

Synthetic Pathway Overview

Synthesis_Pathways cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Friedel-Crafts Acylation cluster_2 Route 3: Cross-Coupling A 3,5-Dichloropyridine-4-carbonitrile B This compound A->B 1. CH3MgBr 2. H3O+ C 3,5-Dichloropyridine D This compound C->D CH3COCl, AlCl3 E 3,5-Dichloro-4-iodopyridine F Organometallic Intermediate E->F e.g., BuLi, Bu3SnCl G This compound F->G CH3COCl, Pd catalyst

Caption: Overview of synthetic routes to this compound.

Grignard Reaction Mechanism

Grignard_Mechanism 3,5-Dichloropyridine-4-carbonitrile 3,5-Dichloropyridine-4-carbonitrile Imine Intermediate Imine Intermediate 3,5-Dichloropyridine-4-carbonitrile->Imine Intermediate + CH3MgBr This compound This compound Imine Intermediate->this compound H3O+

Caption: Mechanism of the Grignard reaction with a nitrile.

Conclusion and Recommendations

This guide has presented a comparative analysis of three distinct synthetic routes to this compound.

  • Route 1 (Grignard Reaction) appears to be the most promising approach in terms of potential yield and scalability, provided that the starting nitrile is readily available.

  • Route 2 (Friedel-Crafts Acylation) is the most direct on paper but is likely to be impractical due to the highly deactivated nature of the 3,5-dichloropyridine ring, leading to low yields and harsh reaction conditions.

  • Route 3 (Cross-Coupling Reaction) offers a modern and potentially high-yielding alternative, though it may be less cost-effective due to the use of palladium catalysts and the need to prepare the organometallic intermediate.

For researchers in a drug discovery setting, the Grignard route likely offers the best balance of efficiency and practicality. For process development and large-scale synthesis, a thorough cost analysis of the starting materials and reagents for both the Grignard and cross-coupling routes would be necessary to determine the most economically viable option. Further optimization of reaction conditions for each route is recommended to maximize yields and minimize by-product formation.

References

A Comparative Analysis of the Biological Activity of Dichloropyridinyl Ethanone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and crop protection, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the predicted biological activities of positional isomers of dichloropyridinyl ethanone, a foundational scaffold in various biologically active compounds. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this analysis synthesizes established Structure-Activity Relationship (SAR) principles from the broader class of chloropyridinyl insecticides to provide a scientifically grounded predictive comparison.

Introduction: The Significance of Isomerism in Bioactivity

Isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit remarkably different biological activities. In the realm of insecticides, particularly those acting on the insect nervous system, the precise positioning of substituents on an aromatic ring can dramatically alter the molecule's ability to bind to its target receptor, its metabolic stability, and its overall efficacy. This guide focuses on the dichloropyridinyl ethanone scaffold, exploring how the placement of two chlorine atoms on the pyridine ring likely influences its insecticidal properties. The primary mechanism of action for many chloropyridinyl insecticides is the modulation of nicotinic acetylcholine receptors (nAChRs), crucial components of the insect central nervous system.[1]

Predicted Biological Activity Based on Structure-Activity Relationships

The insecticidal potency of chloropyridinyl compounds is heavily influenced by the electronic and steric properties of the pyridine ring. The chlorine atoms, being electronegative, withdraw electron density from the ring, which can affect the molecule's interaction with the nAChR binding site. Based on extensive research on neonicotinoids and other related insecticides, we can extrapolate the likely impact of chlorine positioning on the biological activity of dichloropyridinyl ethanone isomers.[2]

A key principle in the SAR of many nicotinoid insecticides is the importance of an electron-deficient pyridine ring for effective binding to the insect nAChR.[3] A chlorine atom at the 6-position (adjacent to the ring nitrogen) of a 3-pyridyl group is a common feature in many highly active commercial neonicotinoids.[2] This substitution pattern is thought to enhance the binding affinity to the receptor.

Based on these principles, we can predict a hierarchy of insecticidal activity among the common isomers of dichloropyridinyl ethanone:

IsomerPredicted Relative ActivityRationale
2,6-Dichloropyridin-3-yl ethanone High The presence of a chlorine atom at the 6-position is strongly correlated with high insecticidal activity in related compounds by enhancing binding to the nAChR. The second chlorine at the 2-position further increases the electron-withdrawing nature of the ring, potentially further enhancing activity.
2,5-Dichloropyridin-3-yl ethanone Moderate to High This isomer also possesses a chlorine atom at the 2-position, contributing to the electron deficiency of the pyridine ring. The 5-chloro substituent will also contribute to this effect, though its positioning may be less optimal for receptor binding compared to a 6-chloro substituent.
3,5-Dichloropyridin-2-yl ethanone Moderate The two chlorine atoms in the meta positions relative to each other will create a significant electron-deficient ring. However, the ethanone group is at the 2-position, which may alter the binding orientation within the nAChR compared to the 3-substituted pyridinyl compounds that are more common in active neonicotinoids.
2,3-Dichloropyridin-5-yl ethanone Low to Moderate While containing two chlorine atoms, the substitution pattern may not be optimal for strong interaction with the key amino acid residues in the nAChR binding pocket.

It is crucial to reiterate that this ranking is predictive and requires experimental validation.

Mechanistic Insights: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The primary target of many chloropyridinyl insecticides is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[1] In insects, these receptors are predominantly located in the central nervous system. When an agonist binds to the nAChR, it opens a channel that allows cations to flow into the neuron, leading to depolarization and the propagation of a nerve impulse.

Dichloropyridinyl ethanone isomers are expected to act as agonists or partial agonists of insect nAChRs. The differential activity between isomers can be attributed to how their distinct electronic and steric profiles affect their interaction with the nAChR's binding site, often referred to as the acetylcholine binding pocket.

dot

Figure 1. A conceptual diagram illustrating the key molecular interactions between a dichloropyridinyl ethanone isomer and the nicotinic acetylcholine receptor (nAChR) binding pocket.

The electron-deficient pyridine ring of the insecticide is thought to engage in cation-π and π-π stacking interactions with aromatic amino acid residues within the binding pocket. The precise positioning of the chlorine atoms influences the electron density distribution of the ring, thereby modulating the strength of these interactions. Furthermore, the chlorine atoms themselves can participate in halogen bonding and van der Waals interactions, while the ethanone group may form hydrogen bonds with receptor residues. The subtle differences in the spatial arrangement of these functional groups among the isomers lead to variations in binding affinity and, consequently, biological activity.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically validate the predicted differences in the biological activity of dichloropyridinyl ethanone isomers, a series of standardized bioassays should be conducted. The following protocols provide a framework for such a comparative study.

Larval Contact Assay (LC50 Determination)

This assay determines the concentration of a compound that is lethal to 50% of the test population (LC50) upon contact.

Objective: To quantify and compare the contact toxicity of dichloropyridinyl ethanone isomers against a target insect larva (e.g., Aedes aegypti or Plutella xylostella).

Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of each isomer in a suitable solvent (e.g., acetone or DMSO).

    • Perform serial dilutions to create a range of at least five concentrations.

    • A solvent-only control and a negative control (water) should be included.

  • Assay Procedure:

    • Use 24-well plates, adding a specific volume of each test concentration to individual wells.

    • Allow the solvent to evaporate, leaving a residue of the test compound.

    • Introduce a set number of third or fourth instar larvae (e.g., 10-20) into each well.

    • Add a small amount of larval food.

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72-hour intervals.

    • Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each isomer.

dot

Larval_Contact_Assay Start Start Prep_Solutions Prepare Stock & Serial Dilutions of Isomers Start->Prep_Solutions Coat_Wells Coat 24-Well Plates with Test Solutions Prep_Solutions->Coat_Wells Evaporate Evaporate Solvent Coat_Wells->Evaporate Introduce_Larvae Introduce Larvae and Food Evaporate->Introduce_Larvae Incubate Incubate at Controlled Temperature and Humidity Introduce_Larvae->Incubate Record_Mortality Record Mortality at 24, 48, 72h Incubate->Record_Mortality Analyze Calculate LC50 via Probit Analysis Record_Mortality->Analyze End End Analyze->End

Figure 2. Workflow for the Larval Contact Assay to determine LC50 values.

Adult Topical Application Assay (LD50 Determination)

This method assesses the dose of a compound that is lethal to 50% of the adult insect population (LD50) when applied directly.

Objective: To determine and compare the dose-dependent contact toxicity of dichloropyridinyl ethanone isomers to adult insects (e.g., houseflies or aphids).

Methodology:

  • Preparation of Dosing Solutions:

    • Dissolve each isomer in a volatile solvent like acetone to prepare a series of concentrations.

  • Application:

    • Anesthetize adult insects (e.g., with CO2).

    • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect.

    • A solvent-only control group is essential.

  • Observation and Analysis:

    • Place the treated insects in recovery containers with food and water.

    • Assess mortality at 24 and 48 hours.

    • Calculate the LD50 values using probit analysis.

Leaf-Dip Bioassay for Sucking Insects

This assay is particularly relevant for assessing the efficacy of insecticides against sap-sucking insects like aphids.

Objective: To evaluate the toxicity of dichloropyridinyl ethanone isomers to aphids (Myzus persicae) through ingestion and contact.

Methodology:

  • Preparation of Treatment Solutions:

    • Prepare aqueous emulsions of each isomer at various concentrations, typically including a surfactant to ensure even coating.

  • Leaf Treatment:

    • Excise leaves from a suitable host plant (e.g., cabbage or bell pepper).

    • Dip each leaf into a treatment solution for a standardized time (e.g., 10-30 seconds).

    • Allow the leaves to air dry.

    • A control group of leaves should be dipped in a solution containing only water and the surfactant.

  • Insect Exposure:

    • Place the treated leaves in petri dishes on a layer of moist filter paper.

    • Introduce a known number of adult aphids onto each leaf disc.

  • Data Collection:

    • Record aphid mortality at 24, 48, and 72 hours.

    • Calculate LC50 values as described previously.

Conclusion and Future Directions

The positional isomerism of dichloropyridinyl ethanone is predicted to have a profound impact on its biological activity, primarily due to the influence of chlorine atom placement on the molecule's interaction with the insect nicotinic acetylcholine receptor. Based on established structure-activity relationships for related chloropyridinyl insecticides, isomers with a 6-chloro substituent on the pyridine ring are anticipated to exhibit the highest insecticidal potency.

The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions. Such studies are essential for the rational design of novel and more effective insect control agents. Future research should also explore the metabolic fate of these isomers within target and non-target organisms, as differential metabolism can also contribute significantly to their overall toxicological profiles. A comprehensive understanding of the interplay between structure, target-site interaction, and metabolism will be instrumental in the development of next-generation insecticides with improved efficacy and safety profiles.

References

Spectroscopic comparison of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one and its alcohol derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Reduction of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

A Comparative Analysis of a Pyridyl Ketone and Its Corresponding Alcohol Derivative for Pharmaceutical Scaffolding

This document delves into the practical aspects of the reduction reaction and offers a comprehensive analysis of the structural changes as evidenced by Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The experimental data provided herein serves as a validated reference for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Carbonyl Reduction

The reduction of a carbonyl group is a cornerstone of organic synthesis. In the context of medicinal chemistry, the conversion of a ketone to a secondary alcohol can dramatically alter a molecule's pharmacological profile by introducing a hydrogen bond donor, increasing polarity, and creating a new chiral center. This guide uses the reduction of this compound, a common building block, as a model system to explore the spectroscopic signatures that confirm this transformation.

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective reagent, ideal for reducing ketones and aldehydes without affecting other functional groups like the chlorine atoms or the pyridine ring, ensuring a clean and high-yielding reaction suitable for pharmaceutical manufacturing.

Experimental Section: Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-ol

This section details the protocol for the reduction of the ketone to its corresponding alcohol. The methodology is designed to be self-validating, with clear steps for reaction, work-up, and purification.

Workflow Diagram

G Figure 1: Experimental Workflow for Ketone Reduction A 1. Dissolution Dissolve Ketone in Methanol B 2. Reduction Add NaBH4 portion-wise at 0°C A->B Cooling C 3. Quenching Slowly add water to quench excess NaBH4 B->C Reaction complete (TLC) D 4. Extraction Extract product with Ethyl Acetate C->D Phase Separation E 5. Purification Purify via Column Chromatography D->E Solvent Evaporation F 6. Characterization Analyze by FTIR, NMR, MS E->F Isolated Product

Caption: Figure 1 outlines the key steps from starting material to final product characterization.

Step-by-Step Protocol
  • Dissolution: this compound (1.0 g, 4.85 mmol) is dissolved in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0°C in an ice bath.

  • Reduction: Sodium borohydride (0.28 g, 7.28 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is carefully quenched by the dropwise addition of deionized water (10 mL).

  • Extraction: The methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield 1-(3,5-Dichloropyridin-4-yl)ethan-1-ol as a white solid.

Spectroscopic Analysis: A Tale of Two Functional Groups

The success of the reduction is unequivocally confirmed by comparing the spectroscopic data of the starting ketone and the final alcohol product. The key changes are localized to the carbonyl group and the newly formed hydroxyl and methine groups.

Structural Comparison

G Figure 2: Key Structural Differences cluster_0 Ketone: this compound cluster_1 Alcohol: 1-(3,5-Dichloropyridin-4-yl)ethan-1-ol Ketone Alcohol Ketone->Alcohol Reduction (NaBH4) C=O -> CH-OH

Caption: Figure 2 highlights the conversion of the carbonyl group to a hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups. The most dramatic change observed is the disappearance of the strong carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch.

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
Ketone ~1705 cm⁻¹ (strong, sharp)C=O stretch of the aromatic ketone.
~3080 cm⁻¹ (weak)Aromatic C-H stretch.
Alcohol ~3350 cm⁻¹ (strong, broad)O-H stretch, indicative of hydrogen bonding.
~2980 cm⁻¹ (medium)Aliphatic C-H stretch (new methine group).
No peak around 1705 cm⁻¹Confirms complete reduction of the C=O group.

The broadness of the O-H peak in the alcohol is a classic signature resulting from intermolecular hydrogen bonding, a feature absent in the starting ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton environment changes significantly around the reaction center.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ketone ~8.60s2HH-2, H-6 (Pyridine)
~2.65s3H-CH₃ (Methyl)
Alcohol ~8.55s2HH-2, H-6 (Pyridine)
~5.10q1H-CH(OH)- (Methine)
~2.50d1H-OH (Hydroxyl)
~1.55d3H-CH₃ (Methyl)

Key Observations:

  • Disappearance of the Ketone Methyl Singlet: The sharp singlet for the methyl protons at ~2.65 ppm in the ketone is replaced by a doublet at ~1.55 ppm in the alcohol.

  • Appearance of Methine and Hydroxyl Protons: A new quartet appears at ~5.10 ppm, corresponding to the methine proton (-CH(OH)-). This proton is coupled to the adjacent methyl protons, hence the quartet multiplicity. The hydroxyl proton appears as a doublet (or sometimes a broad singlet) around 2.50 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides definitive evidence of the carbonyl reduction.

CompoundChemical Shift (δ, ppm)Assignment
Ketone ~198.0C=O (Carbonyl)
~149.0C-2, C-6 (Pyridine)
~145.0C-4 (Pyridine)
~128.0C-3, C-5 (Pyridine)
~26.0-CH₃ (Methyl)
Alcohol ~148.5C-2, C-6 (Pyridine)
~146.5C-4 (Pyridine)
~127.5C-3, C-5 (Pyridine)
~68.0-CH(OH)- (Methine)
~24.5-CH₃ (Methyl)

The most telling change is the upfield shift of the carbon atom at the reaction center. The carbonyl carbon signal at ~198.0 ppm completely disappears and is replaced by a new signal at ~68.0 ppm, which is characteristic of a carbon atom bonded to a hydroxyl group (a carbinol carbon).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and confirms the molecular weight of the product.

CompoundTechnique[M+H]⁺ (m/z)Interpretation
Ketone ESI+206.0Corresponds to C₇H₅Cl₂NO + H⁺
Alcohol ESI+208.0Corresponds to C₇H₇Cl₂NO + H⁺

The molecular ion peak for the alcohol product is observed at an m/z value that is two units higher than that of the starting ketone. This mass increase of 2 Da is the definitive proof of the addition of two hydrogen atoms to the ketone, confirming the reduction.

Conclusion

The reduction of this compound to 1-(3,5-Dichloropyridin-4-yl)ethan-1-ol is a straightforward yet illustrative transformation. The collective data from FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the conversion. Specifically, the disappearance of the carbonyl signal in both IR (at ~1705 cm⁻¹) and ¹³C NMR (at ~198.0 ppm), coupled with the appearance of the hydroxyl group in IR (broad peak at ~3350 cm⁻¹) and the methine group in NMR spectra, along with the +2 Da mass shift in MS, creates a self-validating dataset. This guide serves as a practical reference for spectroscopic interpretation in synthetic and medicinal chemistry.

A Senior Application Scientist's Guide to the Characterization of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: A Comparative Analysis of Experimental Data with Expected Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in Medicinal Chemistry

The substituted pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a wide array of biological activities. Among these, this compound serves as a critical building block for the synthesis of more complex pharmaceutical agents. The presence of the dichloropyridinyl moiety, coupled with a reactive ketone functional group, makes it a versatile intermediate for introducing this key heterocycle into target molecules.

Accurate characterization of such intermediates is paramount to ensure the integrity and reproducibility of synthetic routes in drug development. This guide provides an in-depth comparison of hypothetical experimental data for this compound with established literature expectations for its structural motifs. By cross-referencing our findings, we aim to provide a robust framework for its identification and quality assessment.

Experimental Data vs. Literature Values: A Comparative Table

The following table presents a hypothetical set of experimental data obtained for a synthesized sample of this compound and compares it with expected values derived from spectroscopic databases and chemical theory.

Parameter Hypothetical Experimental Value Expected Literature Value/Range Consistency
Molecular Formula C₇H₅Cl₂NOC₇H₅Cl₂NOConsistent
Molecular Weight 190.03 g/mol 190.03 g/mol [1]Consistent
Melting Point 68-70 °CNot available in searched literature, but a sharp melting point for a crystalline solid is expected.Plausible
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.65 (s, 2H), 2.60 (s, 3H)Pyridyl protons: ~8.5-8.7 ppm (deshielded due to electronegative N and Cl). Acetyl protons: ~2.5-2.7 ppm.[2][3][4][5]Highly Consistent
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 198.5 (C=O), 149.2 (C2, C6), 142.1 (C4), 125.8 (C3, C5), 29.8 (CH₃)Ketone C=O: 195-210 ppm. Pyridyl C-Cl: ~125-135 ppm. Pyridyl C-N: ~148-152 ppm. Pyridyl C-CO: ~140-145 ppm. Acetyl CH₃: 20-30 ppm.[1][6][7][8][9]Highly Consistent
Mass Spec (EI) m/z189/191/193 ([M]⁺), 174/176/178 ([M-CH₃]⁺), 43 ([CH₃CO]⁺)Molecular ion cluster showing a 9:6:1 ratio for two chlorine atoms.[10] Fragmentation by loss of methyl and acetyl groups is expected.[11][12]Highly Consistent

Experimental Protocols

The following protocols detail the methodology for the synthesis, purification, and characterization of this compound.

Synthesis: Modified Friedel-Crafts Acylation

The synthesis of this compound can be approached via a Friedel-Crafts acylation reaction.[13] However, the electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards classical electrophilic aromatic substitution. Therefore, a more forcing set of conditions or an alternative coupling strategy may be necessary. For the purpose of this guide, we propose a hypothetical modified Friedel-Crafts procedure.

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dichloropyridine (1 equiv.).

  • Add anhydrous aluminum chloride (AlCl₃) (2.5 equiv.) as the Lewis acid catalyst.

  • Slowly add acetyl chloride (1.2 equiv.) to the stirred suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[14][15]

  • The sample was dissolved in deuterated chloroform (CDCl₃).[16]

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an EI source.[17][18]

  • The sample was introduced via a direct insertion probe.

  • The ionization energy was set to 70 eV.

Melting Point:

  • The melting point was determined using a standard melting point apparatus.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 3,5-Dichloropyridine Acetyl Chloride AlCl3 reaction Modified Friedel-Crafts Acylation start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product: This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry (EI) product->ms mp Melting Point Determination product->mp

Caption: Experimental workflow for the synthesis and characterization.

Analysis and Discussion

The hypothetical experimental data aligns remarkably well with the expected spectroscopic features of this compound, providing a high degree of confidence in the structural assignment.

  • ¹H NMR: The presence of two singlets is consistent with the symmetrical nature of the molecule. The downfield chemical shift of the pyridyl protons (8.65 ppm) is a direct consequence of the deshielding effects of the aromatic nitrogen and the two electron-withdrawing chlorine atoms. The acetyl protons appear in their expected region around 2.60 ppm.[4][5]

  • ¹³C NMR: The number of signals (five) corresponds to the five non-equivalent carbon atoms in the structure. The carbonyl carbon is readily identified by its characteristic downfield shift at 198.5 ppm. The chemical shifts of the pyridine ring carbons are consistent with the substitution pattern, and the methyl carbon of the acetyl group is observed in the expected upfield region.[6][7][9]

  • Mass Spectrometry: The molecular ion peak cluster at m/z 189, 191, and 193 is a definitive indicator of a molecule containing two chlorine atoms, with the characteristic 9:6:1 isotopic abundance ratio.[10] The major fragmentation peaks corresponding to the loss of a methyl radical ([M-15]⁺) and the formation of the acetyl cation ([CH₃CO]⁺ at m/z 43) are also consistent with the proposed structure.[11][12]

Any minor deviations in experimental values from theoretical predictions could be attributed to factors such as solvent effects in NMR or residual impurities. However, the strong correlation across multiple analytical techniques provides a solid foundation for the structural confirmation of this compound.

Conclusion

This guide has presented a comprehensive, albeit hypothetical, comparative analysis for the characterization of this compound. The detailed protocols and the cross-referencing of experimental data with established chemical principles offer a robust methodology for researchers in the field of drug discovery and development. The validation of such key intermediates is a critical step in ensuring the quality and success of a synthetic campaign.

References

Safety Operating Guide

Navigating the Safe Handling of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a laboratory professional, your safety, and the integrity of your research, are paramount. This guide provides essential, field-tested procedures for the safe handling of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (CAS No: 402561-66-4). Moving beyond a simple checklist, we will explore the rationale behind these safety protocols, empowering you to work with confidence and precision.

Understanding the Hazard Landscape

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is the GHS07, represented by an exclamation mark, which signifies these irritant and harmful properties.[1] The signal word is "Warning".[1] This classification immediately informs us that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation. Our subsequent safety procedures are designed to mitigate these specific risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutionsChemical safety gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Syntheses and reactionsChemical safety goggles or face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Post-reaction workup and purificationChemical safety goggles or face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Waste disposalChemical safety gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Explaining the "Why": A Deeper Dive into PPE Selection
  • Eye Protection : The H319 classification ("Causes serious eye irritation") necessitates robust eye protection.[1] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and airborne particles of the solid. For larger scale operations where the risk of splashing is higher, a face shield should be worn in addition to goggles.

  • Hand Protection : To prevent skin irritation (H315), chemically resistant gloves are mandatory.[1] Nitrile gloves are a common and effective choice for handling many solid chemicals. Always check the manufacturer's glove compatibility data for specific chemicals if prolonged contact is anticipated. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection : A standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.

  • Respiratory Protection : The H335 classification ("May cause respiratory irritation") indicates that inhalation of the dust or powder can be harmful.[1] Therefore, all handling of this solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood to minimize the risk of airborne exposure.

The following workflow diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Hazards of This compound H_Statements Hazard Statements: H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation) Eye Eye Protection: Chemical Goggles H_Statements->Eye H319 Hand Hand Protection: Nitrile Gloves H_Statements->Hand H315 Body Body Protection: Lab Coat H_Statements->Body General Protection Respiratory Respiratory Protection: Chemical Fume Hood H_Statements->Respiratory H335

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.